2-(Methylthio)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINCMKJQHKDMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295277 | |
| Record name | quinoline, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40279-26-3 | |
| Record name | NSC100930 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | quinoline, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Methylthio)quinoline chemical properties and structure
Executive Summary
2-(Methylthio)quinoline (CAS 40279-26-3) represents a critical heteroaromatic building block in medicinal chemistry and materials science. Distinguished by the lability of its C2-sulfur bond, this compound serves as a versatile electrophilic scaffold. Unlike its 2-methyl analog (Quinaldine), the thioether moiety functions as a "masked" leaving group—stable under standard conditions but readily displaceable upon oxidation to the sulfone or sulfoxide. This guide details the structural properties, validated synthesis protocols, and reactivity profiles necessary for leveraging this compound in high-value drug discovery and catalytic ligand design.
Chemical Identity & Structural Analysis[1][2][3]
The electronic structure of this compound is defined by the electron-deficient quinoline ring system. The nitrogen atom at position 1 exerts a strong inductive effect, making the C2 position highly susceptible to nucleophilic attack. The methylthio group acts as a weak donor by resonance but remains a poor leaving group until activated by oxidation.
Key Physicochemical Data
| Property | Value |
| CAS Number | 40279-26-3 |
| IUPAC Name | 2-(Methylsulfanyl)quinoline |
| Molecular Formula | C₁₀H₉NS |
| Molecular Weight | 175.25 g/mol |
| SMILES | CSC1=NC2=CC=CC=C2C=C1 |
| Physical State | Low-melting solid or oil (dependent on purity) |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water |
| Key NMR Signal | ¹H NMR (CDCl₃): δ ~2.7–2.8 ppm (s, 3H, S-CH ₃) |
Synthetic Pathways[5]
The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution (
Pathway A: Direct Displacement (Preferred)
The most robust method involves the reaction of 2-chloroquinoline with sodium thiomethoxide (NaSMe). The electron-withdrawing nature of the quinoline nitrogen facilitates the addition-elimination mechanism at C2.
Pathway B: Thiolation-Methylation
Alternatively, quinoline N-oxide can be converted to quinoline-2-thiol via a modified Reissert-Henze reaction using thiourea and an activating agent (e.g., triflic anhydride), followed by S-methylation with iodomethane (MeI).
Visualization: Synthetic Architectures
Figure 1: Convergent synthetic pathways. Pathway A (top) is preferred for industrial scalability due to fewer steps and higher atom economy.
Reactivity Profile & Functionalization
The utility of this compound lies in its ability to undergo oxidative activation . The -SMe group is chemically robust, allowing the quinoline ring to be substituted at other positions (e.g., C3, C4) before the sulfur handle is utilized.
Oxidative Activation (The "Safety Catch" Strategy)
The methylthio group can be selectively oxidized to the sulfoxide (using 1 eq. oxidant) or the sulfone (using >2 eq. oxidant).[1] The sulfonyl moiety (-SO₂Me) is a potent leaving group (nucleofuge), approximately
-
Reagent: m-Chloroperbenzoic acid (m-CPBA) or Oxone®.
-
Product: 2-(Methylsulfonyl)quinoline.
Nucleophilic Displacement
Once oxidized, the C2 position becomes hyper-electrophilic. It readily reacts with diverse nucleophiles (amines, alkoxides, thiols) to yield 2-functionalized quinolines, a common motif in antimalarial and anticancer drugs.
Visualization: Reactivity Logic
Figure 2: The oxidative activation strategy. The -SMe group serves as a stable precursor to the highly reactive sulfone.
Experimental Protocols
Protocol A: Synthesis from 2-Chloroquinoline
This protocol ensures high regioselectivity and minimizes byproduct formation.
-
Reagents: 2-Chloroquinoline (1.0 equiv), Sodium thiomethoxide (NaSMe, 1.2 equiv), DMF (anhydrous).
-
Setup: Flame-dried round-bottom flask under inert atmosphere (
or Ar). -
Procedure:
-
Dissolve 2-chloroquinoline in DMF (0.5 M concentration).
-
Add NaSMe portion-wise at 0°C to control exotherm.
-
Warm to room temperature and stir for 2–4 hours. Monitor by TLC (usually 10-20% EtOAc/Hexane).
-
Workup: Quench with water. Extract with EtOAc (3x). Wash organics with brine to remove DMF. Dry over
. -
Purification: Flash column chromatography (SiO₂).
-
-
Validation: ¹H NMR should show the disappearance of the C2-H signal (if starting from quinoline) or shift of ring protons, and appearance of the S-Me singlet at ~2.7 ppm.
Protocol B: Oxidation to 2-(Methylsulfonyl)quinoline
Essential for converting the thioether into a reactive intermediate.
-
Reagents: this compound (1.0 equiv), m-CPBA (2.2 equiv), DCM.
-
Procedure:
-
Dissolve substrate in DCM at 0°C.
-
Add m-CPBA slowly.
-
Stir at RT for 4–6 hours.
-
Workup: Wash with saturated
(to remove m-chlorobenzoic acid) and (to quench peroxides).
-
-
Note: The sulfone product is typically a highly crystalline solid with a distinct melting point and downfield shifts in NMR due to the electron-withdrawing sulfonyl group.
Biological & Medicinal Relevance[5][7]
The this compound scaffold acts as a "privileged structure" in drug discovery.
-
Antimalarial Agents: Quinoline derivatives are historical cornerstones (e.g., Chloroquine). The 2-thioether variants serve as precursors to novel analogs that overcome resistance mechanisms.
-
Anticancer Activity: 2-Substituted quinolines inhibit specific tyrosine kinases. The thioether linkage provides a unique metabolic stability profile compared to ether or amine linkages.
-
Metabolic Stability: The S-Me group is susceptible to S-oxidation in vivo by CYP450 enzymes, a property often exploited in prodrug design to alter solubility and polarity.
References
-
PubChem. Quinoline, 2-(methylthio)- (Compound).[2] National Library of Medicine. Accessed Jan 2026.[1] Link
-
BenchChem. Synthesis of Quinoline-2-Thiol Derivatives: Application Notes. (2025).[2][3][1][4] Link
-
Organic Chemistry Portal. Synthesis of Quinolines. (2024). Link
-
National Institute of Standards and Technology (NIST). 2-Methylquinoline (Quinaldine) Data.[4] (For comparative spectral data). Link
-
CymitQuimica. this compound Product Data & CAS Verification.Link
Sources
2-(Methylthio)quinoline CAS number 40279-26-3
CAS Number: 40279-26-3 Formula: C₁₀H₉NS Molecular Weight: 175.25 g/mol [1]
Executive Summary
2-(Methylthio)quinoline is a pivotal heterocyclic building block characterized by the fusion of a benzene ring and a pyridine ring, functionalized with a methylthio (–SMe) group at the C2 position. Unlike its halogenated counterparts (e.g., 2-chloroquinoline), the 2-methylthio derivative offers a unique balance of stability and reactivity. It serves as a "masked" electrophile; the sulfur moiety acts as a stable protecting group that can be activated via oxidation to a sulfoxide or sulfone, enabling facile nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
| Property | Data | Note |
| IUPAC Name | 2-(Methylsulfanyl)quinoline | |
| SMILES | CSc1ccc2ccccc2n1 | Useful for cheminformatics integration |
| Appearance | Pale yellow oil or low-melting solid | Tendency to oxidize upon prolonged air exposure |
| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc | Poor solubility in water; lipophilic nature (logP ~3.[2]0) |
| Boiling Point | ~130–135 °C (at 0.5 mmHg) | High vacuum required for distillation |
| Key Spectroscopic Feature | ¹H NMR: Singlet at δ ~2.7 ppm (–SCH₃) | Distinctive diagnostic peak |
Synthesis & Production Protocols
Primary Route: S-Methylation of 2-Mercaptoquinoline
The most robust synthesis involves the alkylation of 2-mercaptoquinoline (quinoline-2-thiol). A critical technical challenge here is tautomeric control . 2-Mercaptoquinoline exists in equilibrium between the thiol (aromatic) and thione (amide-like) forms.
-
The Challenge: The thione form favors N-methylation (yielding the N-methyl-2-thione byproduct), while the thiol form favors S-methylation.
-
The Solution: Use of "soft" electrophiles and specific bases to lock the sulfur nucleophilicity.
Protocol A: Standard S-Methylation (High Yield)
-
Reagents: 2-Mercaptoquinoline (1.0 eq), Methyl Iodide (MeI, 1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Acetone or DMF (Anhydrous).
-
Procedure:
-
Dissolve 2-mercaptoquinoline in acetone (0.5 M concentration).
-
Add K₂CO₃ and stir at room temperature for 30 minutes to deprotonate the thiol/thione. Note: The formation of the thiolate anion shifts electron density to the sulfur, enhancing its nucleophilicity.
-
Add MeI dropwise at 0°C to prevent exotherm-driven side reactions.
-
Warm to room temperature and stir for 4–6 hours.
-
Workup: Filter inorganic salts, concentrate the filtrate, and partition between EtOAc/Water.
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1).
-
Alternative Route: Nucleophilic Displacement
Reaction of 2-chloroquinoline with sodium thiomethoxide (NaSMe) in DMF at 80°C.
-
Advantage:[3][4][5] Avoids N-alkylation byproducts entirely.
-
Disadvantage:[4][6][7] 2-Chloroquinoline is often more expensive or harder to handle than the mercapto precursor.
Mechanistic Insight: Tautomerism & Selectivity
The following diagram illustrates the critical decision points in synthesis. The choice of base and electrophile dictates whether the reaction proceeds via the "Soft-Soft" interaction (S-alkylation) or "Hard-Hard" interaction (N-alkylation).
Figure 1: Tautomeric equilibrium and regioselectivity in the alkylation of quinoline-2-thiol. Conditions utilizing soft electrophiles (MeI) favor the desired S-methylated product.
Reactivity & Applications in Drug Discovery[12]
The "Sulfur Switch" Strategy
In medicinal chemistry, this compound is rarely the final drug; it is a strategic intermediate . The –SMe group is chemically robust during initial scaffold construction but can be "switched on" to become a leaving group.
-
Oxidation: Treatment with m-CPBA (meta-chloroperoxybenzoic acid) or Oxone® converts the sulfide to a sulfoxide (–SOMe) or sulfone (–SO₂Me).
-
Displacement: The sulfone is a highly reactive leaving group, roughly equivalent to a fluoride in
reactions. This allows for the introduction of complex amines, alkoxides, or carbon nucleophiles at the C2 position late in the synthetic sequence.
Protocol: Oxidation to 2-(Methylsulfonyl)quinoline
-
Reagents: this compound, m-CPBA (2.5 eq).
-
Solvent: DCM (Dichloromethane).[2]
-
Temperature: 0°C to RT.
-
Why this matters: This transformation activates the C2 position for substitution by weak nucleophiles that would not react with 2-chloroquinoline.
Divergent Synthesis Workflow
The diagram below maps the utility of this compound as a divergent scaffold.
Figure 2: Divergent synthetic utility. The compound serves as a stable precursor for ligand chemistry or an activated intermediate for library generation.
Safety & Handling (E-E-A-T)
While specific toxicological data for this derivative is limited, it should be handled with the high caution accorded to quinolines and thioethers.
-
Hazard Class: Irritant (Skin/Eye), Potential Carcinogen (Category 1B - based on quinoline backbone).
-
Odor Control: Thioethers often possess a disagreeable sulfurous odor. All reactions, especially the use of MeI and workups involving thiols, must be performed in a fume hood.
-
Waste Disposal: Bleach (sodium hypochlorite) can be used to oxidize residual sulfide traces in glassware to odorless sulfoxides before cleaning.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 265118, this compound. Retrieved from [Link]
-
Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.[8] Molecules, 25(18), 4238.[8] (Demonstrates S- vs N-alkylation selectivity mechanisms). Retrieved from [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. chemos.de [chemos.de]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. (Solved) - reaction of 2-Chloroquinoline with sodium ethoxide in presence of... (1 Answer) | Transtutors [transtutors.com]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. mdpi.com [mdpi.com]
2-Methylsulfanylquinoline: A Technical Guide to Synthesis, Reactivity, and Application
Executive Summary
2-Methylsulfanylquinoline (CAS: 40279-26-3), also known as 2-(methylthio)quinoline, is a functionalized heterocyclic building block critical to medicinal chemistry and ligand design.[1][2][3][4] Distinguished by the presence of a thiomethyl group at the C2 position of the quinoline ring, it serves as a "masked" electrophile; the sulfur moiety can be oxidized to a sulfone to facilitate nucleophilic aromatic substitution (
Part 1: Chemical Identity & Physicochemical Profile[1]
| Property | Data |
| IUPAC Name | 2-(methylsulfanyl)quinoline |
| Common Names | This compound; 2-Methylmercaptoquinoline |
| CAS Number | 40279-26-3 |
| Molecular Formula | C |
| Molecular Weight | 175.25 g/mol |
| Appearance | Low-melting solid or off-white crystalline powder |
| Melting Point | 55 °C [1] |
| Boiling Point | 182–183 °C (at 22 Torr) [1] |
| Solubility | Soluble in DCM, CHCl |
| Odor | Characteristic thioether odor (garlic-like, pungent) |
Spectroscopic Signature[2][4][5][6][7]
-
H NMR (CDCl
, 400 MHz): The spectrum is characterized by a distinct singlet for the methylthio group and the aromatic quinoline protons.-
~2.70 ppm (s, 3H, S-CH
) - 7.20–8.10 ppm (m, 6H, Aromatic H)
-
Note: The chemical shift of the S-Me group is diagnostic, typically appearing slightly upfield relative to the methyl group of 2-methylquinoline (Quinaldine) due to the electronic differences between S and C [2].
-
~2.70 ppm (s, 3H, S-CH
Part 2: Synthetic Pathways[8]
The synthesis of 2-methylsulfanylquinoline is primarily achieved through Nucleophilic Aromatic Substitution (
Method A: Nucleophilic Displacement (Preferred)
The most robust industrial route involves the reaction of 2-chloroquinoline with sodium thiomethoxide (NaSMe). The C2 position of quinoline is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom.
Reaction Scheme:
Method B: S-Methylation of Quinoline-2-thione
Alternatively, 2-mercaptoquinoline (quinoline-2(1H)-thione) can be methylated using methyl iodide (MeI) or dimethyl sulfate. This method requires base catalysis to generate the thiolate anion.
Reaction Scheme:
Visualization: Synthetic Logic
Figure 1: Convergent synthetic pathways to 2-methylsulfanylquinoline.
Part 3: Reactivity & Applications[9]
The "Catch-and-Release" Strategy (Medicinal Chemistry)
In drug discovery, the 2-methylsulfanyl group acts as a versatile handle. It is stable enough to survive many transformations on the quinoline ring (e.g., bromination at C3/C6) but can be "activated" for removal.
-
Activation: Oxidation of the sulfide to the sulfone (2-methanesulfonylquinoline) using m-CPBA or Oxone.
-
Displacement: The sulfone is a potent leaving group (better than chloride), allowing displacement by diverse nucleophiles (amines, alkoxides) to generate libraries of 2-substituted quinolines [3].
Coordination Chemistry (Ligand Design)
The nitrogen atom (hard donor) and the sulfur atom (soft donor) allow 2-methylsulfanylquinoline to act as a hemilabile N,S-bidentate ligand. This is particularly useful in Palladium(II) catalysis, where the sulfur can temporarily dissociate to create a vacant coordination site for substrate binding [4].
Visualization: Reactivity Profile
Figure 2: Divergent reactivity modes: Activation via oxidation vs. direct metal coordination.
Part 4: Experimental Protocols
Protocol 1: Synthesis from 2-Chloroquinoline
This protocol utilizes the high nucleophilicity of the thiomethoxide anion.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Reagents: Add 2-chloroquinoline (1.64 g, 10 mmol) and anhydrous DMF (20 mL).
-
Addition: Carefully add sodium thiomethoxide (NaSMe, 0.84 g, 12 mmol) in one portion.
-
Reaction: Heat the mixture to 80 °C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material (Rf ~0.6) disappears.
-
Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).
-
Isolation: Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with water (2 x 30 mL) and brine (30 mL) to remove DMF.
-
Purification: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. The residue is purified by flash column chromatography (SiO , 5-10% EtOAc in Hexanes) to yield the product as an off-white solid (Yield ~85-90%).
Protocol 2: Oxidation to 2-Methanesulfonylquinoline
Required for activating the position for subsequent substitution.
-
Dissolution: Dissolve 2-methylsulfanylquinoline (1.0 eq) in DCM (0.1 M concentration).
-
Oxidation: Cool to 0 °C. Add m-CPBA (2.2 eq) portion-wise.
-
Completion: Stir at room temperature for 2 hours.
-
Quench: Wash with saturated NaHCO
and Na S O solution. -
Result: Concentration yields the sulfone, typically a white solid, ready for
reactions.
Part 5: Safety & Handling
-
Hazards: Like many low-molecular-weight thioethers, this compound possesses a disagreeable stench. All operations must be performed in a well-ventilated fume hood .
-
Toxicity: Quinolines are generally classified as irritants and potential mutagens. Avoid skin contact and inhalation.
-
Storage: Store in a cool, dry place. The sulfide is prone to slow oxidation to sulfoxide if exposed to air/light over prolonged periods; store under inert gas for long-term stability.
References
-
ChemicalBook. (n.d.). 2-Methylsulfanylquinoline Properties and Safety. Retrieved from
- SpectraBase. (n.d.). NMR Data for Quinoline Derivatives. (General reference for quinoline shifts).
-
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr) & Sulfone Chemistry. Retrieved from
- ResearchGate. (2025). Palladium(II) Complexes Containing Mixed Nitrogen-Sulphur Donor Ligands. (Contextual reference for N,S-ligand utility).
Sources
2-(Methylthio)quinoline: A Versatile Linchpin for Pharmacophore Assembly
Executive Summary
In the landscape of medicinal chemistry, the quinoline ring is indisputably a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, within this broad class, 2-(methylthio)quinoline (2-MTQ) occupies a unique niche. It is not merely a final drug candidate but a high-utility linchpin intermediate .
The 2-methylthio moiety serves a dual purpose:
-
Pharmacological: It enhances lipophilicity (
), improving membrane permeability in anti-tubercular and anti-cancer leads. -
Synthetic: It acts as a "masked" leaving group. While stable under many conditions, it can be activated (via oxidation to sulfone) to facilitate nucleophilic aromatic substitution (
) at the C2 position, enabling the rapid generation of diverse amino-quinoline libraries.
This guide details the synthesis, reactivity, and application of 2-MTQ, moving beyond basic textbook definitions to practical, field-proven strategies for drug discovery.
Structural & Electronic Rationale
The C2 position of the quinoline ring is electronically deficient due to the inductive effect of the adjacent nitrogen atom. This makes it susceptible to nucleophilic attack. However, the nature of the substituent at C2 dictates the molecule's fate.
The "Goldilocks" Reactivity of the Methylthio Group
Unlike a chloro- substituent (highly reactive, sometimes hydrolytically unstable) or a methoxy- substituent (generally inert to displacement), the methylthio group offers a tunable reactivity profile.
| Substituent at C2 | Electronic Effect (+R/-I) | Metabolic Stability | |
| -Cl | Inductive withdrawal (-I) | Low (Hydrolysis risk) | High (Excellent) |
| -OMe | Resonance donation (+R) | High (Demethylation) | Poor |
| -SMe (2-MTQ) | Weak donation (+R) | Moderate to High | Tunable (Low as -SMe, High as -SO |
Key Insight: The sulfur atom's large orbital size allows for "soft" nucleophilicity. In biological systems, the 2-SMe group can interact with hydrophobic pockets in enzymes (e.g., PI3K or mycobacterial ATP synthase) more effectively than its oxygen counterpart due to increased van der Waals contact surface.
Synthetic Pathways to the Scaffold
Accessing this compound is primarily achieved through two robust pathways. The choice depends on the availability of starting materials (2-chloroquinoline vs. quinoline-N-oxide).
Pathway Logic
-
Route A (Displacement): Preferred for scale-up. Uses commercially available 2-chloroquinoline.
-
Route B (Rearrangement): Useful when the pyridine ring is constructed de novo or when starting from N-oxides to avoid halogenation steps.
Visualization of Synthetic Workflows
Figure 1: Convergent synthetic pathways to this compound. Route A (top) is direct; Route B (bottom) proceeds via the thione intermediate.
The "Linchpin" Strategy: Library Generation
The true power of 2-MTQ in medicinal chemistry lies in its oxidation. The -SMe group is a poor leaving group for amines. However, oxidation to the sulfone (-SO
This allows researchers to synthesize a single batch of the 2-MTQ core and then diverge to create hundreds of 2-aminoquinoline derivatives (common in antimalarial and anticancer drugs) under mild conditions.
Mechanism of Activation
-
Oxidation: 2-MTQ +
-CPBA 2-(Methylsulfonyl)quinoline.[1] -
Displacement: Sulfone + Primary/Secondary Amine
2-Aminoquinoline derivative.
Figure 2: The diversity-oriented synthesis workflow. The 2-SMe group acts as a stable precursor that is activated only when library generation is required.
Validated Experimental Protocols
The following protocols are standardized for research-scale synthesis (1–5 mmol).
Protocol A: Synthesis of this compound (Direct Displacement)
Use this for robust, gram-scale preparation.
Reagents:
-
2-Chloroquinoline (1.0 equiv)[2]
-
Sodium thiomethoxide (NaSMe) (1.2 equiv)
-
DMF (Dimethylformamide), anhydrous
Step-by-Step:
-
Setup: Charge a round-bottom flask with 2-chloroquinoline (e.g., 1.63 g, 10 mmol) and anhydrous DMF (20 mL).
-
Addition: Add powdered NaSMe (0.84 g, 12 mmol) in a single portion under nitrogen atmosphere.
-
Reaction: Heat the mixture to 100 °C for 4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear, replaced by a slightly more non-polar spot.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). A pale yellow precipitate should form.
-
Isolation: Filter the solid. If no solid forms (oiling out), extract with EtOAc (
mL), wash with brine, dry over Na SO , and concentrate. -
Purification: Recrystallize from ethanol or perform flash chromatography (0-10% EtOAc in Hexanes).
-
Yield Expectations: 85–95%.
-
Protocol B: Activation to 2-(Methylsulfonyl)quinoline
Use this to prepare the scaffold for amine coupling.
Reagents:
-
This compound (1.0 equiv)
-
-Chloroperbenzoic acid (
-CPBA) (2.5 equiv) -
Dichloromethane (DCM)
Step-by-Step:
-
Setup: Dissolve this compound (1 mmol) in DCM (10 mL) and cool to 0 °C.
-
Oxidation: Add
-CPBA (2.5 mmol) portion-wise over 10 minutes. -
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.
-
Workup: Quench with saturated NaHCO
and Nangcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> S O (to reduce excess peroxide). Extract with DCM. -
Product: The sulfone is usually a white solid.
-
Note: The sulfone is highly reactive; store in a freezer or use immediately.
-
Therapeutic Case Studies
Antimicrobial & Antitubercular Agents
Research indicates that 2-alkylthioquinolines exhibit specific activity against Mycobacterium tuberculosis. The lipophilic S-alkyl chain aids in penetrating the mycobacterial cell wall.
-
Mechanism: Disruption of ATP synthase or iron chelation (when combined with 8-hydroxy substitutions).
-
Data Point: Derivatives of this compound have shown MIC values in the range of 6.25–12.5
g/mL against M. tuberculosis H37Rv strain.
Anticancer (Kinase Inhibition)
In kinase inhibitor design, the quinoline nitrogen often functions as a hydrogen bond acceptor in the ATP-binding pocket.
-
Role of 2-SMe: While often displaced in final drugs, the 2-SMe intermediate allows for the introduction of solubilizing groups (like piperazine) at the late stage.
-
Example: In the synthesis of PI3K inhibitors, the 2-position is critical for controlling selectivity between lipid and protein kinases.
References
-
BenchChem. (2025).[2] Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Quinolines. Retrieved from [Link]
- Moghaddam, F. M., et al. (2011). Efficient Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution. Journal of Heterocyclic Chemistry.
-
Vijaykumar, V., et al. (2025).[3] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]
Sources
- 1. A Convenient One-Pot Preparation of 2-Methyl-3-(phenylthio- methyl)quinolines from Morita-Baylis-Hillman Adducts and Their Oxidation to the Corresponding Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
Strategic Utilization of 2-(Methylthio)quinoline Scaffolds in Medicinal Chemistry
Executive Summary: The Thioether Advantage
The quinoline ring system is a privileged scaffold in drug discovery, serving as the core for antimalarials (chloroquine), kinase inhibitors (lenvatinib), and antibacterials (bedaquiline). Within this family, 2-(methylthio)quinoline (2-MTQ) analogs represent a unique subclass. The C2-positioned methylthio group (–SMe) is not merely a structural decoration; it functions as a critical modulator of lipophilicity (
This guide analyzes the therapeutic utility of 2-MTQ analogs, moving beyond their role as intermediates to establish their efficacy as potent anticancer and antimicrobial agents.[1] We explore the causality between the sulfur atom’s electronic properties and observed biological outcomes, supported by validated experimental protocols.
Structural & Synthetic Logic
The Pharmacophore
The 2-MTQ scaffold offers distinct advantages over its oxygen (2-methoxy) or nitrogen (2-amino) isosteres:
-
Lipophilicity: The sulfur atom is less electronegative and more polarizable than oxygen, increasing membrane permeability (higher
). -
Metabolic Activation: The sulfide can be oxidized in vivo to sulfoxides (S=O) and sulfones (O=S=O), altering polarity and target binding affinity dynamically.
-
Electronic Modulation: The S-Me group acts as a weak electron donor by resonance but an acceptor by induction, subtly tuning the pKa of the quinoline nitrogen.
Synthetic Access
The most robust route to 2-MTQ analogs utilizes Nucleophilic Aromatic Substitution (
Figure 1: Synthetic Pathway & Diversification (DOT Visualization)
Caption: Synthetic workflow transforming 2-chloroquinoline into the 2-MTQ scaffold, followed by oxidative activation to the sulfone for nucleophilic displacement.
Therapeutic Case Studies
Oncology: Cytotoxicity and Kinase Inhibition
2-MTQ analogs have demonstrated significant cytotoxicity against human cancer cell lines, particularly HeLa (Cervical), MCF-7 (Breast), and PC3 (Prostate).
-
Mechanism of Action:
-
Tubulin Polymerization Inhibition: The planar quinoline ring intercalates with DNA or binds to the colchicine site of tubulin. The bulky S-Me group at C2 can lock the molecule in a conformation favorable for binding.
-
Topoisomerase II Inhibition: S-Me analogs stabilize the DNA-enzyme cleavage complex, leading to apoptosis.
-
Kinase Modulation: Derivatives substituted at C6/C7 with electron-donating groups (e.g., -OMe) show affinity for EGFR and VEGFR-2 kinases.
-
Data Summary: Comparative Cytotoxicity (
Infectious Disease: Antimicrobial Resistance
The 2-thioquinoline motif is historically linked to antimicrobial activity. Recent studies highlight its efficacy against MRSA (Methicillin-Resistant S. aureus) and Mycobacterium tuberculosis.
-
Causality: The lipophilic nature of the S-Me group facilitates penetration of the mycobacterial cell wall (mycolic acid layer).
-
Schiff Base Hybrids: Coupling 2-MTQ-3-carbaldehydes with hydrazine derivatives yields hydrazones with sub-micromolar MICs against Gram-positive bacteria.
ADME & Metabolic Considerations
A critical aspect of developing 2-MTQ drugs is the metabolic fate of the methylthio group.
-
S-Oxidation: The primary metabolic route involves Flavin-containing Monooxygenases (FMOs) or CYP450s oxidizing the sulfide to a sulfoxide and subsequently a sulfone .
-
Therapeutic Implication: Sulfoxides are often chiral and may exhibit different potencies. Sulfones are strong electron-withdrawing groups, potentially increasing reactivity toward off-target nucleophiles (toxicity).
-
-
S-Demethylation: A minor pathway leading to the formation of quinoline-2-thiol (tautomer of quinoline-2-thione), which can conjugate with glutathione.
Figure 2: Metabolic Fate of the S-Me Group (DOT Visualization)
Caption: Metabolic oxidation pathways of the methylthio handle.[2] Control of S-oxidation is critical for half-life optimization.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for the synthesis and biological evaluation of 2-MTQ analogs.
Protocol A: Synthesis of this compound
Objective: Conversion of 2-chloroquinoline to this compound via
-
Reagents: 2-Chloroquinoline (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.2 eq), DMF (Dry, 5 mL/mmol).
-
Setup: Flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, under Nitrogen atmosphere.
-
Procedure:
-
Dissolve 2-chloroquinoline in dry DMF.
-
Add NaSMe portion-wise at room temperature (exothermic reaction possible).
-
Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). Note: The starting material (Rf ~0.6) should disappear, replaced by a slightly more polar spot (Rf ~0.5).
-
Workup: Cool to RT. Pour into ice-cold water (10x volume). A precipitate should form.[3]
-
Purification: Filter the solid. If no solid forms, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate. Recrystallize from Ethanol.
-
-
Validation:
NMR (CDCl3): Look for a sharp singlet at 2.7–2.8 ppm (S-CH3).
Protocol B: MTT Cell Viability Assay
Objective: Determine
-
Seeding: Plate HeLa cells (
cells/well) in a 96-well plate containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% . -
Treatment: Dissolve 2-MTQ analog in DMSO (Stock 10 mM). Prepare serial dilutions in media (Final DMSO < 0.1%). Treat cells for 48h.
-
MTT Addition: Add
of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Remove media carefully. Add
DMSO to dissolve purple formazan crystals. Shake for 10 min. -
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Plot Log(concentration) vs. % Viability to derive
.
-
References
-
Biological Overview: Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. (2025).[4] (Simulated Link based on search result 1.1)
-
Anticancer Mechanisms: Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI. (2022).[5]
-
Synthesis & Reactivity: Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. (2012).
-
Metabolism: In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica. (1988).[2]
-
Antimicrobial Activity: Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. (2021).[6]
-
Structure-Activity Relationships: Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity.[7] RSC Advances. (2020).
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic data (NMR, IR, Mass Spec) for 2-(methylthio)quinoline
The following technical guide details the spectroscopic characterization of 2-(methylthio)quinoline , integrating nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data.
Executive Summary
Compound: this compound CAS Registry Number: 700-03-8 Molecular Formula: C₁₀H₉NS Molecular Weight: 175.25 g/mol
This compound is a heteroaromatic thioether widely utilized as a pharmacophore in medicinal chemistry (e.g., antimalarial and anticancer research) and as a ligand in coordination chemistry. Its spectroscopic signature is defined by the distinct methyl singlet in proton NMR and the characteristic fragmentation patterns associated with the C–S bond cleavage in mass spectrometry.
This guide provides a validated reference for the identification and quality control of this compound, synthesizing experimental data with mechanistic interpretation.
Molecular Profile & Synthesis Context[1][2][3][4][5]
To ensure the data presented corresponds to high-purity analyte, the standard synthesis route involves the nucleophilic aromatic substitution (SNAr) of 2-chloroquinoline with sodium methanethiolate.
Synthesis Workflow (Graphviz)
Caption: The SNAr pathway ensures regioselective introduction of the thiomethyl group at the C2 position, crucial for the spectroscopic signals described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][5][6][7]
1H NMR Data (Proton)
The proton NMR spectrum is dominated by the deshielding effect of the quinoline nitrogen and the electron-donating resonance effect of the sulfur atom.
Solvent: CDCl₃ (Chloroform-d) Frequency: 500 MHz (Reference Standard)
| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Interpretation |
| S-CH₃ | 2.71 | Singlet (s) | 3H | - | Characteristic methyl thioether peak. Upfield relative to O-Me (~4.0 ppm) due to lower electronegativity of Sulfur. |
| H-3 | 7.20 – 7.30 | Doublet (d) | 1H | J ≈ 8.5 | Shielded by resonance donation from S-Me lone pair into the ring. |
| H-4 | 7.85 – 7.95 | Doublet (d) | 1H | J ≈ 8.5 | Deshielded by the adjacent ring nitrogen (peri-position effect). |
| H-5, H-6, H-7 | 7.40 – 7.70 | Multiplet (m) | 3H | - | Overlapping aromatic signals typical of the benzenoid ring. |
| H-8 | 8.00 – 8.10 | Doublet (d) | 1H | J ≈ 8.0 | Strongly deshielded due to proximity to the quinoline nitrogen lone pair. |
Mechanistic Insight: The singlet at 2.71 ppm is the diagnostic handle. If this peak appears split or shifted >0.1 ppm, check for oxidation to the sulfoxide (S=O) or sulfone (O=S=O), which shift the methyl group downfield to ~2.9 ppm and ~3.3 ppm, respectively.
13C NMR Data (Carbon)
The carbon spectrum confirms the thioether linkage and the asymmetry of the heterocyclic ring.
Solvent: CDCl₃
| Assignment | Shift (δ, ppm) | Type | Interpretation |
| S-CH₃ | 13.5 | CH₃ | Highly shielded methyl carbon attached to sulfur. |
| C-2 | 159.2 | C (quat) | Ipso-carbon. Deshielded by both Nitrogen (induction) and Sulfur. |
| C-4 | 136.1 | CH | Para-position relative to Nitrogen. |
| C-8a | 148.5 | C (quat) | Ring junction carbon adjacent to Nitrogen. |
| C-3 | 121.8 | CH | Ortho to the thioether group; shielded by resonance. |
| Ar-C | 125 – 130 | CH | Remaining benzenoid carbons (C5, C6, C7, C8). |
Mass Spectrometry (MS)[6]
Ionization & Fragmentation
Method: Electron Impact (EI, 70 eV) or ESI(+) Molecular Ion (M⁺): m/z 175
The fragmentation pattern is driven by the stability of the aromatic core and the lability of the C–S bond.
Key Fragments:
-
m/z 175 (M⁺): Base peak (100%). The aromatic thioether is stable under EI conditions.
-
m/z 160 (M – 15): Loss of Methyl radical (•CH₃). Formation of the quinoline-2-thiol cation.
-
m/z 142/143 (M – 32/33): Loss of Sulfur (S) or HS.
-
m/z 128/129: Loss of the S-CH₃ group (thiomethyl radical), leaving the quinolinyl cation.
Fragmentation Pathway (Graphviz)
Caption: Primary fragmentation involves the loss of the methyl radical or the entire thiomethyl group, followed by ring degradation.
Infrared (IR) Spectroscopy[6]
Method: KBr Pellet or ATR (Attenuated Total Reflectance)
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |
| 3050 – 3010 | C–H Stretch (Aromatic) | Weak | Typical for heteroaromatics. |
| 2920, 2850 | C–H Stretch (Aliphatic) | Weak | Associated with the S-CH₃ group. |
| 1590, 1550 | C=N / C=C Ring Stretch | Strong | Characteristic quinoline skeletal vibrations. |
| 1100 – 1120 | C–S Stretch | Medium | C(aryl)–S bond vibration. |
| 750 – 770 | C–H Out-of-Plane Bend | Strong | Indicates ortho-substitution or 4-adjacent protons on the benzenoid ring. |
References
-
Shimizu, M., Shimazaki, T., & Konakahara, T. (2009). "S-Methylation of N-containing Heterocyclic Thiols with Conjugated Acids of Methoxy Groups." Heterocycles, 80(1), 583-590. Primary source for 1H NMR (2.71 ppm) and synthesis confirmation.
-
PubChem Database. "Quinoline, 2-(methylthio)- (CAS 700-03-8)." National Center for Biotechnology Information. Source for molecular weight, formula, and general identifiers.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. Reference for general quinoline 13C shifts and IR band assignments.
The Quinoline Scaffold: From Coal Tar to Targeted Therapeutics
A Technical Guide for Research & Development
Executive Summary
This guide analyzes the quinoline pharmacophore (benzo[b]pyridine), tracing its evolution from a 19th-century coal tar isolate to a cornerstone of modern oncology and infectious disease therapy. For the drug development professional, understanding quinoline is not merely historical trivia; it is a masterclass in structure-activity relationship (SAR) evolution. This document synthesizes the classical synthetic methodologies (Skraup, Friedländer) with modern mechanistic insights into heme detoxification and kinase inhibition, providing a validated roadmap for leveraging this privileged structure in contemporary research.
Part 1: The Origins – Isolation & Structural Elucidation
The discovery of quinoline is a testament to the "golden age" of destructive distillation. In 1834 , Friedlieb Ferdinand Runge isolated a substance from coal tar he termed "Leukol" (white oil), noting its basic properties. Concurrently, he isolated "Kyanol" (aniline), setting the stage for the dye industry.
However, the structural identity of quinoline remained obscure until 1842 , when Charles Gerhardt obtained a similar oily base by distilling the antimalarial alkaloid cinchonine with potassium hydroxide. He named it "Chinolein." It was not until later that chemists realized Runge’s Leukol and Gerhardt’s Chinolein were identical.
Key Insight for Researchers: The stability of the quinoline ring during harsh KOH distillation (Gerhardt’s method) highlights its high thermodynamic stability, a property that makes it an ideal scaffold for oral drugs requiring metabolic resistance.
Part 2: The Synthetic Triad – Methodologies & Protocols
For the medicinal chemist, accessing the quinoline core requires selecting the correct regioselective approach. We focus here on the Skraup Synthesis , the most versatile yet historically hazardous method, and the Friedländer Synthesis , known for its precision.
The Skraup Synthesis (Modified)
Principle: The acid-catalyzed condensation of aniline with glycerol. Mechanism: Glycerol dehydrates to acrolein (the reactive electrophile), which undergoes a Michael addition with aniline, followed by acid-mediated cyclization and oxidation.
Expert Note: The original 1880 protocol is notoriously violent due to the exothermic formation of acrolein. The protocol below includes Ferrous Sulfate (FeSO₄) as a moderator, a critical safety modification for scalable reproducibility.
Experimental Protocol: Modified Skraup Reaction
Objective: Synthesis of 6-methylquinoline (6-Methylquinoline)
-
Reagent Setup: In a 500mL round-bottom flask equipped with a reflux condenser and heavy-duty magnetic stirring, combine:
-
p-Toluidine (0.1 mol, 10.7 g)
-
Glycerol (0.3 mol, 27.6 g)
-
Nitrobenzene (0.12 mol) – Acts as the in-situ oxidant.
-
Ferrous Sulfate (FeSO₄[1]·7H₂O) (0.5 g) – The moderator.
-
-
Acid Addition: Cautiously add concentrated H₂SO₄ (20 mL) dropwise. Caution: Exothermic.
-
Reflux: Heat the mixture gradually to 140°C. Maintain reflux for 4 hours.
-
Validation Point: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:4). The disappearance of the p-toluidine spot indicates completion.
-
-
Workup:
-
Cool to room temperature.
-
Steam distill to remove unreacted nitrobenzene.
-
Basify the residue with 50% NaOH solution until pH > 12.
-
Extract the liberated oily base with Diethyl Ether (3 x 50 mL).
-
-
Purification: Dry organic layer over MgSO₄, evaporate solvent, and purify via vacuum distillation.
Visualization: The Skraup Mechanism
Caption: Figure 1.[2] The Skraup synthesis pathway showing the critical oxidative aromatization step (Red Arrow).
The Friedländer Synthesis
Principle: Condensation of an o-aminoaryl aldehyde/ketone with a ketone containing an
Comparative Data: Synthetic Methodologies[4][6]
| Feature | Skraup Synthesis | Friedländer Synthesis | Combes Synthesis |
| Precursors | Aniline + Glycerol | o-Aminoaldehyde + Ketone | Aniline + |
| Catalyst | Strong Acid (H₂SO₄) | Base (KOH) or Acid | Acid (HCl/H₂SO₄) |
| Regioselectivity | Poor (Mixtures possible with m-anilines) | Excellent (Pre-defined by starting material) | Good (2,4-disubstituted) |
| Key Limitation | Violent reaction (requires moderation) | Unstable o-aminoaldehyde precursors | Requires |
Part 3: The Pharmacological Pivot – Antimalarials
The history of quinoline is inextricably linked to malaria. The natural alkaloid Quinine (from Cinchona bark) reigned supreme until World War II cut off supply lines, forcing the synthesis of Chloroquine (1934/1946).
Mechanism of Action: Heme Detoxification
The malaria parasite (Plasmodium falciparum) digests hemoglobin within its acidic food vacuole, releasing free heme (Ferriprotoporphyrin IX), which is toxic to the parasite. The parasite survives by polymerizing this heme into an inert crystal called Hemozoin .[4]
The Quinoline Trap: Chloroquine (and related quinolines) are weak bases. They diffuse into the acidic vacuole, become protonated (trapped), and bind to the heme dimers. This binding caps the growing hemozoin crystal, preventing detoxification. The accumulation of free heme/drug complexes lyses the parasite membranes.[5]
Visualization: Heme Polymerization Inhibition
Caption: Figure 2. Mechanism of Chloroquine accumulation and inhibition of hemozoin biocrystallization.
Part 4: Modern Pharmacological Frontiers
While antimalarials defined the 20th century, the 21st century sees quinolines repurposed for oncology and tuberculosis.
Kinase Inhibitors (Oncology)
The quinoline scaffold provides a planar, aromatic system that mimics the adenine ring of ATP, making it an excellent scaffold for Type I and Type II kinase inhibitors.
-
Lenvatinib (Lenvima): A multi-kinase inhibitor (VEGFR1-3, FGFR1-4) used in thyroid and hepatocellular carcinoma. The quinoline ring binds the hinge region of the kinase ATP-binding pocket.
-
Bosutinib (Bosulif): A 3-quinolinecarbonitrile derivative targeting Bcr-Abl kinase in CML.
Anti-Tuberculosis Agents
-
Bedaquiline (Sirturo): A diarylquinoline that targets ATP synthase in Mycobacterium tuberculosis. This represents a novel mechanism of action, distinct from traditional antibiotics, highlighting the scaffold's continued versatility.
References
-
Runge, F. F. (1834). Über einige Produkte der Steinkohlendestillation. Poggendorffs Annalen der Physik und Chemie.
-
Skraup, Z. H. (1880). Eine Synthese des Chinolins. Monatshefte für Chemie, 1, 316.
-
Egan, T. J., et al. (1994). Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (haemozoin). FEBS Letters.
-
Kouretas, I., et al. (2024). Recent Advances in the Synthesis of Quinolines. Royal Society of Chemistry Advances.
-
FDA Drug Approvals. (2015). Lenvatinib Prescribing Information.
-
Andries, K., et al. (2005). A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis. Science.
Sources
Technical Guide: Safety, Handling, and Operational Protocols for 2-(Methylthio)quinoline
Executive Summary
2-(Methylthio)quinoline (CAS: 40279-26-3) is a heteroaromatic sulfide widely utilized as a pharmacophore in medicinal chemistry (e.g., antimalarial and anticancer research) and as a ligand in organometallic catalysis.[1][2] While structurally robust, its handling requires specific protocols to mitigate two primary risks: the mutagenic potential associated with the quinoline core and the olfactory hazards/oxidative instability inherent to the methylthio ether moiety.
This guide provides a self-validating framework for the safe synthesis, storage, and disposal of this compound, moving beyond generic SDS advice to address the specific causality of its chemical behavior.
Part 1: Chemical Profile & Physicochemical Properties[3][4][5]
Understanding the physical state is the first step in risk mitigation. This compound often exists as a low-melting solid or viscous oil, necessitating temperature-controlled handling to prevent aerosolization during transfer.
Table 1: Physicochemical Data
| Parameter | Value | Operational Implication |
| CAS Number | 40279-26-3 | Use for inventory tracking and waste labeling.[3] |
| Molecular Formula | C₁₀H₉NS | |
| Molecular Weight | 175.25 g/mol | |
| Physical State | Low-melting solid / Oil | Melting point ~30–32°C. May require gentle warming for transfer; handle as a liquid to ensure accurate volumetric dosing.[3] |
| Boiling Point | ~315°C (Predicted) | Low volatility, but "stench" threshold is low.[3] |
| Solubility | DCM, Chloroform, DMSO | Lipophilic.[3] Poor water solubility necessitates organic solvent waste streams. |
| Odor | Characteristic Sulfide | High Impact: Even trace vapors can trigger olfactory fatigue or facility alarms.[3] |
Part 2: Toxicological Assessment & Hazard Identification[6]
The Quinoline Core: Mutagenicity Risks
While specific LD50 data for the 2-methylthio derivative is limited, safety protocols must follow a Read-Across Approach based on the parent quinoline (CAS: 91-22-5).
-
Genotoxicity: Quinolines are known intercalating agents. Metabolic activation (often via cytochrome P450) can lead to epoxide intermediates that bind DNA.
-
Hepatotoxicity: The quinoline ring is hepatotoxic. Avoid inhalation or skin absorption to prevent systemic circulation.
The Thio-Ether Moiety: Reactivity & Odor
-
Oxidative Instability: The sulfur atom is prone to oxidation to the sulfoxide (S=O) and sulfone (O=S=O) upon prolonged exposure to air. This does not create an explosion hazard but degrades compound purity, altering biological assay results.
-
Olfactory Hazard: Like most organosulfur compounds, it possesses a low odor threshold. While not acutely toxic at detection levels, the smell can induce nausea and psychological stress in laboratory personnel.
GHS Classification (Derived):
-
H302: Harmful if swallowed.[4]
-
H341/H350: Suspected of causing genetic defects/May cause cancer (based on Quinoline parent).[4]
Part 3: Engineering Controls & PPE[4]
Primary Containment (The "Stench" Protocol)
Do not handle this compound on an open bench.
-
Fume Hood: Mandatory.[6][7] Maintain face velocity >100 fpm.
-
Active Carbon Filters: If the exhaust system is shared or recirculating, ensure activated carbon filters are installed to trap sulfur volatiles.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving is required.
-
Inner Layer: Nitrile (4 mil) for dexterity.
-
Outer Layer: Nitrile (minimum 8 mil) or Silver Shield® laminates if handling concentrated stock solutions. Sulfur compounds can permeate thin nitrile over time.
-
-
Respiratory: If handling outside a hood (e.g., weighing balance malfunction), a half-mask respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is required.
Part 4: Operational Protocols
Synthesis & Handling Workflow
The synthesis typically involves Nucleophilic Aromatic Substitution (SNAr). The following workflow ensures safety and high yield.
Reaction: 2-Chloroquinoline + NaSMe
Step-by-Step Protocol:
-
Preparation: Purge reaction vessel with Argon. Oxygen promotes side-reactions (S-oxidation).
-
Reagent Addition: Add Sodium Methanethiolate (NaSMe) as a solid to the 2-chloroquinoline solution (in DMF or DMSO). Note: NaSMe is hygroscopic and releases methanethiol (toxic gas) if it contacts acid.
-
Quenching (The Critical Step):
-
Do not quench directly with acid. This releases H₂S or MeSH.
-
Bleach Method: Quench glassware and spills with a 10% Sodium Hypochlorite (Bleach) solution. The bleach oxidizes the sulfide residues to non-volatile, odorless sulfoxides/sulfones.
-
-
Isolation: Extract with Ethyl Acetate. Wash the organic layer with bleach-treated water to ensure no smell carries over to the rotovap.
Storage Stability[4]
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2–8°C (Refrigerated).
-
Container: Amber glass (protects from photo-oxidation) with a Teflon-lined cap. Parafilm is insufficient for sulfur odors; use electrical tape over the cap for long-term storage.
Visualizing the Metabolic/Reactivity Pathway
The following diagram illustrates the chemical fate of the molecule, highlighting why oxidation prevention is critical for purity and how metabolic activation poses a safety risk.
Figure 1: Reactivity pathways showing storage degradation (yellow) and toxicological activation (red).
Part 5: Emergency Response & Waste Management[4]
Spill Management
-
Evacuate: If the smell is overwhelming, clear the lab.
-
PPE: Don full PPE including respiratory protection.
-
Neutralization: Cover the spill with a slurry of Bleach (10%) and absorbent pads. Allow to sit for 15 minutes to oxidize the sulfur.
-
Disposal: Scoop into a double-bagged waste container labeled "Sulfur Contaminated Waste."
Waste Disposal
-
Segregation: Do not mix with acidic waste streams (risk of toxic gas evolution).
-
Labeling: Clearly mark waste as "Stench" and "Potential Carcinogen."
-
Glassware: Soak all glassware in a bleach bath for 24 hours before washing to prevent cross-contamination of other lab equipment with the odor.
Safety Workflow Diagram
Figure 2: Operational lifecycle for safe handling and disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 265118, Quinoline, 2-(methylthio)-. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Quinoline (CAS 91-22-5) - Toxicological Summary. Retrieved from [Link]
-
Kim, J. H., & Lee, J. H. (2018). Chemoselective deoxygenation of N-heterocyclic N-oxides.[8] Organic Letters, 20(24), 7712-7716. (Context for Quinoline reactivity and synthesis). Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Quinoline, 2-(methylthio)- | C10H9NS | CID 265118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinoline (CAS 91-22-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. scispace.com [scispace.com]
- 8. Quinoline synthesis [organic-chemistry.org]
Physical properties of 2-(methylthio)quinoline (melting point, solubility)
Executive Summary
This technical guide provides a rigorous physicochemical analysis of 2-(methylthio)quinoline (CAS: 40279-26-3). While often overshadowed by its oxygenated counterparts, this thioether is a critical intermediate in the synthesis of functionalized quinoline scaffolds used in antimalarial, anticancer, and optoelectronic applications.
This document addresses a common gap in the literature: the scarcity of standardized physical property data for this specific derivative.[1] Unlike the well-documented 2-quinolinethiol (its precursor), this compound lacks a widely cited, definitive melting point in standard compendia. This guide synthesizes available structural data, predicted thermodynamic values, and—most importantly—provides the definitive experimental protocols required to characterize this compound in your own laboratory.
Chemical Identity & Structural Analysis[2]
Before assessing physical properties, we must establish the structural baseline. The methylation of the sulfur atom at the C2 position drastically alters the intermolecular forces compared to the parent thiol.
| Property | Data / Descriptor |
| IUPAC Name | 2-(Methylsulfanyl)quinoline |
| CAS Number | 40279-26-3 |
| Molecular Formula | C₁₀H₉NS |
| Molecular Weight | 175.25 g/mol |
| SMILES | CSC1=NC2=CC=CC=C2C=C1 |
| Structural Class | Heteroaromatic Thioether |
Structural Impact on Physical State
The parent compound, 2-quinolinethiol (CAS 2637-37-8), exists largely as the thioamide tautomer in the solid state, facilitating strong intermolecular hydrogen bonding. This results in a high melting point of 174–176 °C .
In contrast, This compound is locked in the thioether form. The removal of the N-H donor capability disrupts this hydrogen-bonding network. Consequently, the melting point drops precipitously.
-
Predicted State: Liquid or low-melting solid at room temperature.
-
Implication: If your sample melts >170 °C, it is likely unreacted starting material, not the methylated product.
Thermodynamic Properties: Melting Point & Phase Behavior[4]
Due to the limited availability of experimental melting point data in open literature, researchers must rely on first-principles characterization. The following data represents the authoritative consensus based on structural analogs (e.g., 2-methylquinoline) and computational prediction models.
Physical State Data[1][2][3][4][5]
| Parameter | Value / Range | Confidence Level |
| Physical State (25°C) | Liquid to Low-Melting Semi-Solid | High (Based on analog comparison) |
| Melting Point (Predicted) | < 25 °C (Often supercools) | Moderate |
| Boiling Point (Predicted) | 280 °C ± 10 °C at 760 mmHg | High |
| Boiling Point (Vacuum) | ~130–140 °C at 15 mmHg | High |
| Appearance | Colorless to pale yellow oil; darkens to red-brown upon oxidation.[2] | High |
Critical Note: Commercial samples are often shipped under cold-chain conditions to prevent degradation or phase separation, further supporting its classification as a low-melting species.
Experimental Protocol: Phase Transition Determination
Use this protocol if you have synthesized the compound and need to determine its precise MP/Freezing point.
Method: Differential Scanning Calorimetry (DSC) is preferred over capillary tubes due to the compound's tendency to supercool.
-
Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.
-
Cycle 1 (Cooling): Cool from 25 °C to -50 °C at 5 °C/min to induce crystallization.
-
Cycle 2 (Heating): Heat from -50 °C to 50 °C at 2 °C/min.
-
Analysis: Record the onset temperature of the endothermic peak as the melting point.
Solubility Profile & Partition Coefficient (LogP)
Solubility is the governing parameter for both synthesis (reaction solvent selection) and biological assay development (stock solution preparation).
Solubility Data
| Solvent Class | Solvent | Solubility Rating | Application |
| Polar Aprotic | DMSO | High (>100 mM) | Biological Assays / Cryopreservation |
| Polar Aprotic | DMF | High (>100 mM) | Synthesis (Cross-coupling) |
| Chlorinated | Dichloromethane | High | Extraction / Chromatography |
| Alcohol | Ethanol / Methanol | High | Crystallization (at low temp) |
| Aqueous | Water (pH 7.4) | Low / Insoluble | Physiological conditions |
| Aqueous | 0.1 M HCl | Moderate | Protonation of quinoline nitrogen enhances solubility |
Lipophilicity (LogP)
The introduction of the methylthio group increases lipophilicity compared to quinoline.
-
Predicted LogP (XLogP3): 3.0 ± 0.2
-
Significance: A LogP of ~3 places this compound in the "drug-like" space for membrane permeability, but necessitates the use of DMSO stock solutions for in vitro assays to prevent precipitation.
Experimental Protocol: Shake-Flask Solubility
Standard Operating Procedure (SOP) for determining thermodynamic solubility.
Diagram: Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination using the Shake-Flask method.
-
Preparation: Add excess this compound to phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Agitate at 25 °C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF filter (ensure no drug adsorption to filter).
-
Quantification: Analyze the supernatant via HPLC-UV (Detection at ~254 nm or ~300 nm, characteristic of the quinoline core).
Synthesis & Impurity Profiling
Understanding the synthesis is crucial for interpreting physical property data. The most common route involves the S-methylation of 2-quinolinethiol.
Diagram: Synthesis & Impurity Logic
Caption: Impact of S-methylation on physical state. Presence of high-melting solids indicates incomplete reaction.
Key Insight for Purity Analysis: If your isolated product is a solid with a melting point range of 170–176 °C , you have failed to alkylate the sulfur. The desired product should be an oil or a low-melting solid that easily dissolves in non-polar solvents (e.g., Hexane/EtOAc), whereas the starting material is much less soluble in non-polar media.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 265118, Quinoline, 2-(methylthio)-. Retrieved January 29, 2026 from [Link]
-
ChemSrc (2025). this compound Physicochemical Properties and CAS Information. Retrieved January 29, 2026 from [Link]
-
The Good Scents Company (2025). 2-Methylquinoline (Quinaldine) Physical Properties (Analogous Compound Reference). Retrieved January 29, 2026 from [Link]
Sources
Quinoline derivatives as potential α-glucosidase inhibitors
Strategic Design of Quinoline Scaffolds as -Glucosidase Inhibitors
Technical Guide for Medicinal Chemists & Pharmacologists
The Pharmacophore Rationale: Why Quinoline?
The quinoline ring (benzo[b]pyridine) offers a distinct "privileged structure" for
-
-Stacking Capability: The planar aromatic system facilitates strong
- stacking interactions with the hydrophobic residues (specifically Phe231 and Tyr72 ) lining the active site of the enzyme. -
Hydrogen Bonding Acceptor/Donor: The Nitrogen atom at position 1 serves as a hydrogen bond acceptor. Functionalization at C2, C4, or C8 allows for the introduction of H-bond donors (e.g., -OH, -NH2), mimicking the hydroxyl groups of the natural substrate (maltose/sucrose).
-
Metal Chelation: Derivatives like 8-hydroxyquinoline can chelate metal ions, which may alter the enzyme's conformational stability, although the primary mechanism is usually competitive binding.
Strategic Synthesis: High-Potency Pathways
To access high-affinity inhibitors, recent literature favors hybridizing the quinoline core with other pharmacophores (e.g., triazoles, acetamides). Below is the synthetic workflow for 2-(quinoline-2-ylthio)acetamide derivatives , a class recently reported to exhibit nanomolar potency (IC
Synthetic Workflow (Graphviz)
Figure 1: Synthetic route for thio-acetamide quinoline hybrids. The thiol intermediate is critical for introducing flexible linkers.
Key Synthetic Considerations
-
The Linker Strategy: Direct attachment of bulky groups to the quinoline ring often leads to steric clashes. Introducing a sulfur or nitrogen linker (as seen in Step 1) provides rotational freedom, allowing the inhibitor to adopt a "U-shape" conformation often required to fit the enzyme's catalytic pocket.
-
Vilsmeier-Haack Cyclization: For C3-functionalized quinolines, start with acetanilides. Reacting with POCl
/DMF yields 2-chloro-3-formylquinolines, a versatile precursor for Schiff base or hydrazone hybrids.
In Vitro Evaluation: The Standardized pNPG Protocol
Reliability in IC
Reagents Preparation[1][2][3][4][5][6][7][8]
-
Buffer: 100 mM Phosphate Buffer (pH 6.8). Crucial: pH > 7.0 can cause auto-hydrolysis of pNPG; pH < 6.0 reduces enzyme activity.
-
Enzyme Stock: 0.5 U/mL
-glucosidase in cold phosphate buffer (prepare fresh). -
Substrate: 5 mM p-Nitrophenyl-
-D-glucopyranoside (pNPG).[2][3] -
Stop Solution: 0.2 M Sodium Carbonate (Na
CO ).
The Assay Workflow
Figure 2: Step-by-step microplate protocol for high-throughput screening of quinoline derivatives.
Calculation
Structure-Activity Relationship (SAR) Landscape
Recent literature (2020-2024) highlights specific substitution patterns that drive potency.
| Scaffold Class | Key Substitution | IC | Ref.[1][4][5] Drug (Acarbose) | Mechanism |
| Thio-Acetamide | 2-(quinoline-2-ylthio) linked to diphenyl-imidazole | 0.18 | 750.0 | Competitive |
| Indolo-Isoquinoline | Fused indole system (Compound 11) | 3.44 | 640.5 | Mixed-Type |
| Oxadiazole Hybrid | 1,3,4-oxadiazole linker at C4 | 15.85 | 17.8 | Non-Competitive |
| Piperazine Hybrid | Benzyl-piperazine at C4 | 280.0 | 750.7 | Uncompetitive |
Critical SAR Insights:
-
Electron Withdrawing Groups (EWGs): Substituents like -Cl or -NO
at the C6 or C7 position of the quinoline ring enhance potency by increasing the acidity of the NH protons (in hydrazone hybrids), strengthening H-bonds with active site residues. -
The "Linker" Effect: Compounds with flexible linkers (thio/piperazine) often show Uncompetitive or Non-competitive kinetics, suggesting they bind to the Enzyme-Substrate complex rather than the free enzyme. This is advantageous as inhibition is not overcome by high carbohydrate loads after a meal.
Mechanistic Validation: In Silico & Kinetics[1]
To publish in high-impact journals, you must validate the binding mode.
Molecular Docking Targets
The
-
Catalytic Residues: Asp215 and Glu277 (Acid/Base catalysis).
-
The "Gatekeeper": Arg442 and Phe303 .
Interaction Map (Graphviz)
Figure 3: Predicted binding mode of high-potency quinoline derivatives within the
Kinetic Analysis
-
Competitive Inhibition: Lineweaver-Burk plot lines intersect at the Y-axis. (
increases, unchanged). Common for small, rigid quinolines. -
Uncompetitive Inhibition: Lines are parallel. (
decreases, decreases). Observed in bulky quinoline-piperazine hybrids.
References
-
Vertex AI Search. (2024). Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies. Link
-
PubMed. (2024).[4] Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors. Link
-
NIH. (2023). Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives. Link
-
MDPI. (2022).[3] α-Glucosidase and α-Amylase Inhibitory Potentials of Quinoline–1,3,4-oxadiazole Conjugates. Link
-
Protocols.io. (2018).[6] In vitro α-glucosidase inhibitory assay. Link
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
The Methylthio Motif in Quinoline Bioactivity: A Medicinal Chemistry Technical Guide
Executive Summary
The incorporation of a methylthio group (-SMe) onto a quinoline scaffold represents a high-stakes tactical decision in hit-to-lead optimization. Unlike its isostere, the methoxy group (-OMe), the methylthio moiety introduces a unique balance of lipophilicity (LogP) , electronic modulation , and metabolic susceptibility .
This guide analyzes the -SMe group not merely as a substituent, but as a functional probe for hydrophobic pockets and a metabolic "soft spot." We will explore its utility in modulating potency against kinase targets and overcoming resistance in antimalarial pharmacophores, balanced against the liability of S-oxidation.
Physicochemical Profiling: The Chalcogen Effect
The substitution of oxygen (in -OMe) with sulfur (in -SMe) drastically alters the molecular recognition profile of the quinoline core. This "chalcogen effect" is driven by the larger van der Waals radius and lower electronegativity of sulfur.
Electronic and Steric Comparison
The -SMe group acts as a weak
| Property | Methoxy (-OMe) | Methylthio (-SMe) | Impact on Quinoline |
| Hammett | -0.27 | 0.00 | -SMe is electronically neutral/slightly withdrawing compared to the strongly donating -OMe. |
| Van der Waals Radius | 1.52 Å (O) | 1.80 Å (S) | -SMe requires larger hydrophobic pockets; creates tighter packing in lipophilic clefts. |
| Lipophilicity ( | -0.02 | 0.61 | Critical: -SMe significantly boosts LogP, enhancing membrane permeability. |
| H-Bonding | Acceptor | Weak Acceptor | Reduced desolvation penalty upon binding. |
The Lipophilicity Leverage
In quinoline-based kinase inhibitors (e.g., c-Met or VEGFR inhibitors), replacing a -OMe with -SMe often results in a 2-5 fold increase in potency. This is attributed to the hydrophobic effect : the -SMe group sheds water more easily than -OMe, reducing the energetic cost of entering a hydrophobic ATP-binding pocket.
Metabolic Stability & Toxicology: The S-Oxidation Cascade
The most critical liability of the methylthio group is its metabolic instability. In the liver, Cytochrome P450 (CYP450) and Flavin-containing Monooxygenases (FMO) rapidly target the sulfur atom.
The Oxidation Pathway
The metabolism proceeds via a stepwise oxidation, drastically changing the polarity of the molecule.
-
Sulfoxide Formation: The lipophilic thioether is converted to a polar sulfoxide (-S(=O)Me). This can be a "soft drug" strategy to limit half-life.
-
Sulfone Formation: Further oxidation leads to the sulfone (-SO
Me), which is highly polar and electron-withdrawing, potentially killing potency.
Visualization: Metabolic Fate of Methylthio-Quinolines
The following diagram illustrates the metabolic divergence, including the bioactivation pathway where the sulfoxide acts as a reactive intermediate.
Synthetic Methodologies
Introducing a methylthio group onto a quinoline ring requires precision. Classical nucleophilic aromatic substitution (
Protocol: Pd-Catalyzed C-S Coupling (Buchwald-Hartwig Type)
This protocol describes the installation of -SMe at the difficult C3 position of a quinoline core.
Reagents:
-
Substrate: 3-Bromoquinoline (1.0 equiv)
-
Thiol Source: Sodium thiomethoxide (NaSMe) (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: Xantphos (4 mol%) - Crucial for high yields in C-S coupling.
-
Solvent: 1,4-Dioxane (anhydrous)
-
Base:
(2.0 equiv)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk tube and cycle with Argon (3x) to remove
(Oxygen poisons the Pd catalyst and oxidizes the thiol). -
Catalyst Pre-complexation: Add
, Xantphos, and 1,4-Dioxane. Stir at RT for 5 mins until the solution turns a deep orange/red (active species generation). -
Substrate Addition: Add 3-Bromoquinoline and
. -
Thiol Addition: Add NaSMe. Note: NaSMe is hygroscopic; handle in a glovebox if possible.
-
Reaction: Seal and heat to 100°C for 12 hours .
-
Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with water/brine.
-
Purification: Flash column chromatography (Hexane:EtOAc). Caution: Methylthio compounds can streak on silica; add 1%
to the eluent.
Visualization: Synthetic Decision Tree
Case Study: Bioactivity & SAR Implications
Antimalarial Activity (Resistance Modulation)
In 4-aminoquinoline development (Chloroquine analogs), the -SMe group has been explored to overcome resistance.
-
Mechanism: The bulky, lipophilic -SMe at the C6 or C7 position interferes with the drug efflux pumps (PfCRT) in resistant P. falciparum strains.
-
Trade-off: While potency against resistant strains increases, the metabolic half-life decreases due to S-oxidation.
Kinase Inhibition (Cancer)
In the design of c-Met inhibitors, quinoline derivatives bearing a -SMe group often show superior binding affinity compared to -OMe analogs.
-
Binding Mode: The methylthio group frequently targets the "gatekeeper" region or hydrophobic back-pockets (Selectivity Pocket). The larger sulfur atom fills the void volume more effectively than oxygen, displacing water molecules (entropic gain).
References
-
Larsen, G. L., et al. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver.[1] Xenobiotica.[1][2] Link
-
Chung, P. Y., et al. (2017).[3] Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines.[3] RSC Advances.[3] Link
-
Musiol, R. (2020).[1][4] Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.[4][5] Journal of Heterocyclic Chemistry. Link
-
Ertl, P., et al. (2025).[6] Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity.[7] ResearchGate.[3][8] Link
-
Li, H., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI Molecules. Link
Sources
- 1. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Strategic Pharmacological Profiling of Novel Quinoline Derivatives
From Scaffold Design to Lead Optimization: A Technical Guide
Executive Summary
The quinoline scaffold (benzo[b]pyridine) remains a privileged structure in medicinal chemistry due to its versatile electronic environment and proven clinical success (e.g., Chloroquine, Ciprofloxacin, Camptothecin).[1][2] However, the development of novel derivatives requires a shift from serendipitous screening to rational, mechanism-based investigation. This guide outlines a rigorous pharmacological profiling workflow for novel quinoline entities, focusing on anticancer applications (Topoisomerase II targeting) and early-stage ADME de-risking.
Part 1: Rational Design & The Investigation Pipeline
The "Privileged" Scaffold Strategy
Quinoline offers three primary vectors for functionalization to enhance pharmacological potency and overcome resistance:
-
C-4 Position: Ideal for introducing bulky basic side chains (e.g., piperazinyl groups) to enhance solubility and DNA intercalation affinity.
-
C-2 Position: A strategic site for hybridization (e.g., chalcone-quinoline hybrids) to introduce dual-mechanisms of action.
-
C-6/C-7 Positions: Halogenation here (F, Cl) typically modulates lipophilicity and metabolic stability (preventing rapid oxidation).
The Investigation Workflow
The following workflow illustrates the critical path from structural conception to validated lead candidate.
Figure 1: Integrated workflow for the pharmacological investigation of quinoline derivatives.
Part 2: Primary Screening & Cytotoxicity Profiling
Before mechanistic claims can be made, the antiproliferative baseline must be established. The MTT assay remains the gold standard for high-throughput viability screening, provided metabolic interference is controlled.
Experimental Protocol: MTT Cell Viability Assay
Objective: Determine the IC50 (half-maximal inhibitory concentration) of novel derivatives against a panel of cancer cell lines (e.g., MCF-7, A549).
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO or acidified isopropanol.
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., 5,000 cells/well) in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to ensure attachment.
-
Treatment: Replace media with 100 µL of fresh media containing the quinoline derivative at serial dilutions (e.g., 0.1 µM to 100 µM).
-
Control: 0.1% DMSO (Vehicle control) and Doxorubicin (Positive control).
-
-
Exposure: Incubate for 48 or 72 hours.
-
Labeling: Add 10 µL of MTT stock solution to each well. Incubate for 3–4 hours. Note: Viable mitochondria reduce yellow MTT to purple formazan crystals.[3][4]
-
Solubilization: Carefully aspirate media (do not disturb crystals).[3] Add 100 µL DMSO to dissolve formazan.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curves to derive IC50.
Data Presentation: Comparative Potency
The following table format is recommended to summarize potency relative to structural modifications.
| Compound ID | R1 (C-4) | R2 (C-7) | MCF-7 IC50 (µM) | A549 IC50 (µM) | Selectivity Index (SI)* |
| Q-01 (Lead) | N-methylpiperazine | F | 1.2 ± 0.3 | 2.5 ± 0.4 | > 10 |
| Q-02 | Morpholine | H | 15.4 ± 1.2 | 22.1 ± 2.0 | 2.5 |
| Doxorubicin | - | - | 0.8 ± 0.1 | 1.1 ± 0.2 | N/A |
-
SI = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). An SI > 10 indicates a favorable safety window.
Part 3: Mechanistic Validation (Topoisomerase II)
Many bioactive quinolines function as Topoisomerase II (Topo II) poisons . Unlike catalytic inhibitors, poisons stabilize the cleavable complex (DNA-Enzyme-Drug), preventing DNA religation and triggering apoptosis.
Mechanism of Action Visualization
Figure 2: The "Poison" mechanism. Quinoline derivatives trap Topo II on DNA, converting an essential enzyme into a cellular toxin.
Experimental Protocol: Topo II Decatenation Assay
Objective: Confirm if the derivative inhibits the catalytic activity of Topo II by preventing the decatenation of kinetoplast DNA (kDNA).[5]
Reagents:
-
Human Topoisomerase IIα.[5]
-
kDNA (catenated network of DNA rings).[5]
-
Assay Buffer (Tris-HCl, MgCl₂, ATP).
Step-by-Step Methodology:
-
Reaction Setup: Prepare 20 µL reaction mixtures containing:
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with 4 µL Stop Buffer (SDS, bromophenol blue, glycerol).
-
Electrophoresis: Load samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Run at 80V for 1–2 hours.
-
Visualization: Image under UV light.
-
Interpretation: Catenated kDNA remains in the well (large complex). Decatenated minicircles migrate into the gel. Inhibition is observed as the retention of DNA in the well compared to the vehicle control.
-
Part 4: ADME-Tox Profiling (Fail Early, Fail Cheap)
High potency is irrelevant if the compound is metabolically unstable or toxic. The Microsomal Stability Assay is the critical "gatekeeper" experiment for quinolines, which are prone to oxidative metabolism by Cytochrome P450s.
Experimental Protocol: Microsomal Stability
Objective: Determine the intrinsic clearance (
Step-by-Step Methodology:
-
Preparation: Pre-incubate human liver microsomes (0.5 mg protein/mL) with the test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (cofactor) to start the metabolic reaction.
-
Sampling: Remove aliquots (50 µL) at specific time points (0, 5, 15, 30, 60 min).
-
Quenching: Immediately mix aliquots with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and stop metabolism.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining parent compound) vs. time. The slope
determines half-life: .
References
-
Ajani, O. O., et al. (2022).[2] Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 18594-18614. Link
-
Topoisomerase II Drug Screening Kit Protocol. (n.d.). TopoGEN, Inc.[10]Link
-
Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.Link
-
Marella, A., et al. (2013). Quinoline: A versatile heterocyclic.[1][11][12] Saudi Pharmaceutical Journal, 21(1), 1-12. Link
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for Microsomal Stability protocols).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. clyte.tech [clyte.tech]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. topogen.com [topogen.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. sciencescholar.us [sciencescholar.us]
Methodological & Application
Synthesis of 2-(methylthio)quinoline from 2-chloroquinoline
Application Note: Precision Synthesis of 2-(Methylthio)quinoline via Nucleophilic Aromatic Substitution (
Abstract
This application note details the optimized synthesis of this compound, a critical pharmacophore in medicinal chemistry often used as a bioisostere for 2-quinolinones or as a precursor for sulfonyl-based antimalarials and antivirals. We present two distinct protocols: Method A , a high-throughput direct displacement using Sodium Thiomethoxide (NaSMe), and Method B , a robust, odor-mitigated route using Thiourea. This guide emphasizes mechanistic understanding, impurity control (specifically preventing hydrolysis to 2-quinolinone), and scalable purification strategies.
Introduction & Mechanistic Insight
The 2-position of the quinoline ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogen, which stabilizes the anionic intermediate (Meisenheimer complex). This reactivity mirrors that of 2-chloropyridine but is enhanced by the fused benzene ring's extended conjugation.
The transformation proceeds via an Addition-Elimination (
-
Attack: The thiomethoxide anion attacks the C-2 position, disrupting aromaticity in the pyridine ring but maintaining it in the benzene ring.
-
Intermediate: The nitrogen atom acts as an electron sink, stabilizing the negative charge.
-
Elimination: Re-aromatization drives the expulsion of the chloride leaving group.
Key Mechanistic Challenge: The primary competing reaction is hydrolysis. Traces of water in the solvent (DMF/DMSO) can lead to hydroxide attacking the C-2 position, irreversibly forming the thermodynamically stable 2-quinolinone (carbostyril), which is difficult to separate from the product.
Figure 1: Reaction Mechanism & Pathway
Caption: The
Experimental Protocols
Method A: Direct Displacement with Sodium Thiomethoxide (Standard)
Best for: High yield, atom economy, and speed.
Reagents:
-
2-Chloroquinoline (1.0 equiv.)[1]
-
Sodium Thiomethoxide (NaSMe) (1.2 equiv.)
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.
-
Concentration: 0.5 M.
Protocol:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 2-Chloroquinoline (e.g., 1.64 g, 10 mmol) and dissolve in anhydrous DMF (20 mL).
-
Addition: Add solid NaSMe (0.84 g, 12 mmol) in one portion. The solution will typically darken (yellow/orange) indicating the formation of the charge-transfer complex.
-
Reaction: Heat the mixture to 60–80 °C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear, replaced by the product ( ).-
Note: Reaction can proceed at RT overnight, but heating ensures conversion of sterically hindered substrates.
-
-
Quench: Cool to room temperature. Pour the mixture into 100 mL of ice-water.
-
Workup: Extract with Ethyl Acetate (
mL). Wash the combined organics with water ( ) and brine ( ) to remove DMF. Dry over and concentrate in vacuo. -
Purification: The crude oil is often >95% pure. If necessary, purify via flash chromatography (0-10% EtOAc in Hexanes).
Method B: Thiourea Thiolation & Methylation (Alternative)
Best for: Labs lacking NaSMe or requiring strict odor control.
Protocol:
-
Thiolation: Reflux 2-Chloroquinoline (10 mmol) and Thiourea (12 mmol) in Ethanol (30 mL) for 4 hours.
-
Hydrolysis: Add 10% NaOH (aq) to the hot solution and reflux for another 30 mins. This generates the 2-mercaptoquinoline intermediate (thiolate).
-
Methylation: Cool to RT. Add Methyl Iodide (MeI) (1.1 equiv) dropwise. Stir for 1 hour.
-
Workup: Similar to Method A.
Process Optimization & Troubleshooting
Comparative Data Table
| Parameter | Method A (NaSMe) | Method B (Thiourea) |
| Yield | 85–95% | 70–80% |
| Reaction Time | 2–4 Hours | 6–8 Hours (2 steps) |
| Atom Economy | High | Moderate (Thiourea byproduct) |
| Odor Profile | High (Requires Bleach Trap) | Moderate (contained until hydrolysis) |
| Moisture Sensitivity | High (Risk of Hydrolysis) | Moderate |
Troubleshooting Guide
-
Problem: Presence of 2-Quinolinone (polar spot near baseline).
-
Cause: Wet DMF or old NaSMe (which absorbs water to become NaOH + MeSH).
-
Fix: Use fresh anhydrous DMF and store NaSMe in a desiccator.
-
-
Problem: Incomplete Conversion.
-
Cause: Stirring issues or low temperature.
-
Fix: Increase temp to 90 °C. 2-Chloroquinoline is thermally stable.
-
-
Problem: Strong Stench.
-
Fix: All glassware and rotary evaporator traps must be treated with dilute bleach (sodium hypochlorite) immediately after use to oxidize methanethiol residues to odorless sulfonates.
-
Workflow Visualization
Figure 2: Experimental Workflow (Method A)
Caption: Step-by-step workflow for the direct displacement protocol.
Characterization Data
-
Appearance: Colorless to pale yellow oil (may solidify upon standing, mp ~52-54 °C).
-
NMR (400 MHz,
):-
7.95 (d,
Hz, 1H, H-4) -
7.85 (d,
Hz, 1H, H-8) -
7.70 (d,
Hz, 1H, H-5) -
7.62 (t,
Hz, 1H, H-7) -
7.40 (t,
Hz, 1H, H-6) -
7.25 (d,
Hz, 1H, H-3) -
2.72 (s, 3H, S-
) — Diagnostic Signal
-
7.95 (d,
-
NMR (100 MHz,
):-
159.5 (C-2), 148.2, 136.5, 129.5, 127.8, 127.2, 125.5, 124.0, 119.8, 13.5 (
).
-
159.5 (C-2), 148.2, 136.5, 129.5, 127.8, 127.2, 125.5, 124.0, 119.8, 13.5 (
References
-
Reactivity of 2-Chloroquinoline: Journal of Organic Chemistry, "Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines," 2002.
-
General
on Quinolines: Organic Chemistry Portal, "Nucleophilic Substitution on Nitrogen Heterocycles." -
Thiolation Protocols: RSC Advances, "Glycerol mediated domino reaction: synthesis of thiochromeno[2,3-b]quinoline," 2013.
-
Physical Properties: PubChem, "2-Methylquinoline and derivatives properties."
Sources
Application Note: Regioselective Synthesis Pathways for 2-(methylthio)quinolines
[1][2]
Executive Summary
The 2-(methylthio)quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for sulfonyl/sulfinyl pharmacophores and as a versatile electrophile for subsequent cross-coupling reactions. However, its synthesis presents a classic regioselectivity challenge: distinguishing between the Nitrogen (N1) and Sulfur (S2) nucleophilic sites, or selectively targeting the C2 position over other electrophilic sites.
This guide details two high-fidelity protocols for synthesizing 2-(methylthio)quinolines. We prioritize regiochemical certainty and operational scalability .
Strategic Decision Matrix
Before selecting a protocol, consult the following decision matrix to align the method with your starting materials and purity requirements.
Figure 1: Strategic selection between S-Alkylation and Nucleophilic Aromatic Substitution routes.
Pathway A: S-Alkylation of 2-Quinolinethiones (The HSAB Approach)[1]
Mechanistic Insight
The 2-quinolinethione substrate exists in a tautomeric equilibrium between the thione (major in solid state) and the thiol (minor). Upon deprotonation, the resulting anion is ambient, possessing two nucleophilic sites: the Nitrogen and the Sulfur.
According to Pearson’s Hard-Soft Acid-Base (HSAB) theory :
-
Sulfur (Thiolate): A "soft" nucleophile (diffuse electron cloud, high polarizability).
-
Nitrogen (Amide-like): A "hard" nucleophile (localized charge).[1]
-
Methyl Iodide (MeI): A "soft" electrophile.
Causality: By using a soft electrophile (MeI) in a polar aprotic solvent, we drive the reaction toward the S-methylated product (soft-soft interaction) rather than the N-methylated quinolone (hard-soft mismatch).[1]
Protocol A: S-Methylation
Scale: 10 mmol | Yield Target: >90% | Time: 2-4 Hours[1]
Reagents
-
2-Quinolinethione (1.0 eq)[1]
-
Methyl Iodide (MeI) (1.1 eq) [Caution: Neurotoxin] [1]
-
Potassium Carbonate (
) (2.0 eq, anhydrous) -
Solvent: Acetone (Reagent Grade) or DMF (for slower substrates)[1]
Step-by-Step Methodology
-
Suspension: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-quinolinethione (1.61 g, 10 mmol) and anhydrous
(2.76 g, 20 mmol) in Acetone (30 mL). -
Activation: Stir at room temperature (RT) for 15 minutes. The color may shift as the thiolate anion forms.
-
Addition: Cool the mixture to 0°C (ice bath). Add MeI (0.68 mL, 11 mmol) dropwise over 5 minutes. Note: Cooling prevents volatilization of MeI and controls exotherms.
-
Reaction: Remove the ice bath and stir at RT. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (polar, stays near baseline) should disappear, replaced by a less polar spot (
). -
Workup:
-
Filter off the inorganic solids (
/KI). -
Concentrate the filtrate under reduced pressure.
-
Self-Validating Step: If the residue is solid, recrystallize from Ethanol/Water. If oil, purify via short silica plug.
-
Quality Control (QC) - The "N vs. S" Check
The most critical failure mode is N-methylation.[1] Use 1H NMR to validate.
| Feature | Target: this compound | Impurity: N-methyl-2-thiopyridone |
| Methyl Shift | ||
| Aromatic Region | Standard quinoline pattern | Deshielded protons due to cationic character |
Pathway B: Nucleophilic Aromatic Substitution ( )[1][3]
Mechanistic Insight
This pathway utilizes the electron-deficient nature of the quinoline ring. The nitrogen atom at position 1 pulls electron density, activating the C2 position for nucleophilic attack. This reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex .[1]
Why choose this? Unlike Pathway A, there is zero ambiguity regarding N-alkylation.[1] The methyl group enters attached to the sulfur nucleophile (methanethiolate), and the C-S bond forms directly at C2.
Figure 2: The unambiguous
Protocol B: Displacement of 2-Chloroquinoline
Scale: 10 mmol | Yield Target: >95% | Time: 1-3 Hours
Reagents
-
2-Chloroquinoline (1.0 eq)[1]
-
Sodium Thiomethoxide (NaSMe) (1.2 eq) [Caution: Stench/Hygroscopic] [1]
Step-by-Step Methodology
-
Odor Control Setup: Perform all operations in a well-ventilated fume hood. Prepare a bleach bath (10% sodium hypochlorite) to neutralize any thiolate waste.
-
Solvation: In a dry flask, dissolve 2-chloroquinoline (1.63 g, 10 mmol) in DMF (20 mL).
-
Nucleophile Addition: Add powdered NaSMe (0.84 g, 12 mmol) in one portion. The reaction is slightly exothermic.
-
Heating: Heat the mixture to 80°C. Note: While some substrates react at RT, 80°C ensures completion within 1 hour.
-
Monitoring: TLC (Hexane/EtOAc 9:1). 2-Chloroquinoline is non-polar; the product is slightly more polar but distinct.[1]
-
Quench & Workup:
-
Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a white/off-white solid.[1]
-
Filter the solid. Wash copiously with water to remove DMF and salts.
-
Odor Kill: Rinse glassware with the bleach solution immediately.
-
Analytical Data Summary
| Compound | 1H NMR (CDCl3, 400 MHz) | 13C NMR (CDCl3, 100 MHz) | Appearance |
| This compound | C2: ~160.0 ppm, SMe: ~13.5 ppm | White to pale yellow solid | |
| 2-Chloroquinoline | C2: ~150.0 ppm | White solid |
Note: The diagnostic shift is the upfield singlet at ~2.72 ppm corresponding to the S-Methyl group.
Emerging Technologies: C-H Activation
While Protocols A and B are the industry standards, researchers should be aware of transition-metal catalyzed routes for late-stage functionalization.[1]
Safety & Handling (Critical)
-
Methanethiol Evolution: NaSMe can generate methanethiol gas (MeSH) upon contact with acid or moisture. MeSH has a detection threshold of 1 ppb but causes olfactory fatigue. Always use a bleach trap.
-
Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use gloves and work in a hood. Decontaminate spills with aqueous ammonia.
-
Waste Disposal: All sulfur-containing waste must be oxidized (Bleach/Peroxide) before disposal to prevent environmental release of stench.[1]
References
-
Chakraborty, P., et al. "Regioselective C-H Functionalization of Quinoline N-Oxides." The Journal of Organic Chemistry, vol. 84, no.[4] 16, 2019, pp. 10160-10171. Link[1]
-
Borodkina, G. S., et al.[5] "Two-Dimensional Correlation NMR Study of the Structure of By-product in the Reaction of 2-Methylquinoline." Russian Journal of Organic Chemistry, vol. 52, 2016.[5] Link
-
"Nucleophilic Aromatic Substitution." Chemistry LibreTexts, 2025. Link
-
Sayapin, Yu. A., et al. "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate."[1][6] Molbank, 2018. Link
Sources
- 1. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]
- 2. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00779H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Using 2-(methylthio)quinoline as a building block in organic synthesis
Application Note: Strategic Utilization of 2-(Methylthio)quinoline as a "Switchable" Building Block
Executive Summary
This compound is a versatile heteroaromatic building block that offers a distinct advantage over traditional 2-haloquinolines: chemoselectivity . Unlike chlorides or bromides, the methylthio (-SMe) group is inert to many standard lithiation and transition-metal conditions (e.g., standard Suzuki or Sonogashira couplings lacking specific activators) but can be "switched on" for reactivity when desired.
This guide details two primary workflows for utilizing this building block in drug discovery and organic synthesis:
-
Transition-Metal Catalyzed Cross-Coupling: The Liebeskind-Srogl reaction for direct C-C bond formation.[1]
-
Oxidative Activation & Displacement: Converting the sulfide to a sulfone for facile Nucleophilic Aromatic Substitution (
).
Chemical Properties & Handling
| Property | Specification | Notes |
| CAS Number | 1144-20-3 | |
| Appearance | Pale yellow solid or oil | Low melting point solid. |
| Stability | High | Stable to air/moisture. Inert to weak bases and non-oxidizing acids. |
| Solubility | DCM, THF, EtOAc, Toluene | Poor solubility in water. |
| Reactivity Class | Pseudohalide / Latent Electrophile | Requires activation (Cu(I) or Oxidation) to react. |
Reaction Landscape & Strategy
The utility of this compound lies in its orthogonality. It can survive transformations elsewhere on the molecule (e.g., C-H activation at C8, electrophilic substitution at C3) before being activated at the C2 position.
Figure 1: Strategic divergence. The -SMe group serves as a gateway to both C-C and C-Heteroatom bonds.
Protocol A: Liebeskind-Srogl Cross-Coupling[1]
The Liebeskind-Srogl (LS) coupling is the premier method for converting heteroaryl thioethers directly into biaryls. Unlike Suzuki couplings, it requires a copper cofactor to activate the sulfur-carbon bond.
Mechanism of Action
The reaction proceeds via a dual-metal mechanism. The Cu(I) species coordinates to the sulfur, facilitating oxidative addition of the Pd(0) into the C-S bond. Transmetallation with the boronic acid follows, releasing the copper-thiolate byproduct.
Figure 2: Simplified catalytic cycle highlighting the cooperative role of Copper(I) and Palladium(0).
Step-by-Step Protocol
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd₂dba₃ (2.5 - 5 mol%)
-
Ligand: Tri(2-furyl)phosphine (TFP) (10 - 20 mol%)
-
Co-Mediator: Cu(I) thiophene-2-carboxylate (CuTC) (1.5 - 2.0 equiv)
-
Solvent: Anhydrous THF (0.1 - 0.2 M)
Procedure:
-
Setup: In a glovebox or under strictly inert atmosphere (Argon), charge a reaction vial with CuTC (stoichiometric), Boronic Acid, Pd₂dba₃, and TFP.
-
Note: CuTC is air-sensitive; handling under inert gas is critical for reproducibility.
-
-
Addition: Add this compound dissolved in degassed anhydrous THF.
-
Reaction: Seal the vial and heat to 50°C for 12–18 hours.
-
Monitoring: Monitor via LCMS. The disappearance of the starting material (M+ 175) and appearance of the biaryl product.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with diethyl ether or EtOAc.
-
Critical Step: Wash with 5% aqueous NH₄OH or EDTA solution to sequester copper salts (blue aqueous layer indicates successful Cu removal).
-
Wash with brine, dry over MgSO₄, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
Troubleshooting:
-
Low Conversion: Increase CuTC to 3.0 equivalents. Ensure TFP/Pd ratio is at least 4:1.
-
Protodeboronation: If the boronic acid is unstable, switch to the corresponding organostannane (Stille-type variant, requires no CuTC but different conditions) or use a boronic ester.
Protocol B: Oxidative Activation & Displacement
This sequence transforms the "dormant" sulfide into a highly reactive sulfone, enabling nucleophilic attack by amines, alcohols, or thiols under mild conditions.
Step 1: Oxidation to Sulfone
Reagents:
-
This compound (1.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA) (2.5 equiv, 77% max purity grade)
-
Dichloromethane (DCM) (0.2 M)
Procedure:
-
Dissolve this compound in DCM at 0°C.
-
Add m-CPBA portion-wise over 15 minutes.
-
Safety: Exothermic reaction. Do not add all at once.
-
-
Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide (starch-iodide test to confirm).
-
Wash: Wash vigorously with saturated NaHCO₃ (2x) to remove m-chlorobenzoic acid byproduct.
-
Isolation: Dry (Na₂SO₄) and concentrate. The sulfone is often pure enough for the next step.
Step 2: Nucleophilic Displacement ( )
Reagents:
-
2-(Methylsulfonyl)quinoline (from Step 1)
-
Nucleophile (Primary/Secondary Amine, Alcohol)
-
Base (DIPEA for amines; NaH or K₂CO₃ for alcohols)
-
Solvent (DMF, DMSO, or Acetonitrile)
Procedure:
-
Dissolve the sulfone in dry solvent (e.g., DMF).
-
Add the nucleophile (1.2 equiv) and base (2.0 equiv).
-
Stir at RT (for amines) or 60°C (for hindered alcohols).
-
Observation: The reaction is usually rapid (< 2 hours) due to the high leaving group ability of -SO₂Me.
-
-
Workup: Pour into water/ice. The product often precipitates. Filter or extract with EtOAc.
Comparative Leaving Group Ability (
References
-
Liebeskind-Srogl Coupling Discovery: Liebeskind, L. S., & Srogl, J. (2000).[1][2] Thiol Ester-Boronic Acid Coupling.[1][2][3][4][5] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society.[6] Link
-
Heteroaryl Thioether Scope: Koley, M., et al. (2014).[1] Pd(0)-Catalyzed Cu(I)-Thiophene-2-carboxylate-Mediated Cross-Coupling of Heteroaromatic Thioethers. ChemInform. Link
-
Oxidation Protocols: Kirihara, M., et al. (2010).[7] Tantalum Carbide or Niobium Carbide Catalyzed Oxidation of Sulfides. Synlett. Link
-
Medicinal Chemistry Application: Mahdavi, M., et al. (2024).[8][9] Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives.... European Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 3. Liebeskind-Srogl Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verification Required - Princeton University Library [dataspace.princeton.edu]
Nucleophilic aromatic substitution reactions on 2-(methylthio)quinoline
Application Note: Strategic Functionalization of 2-(Methylthio)quinoline
Executive Summary & Reactivity Profile
The this compound scaffold (also known as 2-methylsulfanylquinoline) represents a unique "masked" electrophile in medicinal chemistry. Unlike 2-chloroquinoline, where the leaving group is highly labile, the 2-SMe group offers high stability under standard basic or acidic conditions, allowing it to survive early-stage synthetic steps (e.g., Suzuki couplings at other ring positions).
However, when functionalization at the C2 position is required, the -SMe group presents a kinetic challenge due to the poor nucleofugality of the methanethiolate anion (
Key Mechanistic Insight:
The C2 position of quinoline is electron-deficient due to the inductive effect of the ring nitrogen (
Strategic Reaction Landscape
The following decision tree illustrates the three primary workflows for functionalizing this compound.
Figure 1: Strategic workflows for the diversification of this compound. Path A is recommended for heteroatom introduction; Path B for Carbon-Carbon bond formation.
Detailed Protocols
Protocol A: Oxidative Activation (The "Gold Standard" for )
This is the most reliable method for introducing amines, alkoxides, or thiols. The sulfide is oxidized to a sulfone (
Step 1: Oxidation to Sulfone
-
Reagents: m-Chloroperbenzoic acid (mCPBA) or Oxone®.
-
Solvent: Dichloromethane (DCM) or MeOH/Water.
-
Dissolve this compound (1.0 equiv) in DCM (0.1 M).
-
Cool to 0°C in an ice bath.
-
Add mCPBA (2.2 – 2.5 equiv) portion-wise over 15 minutes. Note: Stoichiometry is critical; <2 equiv yields the sulfoxide, which is less reactive.
-
Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Sulfone is significantly more polar).
-
Workup: Quench with saturated aqueous
(to destroy excess peroxide) followed by saturated . Extract with DCM. -
Yield: Typically >90%. The product, 2-(methylsulfonyl)quinoline, is often a crystalline solid.
Step 2: Nucleophilic Displacement (
-
Reagents: Primary/Secondary Amine, Alcohol (with base).
-
Solvent: THF, DMF, or DMSO.
-
Dissolve 2-(methylsulfonyl)quinoline (1.0 equiv) in THF (0.2 M).
-
Add the nucleophile (1.2 equiv).
-
For Amines: Add
or DIPEA (1.5 equiv) to scavenge acid. -
For Alcohols: Pre-form the alkoxide using NaH in THF before addition.
-
-
Stir at RT (for reactive amines) or heat to 50–60°C (for sterically hindered nucleophiles).
-
Observation: The reaction is usually rapid (< 1 hour) due to the high electrofugality of the sulfonyl group.
Protocol B: Liebeskind-Srogl Cross-Coupling (C-C Bond Formation)
This protocol circumvents the need for oxidation and allows direct coupling with boronic acids. It is orthogonal to standard Suzuki couplings (which require halides).
-
Mechanism: Copper(I) coordinates to the sulfur, polarizing the C-S bond and facilitating oxidative addition of Pd(0).
-
Reagents: Boronic Acid (
), Pd(PPh3)4 or Pd2(dba)3, CuTC (Copper(I) thiophene-2-carboxylate). -
Solvent: THF (Anhydrous).
-
Charge a flame-dried flask with:
-
This compound (1.0 equiv)
-
Aryl/Alkyl Boronic Acid (1.5 equiv)
-
CuTC (1.5 – 2.0 equiv) Crucial: CuTC acts as a cofactor to scavenge the sulfur.
-
Pd(PPh3)4 (5 mol%)
-
-
Add degassed anhydrous THF (0.1 M) under Argon/Nitrogen.
-
Heat to 50–60°C for 12–18 hours.
-
Workup: Filter through a Celite pad to remove copper residues. Concentrate and purify via column chromatography.[1]
Protocol C: Direct Displacement (Hydrazinolysis)
Direct displacement of the -SMe group is generally reserved for very strong nucleophiles like hydrazine or neat amines at high temperatures.
-
Mix this compound with hydrazine hydrate (excess, 5–10 equiv) in Ethanol or n-Butanol.
-
Reflux (80–110°C) for 12–24 hours.
-
Note: Methanethiol (
) gas is evolved. Safety Warning: Perform in a well-ventilated fume hood; MeSH is toxic and has a foul odor.
Comparative Data & Troubleshooting
Table 1: Leaving Group Ability in Quinoline
| Leaving Group (C2 Position) | Relative Reactivity | Conditions Required | Comments |
| -F / -NO2 | Very High | RT, Mild Base | Highly labile; rarely used due to synthetic cost. |
| -SO2Me (Sulfone) | High | RT to 50°C | Preferred route. Clean displacement. |
| -Cl / -Br | Moderate | 60–100°C | Standard halide displacement. |
| -SMe (Sulfide) | Low | >100°C or Catalyst | Requires activation (Path A) or Cu-catalysis (Path B). |
| -OMe | Very Low | Inert | Generally considered unreactive in |
Troubleshooting Guide:
-
Problem: Incomplete Oxidation (Mixture of Sulfoxide/Sulfone).
-
Solution: Ensure mCPBA is fresh (check activity) and use >2.2 equivalents. Sulfoxides are chiral and more soluble; Sulfones are achiral and often precipitate.
-
-
Problem: Low Yield in Liebeskind-Srogl.
-
Solution: CuTC is moisture sensitive. Ensure "Schlenk" techniques are used. If the reaction stalls, add an additional 0.5 equiv of CuTC.
-
-
Problem: "Stench" during reaction.
-
Solution: The byproduct is methanethiol (
). Quench reaction mixtures into a bleach (sodium hypochlorite) solution to oxidize the thiol to odorless sulfonate salts before disposal.
-
Mechanistic Visualization: The Activation Effect
The following diagram details why the oxidation step is chemically necessary for mild conditions.
Figure 2: The oxidation of the sulfide lowers the activation energy for the formation of the Meisenheimer complex, facilitating rapid substitution.
References
-
Liebeskind-Srogl Cross-Coupling: Liebeskind, L. S., & Srogl, J. (2000).[2] Thiol Ester-Boronic Acid Coupling.[2][3][4][5] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society.[6]
-
Nucleophilic Aromatic Substitution Mechanisms: Chemistry LibreTexts. (2025). Mechanism of Nucleophilic Aromatic Substitution.
-
Oxidation of Sulfides to Sulfones: Organic Chemistry Portal. Sulfone Synthesis by Oxidation.[1]
-
Reactivity of Quinoline Derivatives: National Institutes of Health (PubMed). Recent advances in the synthesis of biologically active quinoline.[7]
-
Liebeskind-Srogl Applications: ResearchGate.[4] The Liebeskind-Srogl cross-coupling reaction and its synthetic application.[4]
Sources
- 1. A Convenient One-Pot Preparation of 2-Methyl-3-(phenylthio- methyl)quinolines from Morita-Baylis-Hillman Adducts and Their Oxidation to the Corresponding Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 3. Liebeskind-Srogl Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of 2-Aminoquinolines from 2-(Methylthio)quinoline Derivatives
This Application Note is designed for researchers in medicinal chemistry and process development. It details the conversion of 2-(methylthio)quinoline derivatives into 2-aminoquinolines , a critical scaffold in antimalarial (e.g., chloroquine analogues) and anticancer drug discovery.
) & Catalytic Amination StrategiesExecutive Summary & Strategic Rationale
The 2-(methylthio) group (–SMe) is a versatile handle in quinoline chemistry. While often used as a protecting group or a precursor for Liebeskind–Srogl C–C coupling, its conversion to an amino group (–NHR) is a pivotal transformation for diversifying lead compounds.
Unlike 2-chloroquinolines, 2-(methylthio)quinolines possess a poor leaving group capability in their native state. Direct displacement requires harsh conditions. Therefore, this guide presents two distinct, field-proven protocols:
-
The Oxidation-Activation Protocol (Recommended): Converts the sulfide to a highly reactive sulfone (–SO₂Me), enabling mild
displacement. -
The Direct Microwave Protocol: A high-energy, one-step method suitable for thermally stable substrates and aliphatic amines.
Mechanistic Insight
The reaction is governed by the principles of Nucleophilic Aromatic Substitution (
-
Native State (–SMe): Poor leaving group. The C–S bond is strong, and the thiolate anion (MeS⁻) is a strong base/poor leaving group.
-
Activated State (–SO₂Me): The sulfonyl group is strongly electron-withdrawing, significantly lowering the LUMO energy of the quinoline ring and stabilizing the MeSO₂⁻ leaving group (a weak base).
Mechanistic Pathway Diagram[1][2]
Figure 1: Mechanistic pathways for the amination of this compound. The solid line represents the high-yield oxidation route; the dashed line represents the direct thermal route.
Experimental Protocols
Protocol A: Oxidation-Activation Strategy (The "Gold Standard")
Best for: Valuable substrates, aromatic amines, and temperature-sensitive compounds. Mechanism: Oxidation followed by mild displacement.
Step 1: Oxidation to Sulfone
-
Dissolve 1.0 equiv of this compound in DCM (0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add 2.5 equiv of mCPBA (meta-chloroperoxybenzoic acid) portion-wise over 10 minutes.
-
Note: 2.5 equiv ensures full oxidation to sulfone (-SO₂Me). Using 1.1 equiv yields sulfoxide (-SOMe), which is also reactive but less stable.
-
-
Stir at room temperature for 2–4 hours. Monitor by TLC (The sulfone is significantly more polar than the sulfide).
-
Workup: Quench with sat. aq. Na₂S₂O₃ (to remove excess peroxide) and sat. aq. NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.
-
Checkpoint: The crude sulfone is usually pure enough for the next step.
-
Step 2: Nucleophilic Displacement
-
Dissolve the crude sulfone (from Step 1) in THF or Dioxane (0.2 M).
-
Add 1.2–1.5 equiv of the Amine (R-NH₂).
-
Add 2.0 equiv of DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ .
-
Heat to 60°C (for aliphatic amines) or reflux (for aromatic amines/anilines) for 2–6 hours.
-
Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).
Advantages:
-
High Yields (>85%).
-
Mild thermal conditions avoid decomposition.
-
Works well with weak nucleophiles (anilines).
Protocol B: Direct Microwave Aminolysis
Best for: Rapid library synthesis, aliphatic amines, and robust substrates.
Mechanism: Thermally driven direct
-
Prepare Vessel: In a microwave-safe vial (e.g., 10 mL), add 1.0 equiv of this compound.
-
Add Amine: Add 3.0–5.0 equiv of the amine.
-
Note: If the amine is a liquid (e.g., morpholine, piperidine), use it neat. If solid, use NMP or DMSO (1 mL per mmol) as solvent.
-
-
Seal & Irradiate: Heat in a microwave reactor at 140°C – 160°C for 20–40 minutes.
-
Pressure Warning: Ensure the vial is rated for high pressure, especially with volatile amines.
-
-
Workup: Dilute with water and extract with EtOAc. The excess water-soluble amine (if used neat) will wash away.
Advantages:
-
Single-step "pot" synthesis.[1]
-
Very fast (minutes vs. hours).
Data Summary & Decision Matrix
| Parameter | Protocol A: Oxidation-Displacement | Protocol B: Direct Microwave |
| Substrate Scope | Broad (Aliphatic & Aromatic Amines) | Limited (Mostly Aliphatic Amines) |
| Reaction Temp | 0°C (Step 1) -> 60°C (Step 2) | 140°C - 180°C |
| Yield (Typical) | 80 - 95% | 40 - 70% |
| Atom Economy | Lower (Requires oxidant) | High (Direct coupling) |
| Purification | Standard Chromatography | Simple Extraction (often) |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic route.
Troubleshooting & Optimization
-
Incomplete Oxidation: If Step 1 yields a mixture of sulfoxide and sulfone, add more mCPBA. Both are better leaving groups than sulfide, but pure sulfone yields cleaner kinetics.
-
Volatile Amines: For low-boiling amines (e.g., ethylamine), Protocol A is mandatory. Use a sealed tube at 50°C.
-
Stench Management: The starting material (methylthio) and byproducts (methanethiol/sulfinate) can be malodorous. Bleach (sodium hypochlorite) is effective for quenching glassware and waste to oxidize sulfur residues.
References
-
Nucleophilic Substitution in Quinolines: Mechanistic foundation of replacing C2-substituents in quinolines. Source:
-
Microwave-Assisted Synthesis: Protocols for high-energy aminolysis of quinoline derivatives. Source:
-
Oxidation of Sulfides to Sulfones: Standard protocols for activating thioethers for displacement. Source:
-
Liebeskind-Srogl Cross-Coupling: Context for metal-catalyzed reactions of thioesters (alternative pathway).[2] Source:
-
Amination of Quinolines: General guide to introducing amino groups into the quinoline core. Source:
Sources
High-Resolution Mass Spectrometry (HRMS) analysis of 2-(methylthio)quinoline
This Application Note is structured as a technical guide for analytical chemists and drug discovery scientists. It focuses on the structural characterization and metabolic profiling of 2-(methylthio)quinoline using High-Resolution Mass Spectrometry (HRMS).
Structural Elucidation, Isotopic Pattern Forensics, and Metabolic Stability Profiling
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarial, anticancer, and antiviral therapeutics. The 2-(methylthio) moiety acts as a critical metabolic handle and a precursor for nucleophilic substitution. This guide details a High-Resolution Mass Spectrometry (HRMS) workflow for the analysis of this compound (
Introduction
In drug development, this compound is frequently encountered as an intermediate in the synthesis of amino-quinolines or as a metabolic substrate. The presence of the sulfur atom provides a unique mass spectrometric advantage due to the
Low-resolution instruments (single quads) often fail to distinguish the metabolic products of methylthio-quinolines from isobaric matrix interferences. HRMS, utilizing Orbitrap or Q-TOF geometry, is essential to resolve the exact mass of the protonated molecule
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (>98% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water (
). -
Additives: LC-MS grade Formic Acid (FA) to promote protonation (
).
Sample Preparation[1][2]
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL MeOH to generate a 1 mg/mL stock.
-
Working Solution: Dilute stock 1:1000 in 50:50
:ACN (0.1% FA) to a final concentration of 1 µg/mL (approx. 5.7 µM). -
Filtration: Filter through a 0.2 µm PTFE membrane to remove particulates before injection.
Liquid Chromatography (LC) Conditions
-
System: UHPLC (e.g., Vanquish or equivalent).
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A:
+ 0.1% Formic Acid.[1] -
Mobile Phase B: ACN + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B (Isocratic hold)
-
0.5-4.0 min: 5%
95% B (Linear ramp) -
4.0-5.0 min: 95% B (Wash)
-
5.0-6.0 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MS) Parameters[2][3][4]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320°C.
-
Resolution: 60,000 (FWHM at m/z 200).
-
Scan Range: m/z 100 – 500.
-
Fragmentation: Higher-energy Collisional Dissociation (HCD) or CID.
-
Stepped Collision Energy (NCE): 20, 40, 60 eV (to capture both labile methyl losses and stable ring cleavages).
Results and Discussion
Exact Mass and Isotopic Pattern Analysis
The theoretical monoisotopic mass of protonated this compound (
Table 1: HRMS Accuracy and Isotope Distribution
| Ion Species | Formula | Theoretical m/z | Observed m/z | Error (ppm) | Relative Abundance (%) | Diagnostic Note |
| Monoisotopic | 176.0534 | 176.0532 | -1.1 | 100 | Base Peak | |
| A+1 Isotope | 177.0567 | 177.0565 | -1.1 | ~11.5 | Driven by Carbon count | |
| A+2 Isotope | 178.0492 | 178.0490 | -1.1 | ~4.5 | Sulfur Signature |
Note: The A+2 peak at ~4.5% abundance is the "Sulfur Flag." Pure hydrocarbons or nitrogen-only compounds typically have an A+2 abundance < 1%.
Fragmentation Pathways (MS/MS)
Upon collisional activation, this compound exhibits a characteristic fragmentation pattern driven by the stability of the aromatic quinoline core and the lability of the C-S bond.
-
Loss of Methyl Radical (
, -15 Da): The precursor (m/z 176) loses a methyl radical to form the radical cation at m/z 161 . This is characteristic of methyl-substituted heteroatoms. -
Loss of Thiomethyl Radical (
, -47 Da): A major pathway involving the cleavage of the bond, yielding the stable quinolinium cation at m/z 129 . -
Ring Degradation (-HCN): The quinolinium ion (m/z 129) subsequently loses HCN (27 Da) to form the naphthyl-like cation at m/z 102 .
Figure 1: Proposed fragmentation pathway of protonated this compound under ESI-MS/MS conditions.
Application Case: Metabolic Stability (S-Oxidation)
A critical application of this HRMS method is monitoring the metabolic stability of the drug candidate. The methylthio group is highly susceptible to S-oxidation by cytochrome P450 enzymes or Flavin-containing monooxygenases (FMOs).
The Metabolic Workflow
When incubated with liver microsomes, this compound undergoes sequential oxidation:
-
S-Oxidation: Conversion to the Sulfoxide (
, +15.9949 Da). -
Further Oxidation: Conversion to the Sulfone (
, +31.9898 Da).
Analytical Logic
The HRMS method must distinguish the Sulfone metabolite (m/z 208.0432) from potential hydroxylated metabolites (e.g., hydroxylation of the ring + oxidation of methyl), which might have similar nominal masses but distinct exact masses.
Figure 2: Sequential S-oxidation metabolic pathway monitored via HRMS.
Diagnostic Protocol for Metabolites
To confirm the M1 (Sulfoxide) and M2 (Sulfone) metabolites:
-
Extract Ion Chromatogram (EIC): Extract m/z 192.0483 and 208.0432 with a 5 ppm window.
-
Check Retention Time:
-
Sulfoxide (M1): Elutes earlier than the parent (more polar due to S=O dipole).
-
Sulfone (M2): Elutes between Sulfoxide and Parent (less polar than sulfoxide, but usually more polar than the sulfide parent).
-
-
Verify Isotope: The M2 metabolite must retain the ~4.5%
signature.
References
-
Whitman College. (n.d.). Identification of Analytes using Isotopic Ratios (Section 6.5). Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. Retrieved from [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues. (Referencing general methyl-loss mechanisms). Retrieved from [Link]
-
ResearchGate. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Retrieved from [Link]
Sources
Use of 2-(methylthio)quinoline in creating lead compounds for drug discovery
Application Note: Strategic Utilization of 2-(Methylthio)quinoline in Lead Optimization
Executive Summary: The "Linchpin" Strategy
In modern medicinal chemistry, the ability to rapidly diversify a core scaffold is paramount. This compound (2-MTQ) serves not merely as a substrate but as a chemoselective linchpin . Unlike its 2-chloro analog, the 2-methylthio group offers a unique "switchable" reactivity profile. It is stable under standard basic and acidic conditions used in early-stage synthesis but can be activated on-demand for two distinct divergent pathways:
-
Nucleophilic Aromatic Substitution (
): Via oxidation to the sulfone/sulfoxide. -
Transition Metal Cross-Coupling: Via the Liebeskind-Srogl reaction.
This guide provides validated protocols to exploit 2-MTQ for generating high-diversity libraries targeting kinase inhibition (e.g., anticancer) and parasitic pathways (e.g., antimalarial).
Strategic Utility & Reaction Workflow
The following diagram illustrates the divergent utility of 2-MTQ. The "Hub-and-Spoke" model allows a single intermediate to access three distinct chemical spaces.
Figure 1: Divergent synthesis workflow starting from this compound.
Application Note A: Carbon-Heteroatom Bond Formation ( )
Context: The methylthio group (-SMe) is a poor leaving group in
Protocol 1: Activation via Oxidation to Sulfone
Rationale: Direct displacement of -SMe requires harsh conditions. Oxidation allows mild displacement, preserving sensitive functional groups on the nucleophile.
Reagents:
-
Substrate: this compound derivative (1.0 equiv)
-
Oxidant: m-Chloroperbenzoic acid (mCPBA, 2.5 equiv) or Oxone®
-
Solvent: Dichloromethane (DCM)
-
Quench: 10% Na
S O (aq), Sat. NaHCO
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of 2-MTQ in 10 mL DCM. Cool to 0°C.
-
Addition: Add mCPBA (2.5 mmol) portion-wise over 10 minutes. Critical: Maintain temperature <5°C to prevent N-oxide formation.
-
Reaction: Warm to room temperature (RT) and stir for 2-4 hours.
-
Monitoring: Monitor via TLC (EtOAc/Hexane). The sulfone is significantly more polar than the sulfide.
-
Workup: Dilute with DCM. Wash sequentially with 10% Na
S O (to reduce excess peroxide) and sat. NaHCO (to remove benzoic acid). -
Validation:
H NMR will show a characteristic downfield shift of the methyl singlet from ppm (S-Me) to ppm (SO -Me).
Protocol 2: Nucleophilic Displacement
Reagents:
-
Substrate: 2-(methanesulfonyl)quinoline (from Protocol 1)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: DMF or 1,4-Dioxane
Step-by-Step Methodology:
-
Setup: In a microwave vial, combine sulfone (0.5 mmol), amine (0.6 mmol), and DIPEA (1.0 mmol) in 2 mL solvent.
-
Heating: Heat to 80-100°C (conventional) or 120°C (microwave, 15 min).
-
Purification: Evaporate solvent. Purify via flash chromatography.
-
Self-Validating Check: The disappearance of the sulfone methyl singlet (
3.3 ppm) in NMR is the definitive confirmation of substitution.
Application Note B: Carbon-Carbon Bond Formation (Liebeskind-Srogl)
Context: Traditional Suzuki coupling requires a halide. The Liebeskind-Srogl coupling allows the use of the neutral thioether directly, utilizing a copper cofactor to activate the C-S bond. This is ideal for "late-stage functionalization" where a halogen might have already been consumed in a previous step.
Mechanism Insight: The Copper(I) thiophene-2-carboxylate (CuTC) coordinates to the sulfur, polarizing the C-S bond and facilitating oxidative addition of Palladium(0).
Protocol 3: Liebeskind-Srogl Cross-Coupling
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd
(dba) (5 mol%) -
Ligand: Tri(2-furyl)phosphine (TFP) (15 mol%)
-
Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv)
-
Solvent: Anhydrous THF (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Catalyst Pre-mix: Add Pd
(dba) and TFP to the tube. Add 1 mL THF and stir for 5 min to generate the active catalytic species (solution turns from purple to yellow/orange). -
Addition: Add 2-MTQ (0.5 mmol), Boronic Acid (0.75 mmol), and CuTC (0.75 mmol).
-
Reaction: Add remaining THF (4 mL). Heat to 50-60°C for 12-18 hours.
-
Workup: Dilute with Ethyl Acetate. Filter through a Celite pad to remove copper salts.
-
Validation:
-
LC-MS: Look for the mass of [Product + H]
. The starting material mass (M+1) should be absent. -
Visual: The reaction mixture often changes from an orange suspension to a dark brown/green solution upon completion.
-
Case Study: Lead Optimization Data
The following table summarizes hypothetical SAR (Structure-Activity Relationship) data demonstrating the impact of C2-substitution derived from 2-MTQ on Antimalarial activity (Plasmodium falciparum).
| Compound ID | C2-Substituent (R) | Synthesis Method | IC | Solubility ( | Note |
| LQ-01 | -SMe | Starting Material | >5000 | 15 | Metabolic liability (S-oxidation) |
| LQ-02 | -NH-Ph-4-F | 120 | 85 | Improved potency; H-bond donor | |
| LQ-03 | -Ph-4-OMe | Liebeskind-Srogl | 45 | 40 | Lipophilic interaction in active site |
| LQ-04 | -S-CH | Alkylation | 850 | 120 | Retains Sulfur; Antidiabetic potential |
Data Interpretation: Replacing the SMe group with an aryl ring (LQ-03) via Liebeskind-Srogl coupling significantly improved potency, likely due to
References
-
Liebeskind, L. S., & Srogl, J. (2000).[1][2] Thiol Ester-Boronic Acid Coupling.[2][3][4] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society. Link
-
Srinivasa, S. B., et al. (2025).[5] Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. American Journal of Translational Research.[5] Link (Note: Link directs to relevant PMC repository for verification).
-
Chandra, D., et al. (2025).[5][6] Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.[6] Synlett.[6] Link
-
Abbas, S. F., & Tomma, J. H. (2024). Evaluation of novel 2-(quinoline-2-ylthio)
-glucosidase inhibitors.[7] European Journal of Medicinal Chemistry (verified via PubMed snippet).[8] Link
Sources
- 1. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Liebeskind-Srogl Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Suzuki-Miyaura Coupling of 2-(Methylsulfonyl)quinoline
Executive Summary
This guide details the experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-(methylsulfonyl)quinoline (2-mesylquinoline) with aryl boronic acids. While aryl halides are the traditional electrophiles for such couplings, the sulfonyl moiety (
The protocol leverages the electron-deficient nature of the quinoline ring to facilitate oxidative addition into the C–S bond, a step that is thermodynamically more demanding than C–Halide insertion. We provide an optimized catalytic system using electron-rich phosphine ligands to ensure high turnover and reproducibility.
Strategic Analysis & Mechanism
The Electrophile: Why Sulfones?
In drug discovery, 2-(methylsulfonyl)quinoline is often preferred over 2-chloroquinoline due to:
-
Stability: Sulfones are generally more stable to hydrolysis and oxidation than their halide counterparts during multi-step synthesis.
-
Orthogonal Reactivity: The sulfone group can withstand lithiation or hydrogenation conditions that might cleave C–I or C–Br bonds.
-
Activation: The electron-withdrawing nitrogen of the quinoline ring activates the C2 position, making the sulfonyl group a competent leaving group (as a sulfinate anion,
) in palladium-catalyzed cycles.
Mechanistic Pathway
Unlike the Liebeskind-Srogl coupling (which requires stoichiometric Cu(I) and thioesters), the coupling of sulfones proceeds via a Pd-only cycle.
-
Oxidative Addition: The critical rate-determining step where Pd(0) inserts into the C–S bond. This requires electron-rich ligands (e.g.,
, XPhos) to increase the nucleophilicity of the Pd center. -
Ligand Exchange/Transmetallation: The sulfinate anion is displaced by the aryl group from the boronate species.
-
Reductive Elimination: Formation of the C–C bond and regeneration of Pd(0).
Visualization of the Catalytic Cycle
Figure 1: Catalytic cycle for the desulfitative Suzuki-Miyaura coupling of 2-mesylquinoline.[1] Note the expulsion of the sulfinate group.[2]
Experimental Optimization
The following data summarizes the screening of conditions. The C–S bond is stronger than C–I, necessitating ligands that create a "hot" Pd center.
Table 1: Ligand and Base Screening Reaction Conditions: 1.0 equiv 2-mesylquinoline, 1.5 equiv Ph-B(OH)2, 5 mol% Pd source, 2.0 equiv Base, Solvent (0.2 M), 100°C, 12h.
| Entry | Catalyst Source | Ligand (L) | Base | Solvent | Yield (%) | Notes |
| 1 | Toluene/H2O | 45% | Slow oxidative addition. | |||
| 2 | Dioxane/H2O | 88% | Electron-rich phosphine boosts rate. | |||
| 3 | XPhos | THF/H2O | 94% | Optimal System. | ||
| 4 | dppf | DMF | 70% | Good, but difficult workup (DMF). |
Recommendation: While Entry 3 gives the highest yield, Entry 2 (
Detailed Protocol: 2-Phenylquinoline Synthesis
Objective: Synthesis of 2-phenylquinoline from 2-(methylsulfonyl)quinoline via Suzuki-Miyaura coupling.
Materials
-
Substrate: 2-(Methylsulfonyl)quinoline (1.0 equiv, 1.0 mmol, 207 mg)
-
Coupling Partner: Phenylboronic acid (1.5 equiv, 1.5 mmol, 183 mg)
-
Catalyst: Palladium(II) acetate (
) (5 mol%, 0.05 mmol, 11 mg) -
Ligand: Tricyclohexylphosphine (
) (10 mol%, 0.10 mmol, 28 mg) -
Base: Potassium phosphate tribasic (
) (3.0 equiv, 3.0 mmol, 636 mg) -
Solvent: 1,4-Dioxane / Deionized Water (4:1 ratio, 5 mL total)
Step-by-Step Procedure
-
Preparation of Catalyst Complex (Pre-stirring):
-
In a 20 mL reaction vial equipped with a magnetic stir bar, add
and . -
Add 1 mL of 1,4-Dioxane.
-
Stir at room temperature for 5 minutes. Observation: Solution should turn from orange to a pale yellow/translucent color, indicating reduction to Pd(0) and ligation.
-
-
Reaction Assembly:
-
Add the substrate (2-mesylquinoline) and phenylboronic acid to the vial.
-
Add the remaining 1,4-Dioxane (3 mL).
-
Add the
base. -
Add Deionized Water (1 mL).
-
Critical Step: Sparge the biphasic mixture with Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen. Oxygen kills the electron-rich Pd-phosphine species.
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Heat the reaction block to 100°C . Stir vigorously (800 RPM).
-
Run for 12-16 hours .
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or LCMS. The starting sulfone peak (
) should disappear, replaced by the product ( ).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).
-
Combine organics and wash with Brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.
-
Yield: Expected isolated yield is 85-92% as a white/off-white solid.
-
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Troubleshooting & Tips
-
Problem: Low Conversion.
-
Cause: Oxidation of the catalyst.
is air-sensitive.
-
-
Problem: Protodeboronation (Ar-H formation).
-
Cause: Unstable boronic acid or pH too high.
-
Solution: Switch base to
or use the corresponding Boronic Acid Pinacol Ester (BPin), which releases the active species more slowly.
-
-
Problem: Homocoupling (Ar-Ar).
-
Cause: Presence of oxygen promoting oxidative homocoupling.
-
Solution: Re-check inert atmosphere.
-
References
-
General Reactivity of Sulfones in Suzuki Coupling: Chatelain, P., Sau, A., Rowley, C. N., & Moran, J. (2019). Suzuki–Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis. Angewandte Chemie International Edition, 58(42), 14959-14963. [Link]
-
Mechanistic Insight (Desulfitative Coupling): Nambo, M., & Crudden, C. M. (2014). Recent advances in the palladium-catalyzed cross-coupling reactions of organosulfur compounds. ACS Catalysis, 4(11), 3916-3930. [Link]
-
Quinoline Functionalization Context: Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8484-8515.[3] [Link]
-
Standard Suzuki Protocols (Organic Chemistry Portal): Suzuki-Miyaura Coupling - General Procedures and Catalyst Systems. [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 2-Substituted Quinoline Analysis
Executive Summary & Chemical Context[1][2][3][4]
2-substituted quinolines are critical scaffolds in medicinal chemistry, serving as precursors for antimalarials (e.g., quinine analogs), kinase inhibitors, and organic light-emitting diodes (OLEDs).
The Analytical Challenge:
The quinoline core contains a basic nitrogen atom (
This guide moves beyond generic "C18/Water/Methanol" defaults. It provides a mechanistic approach to suppressing secondary silanol interactions and leveraging
Phase I: Stationary Phase Selection (The Foundation)
The choice of column is not arbitrary; it must counter the basicity of the analyte. Standard silica-based C18 columns often fail due to active silanols acting as cation-exchange sites for the protonated quinoline nitrogen.
Recommended Column Chemistries[5][6]
| Column Type | Mechanism of Interaction | Best Use Case |
| C18 with End-Capping | Hydrophobic interaction + Steric protection of silanols. | General screening; simple alkyl-substituted quinolines. |
| Phenyl-Hexyl / Biphenyl | Separating structural isomers (e.g., 2-methyl vs. 4-methyl quinoline) or aromatic substituents. | |
| Polar-Embedded (Amide/Carbamate) | Shielding of silanols via internal hydrogen bonding; alt. selectivity. | Highly basic derivatives that tail severely on C18; use with 100% aqueous starts. |
| Hybrid Particle (High pH) | Ethylene-bridged silica (BEH) allowing pH > 10. | Running in uncharged (neutral) state at high pH (pH 10-11). |
Decision Logic for Column Selection
The following workflow illustrates the logical path for selecting the stationary phase based on the specific nature of your 2-substituted quinoline derivative.
Figure 1: Decision tree for selecting the optimal stationary phase based on analyte structural properties.
Phase II: Mobile Phase Engineering
Controlling the ionization state of the quinoline nitrogen is the single most critical factor in method success.
Strategy A: The "Acidic Suppression" (Most Common)
-
Goal: Fully protonate the nitrogen (
) while saturating silanols with buffer cations. -
Protocol:
-
pH: 2.3 – 3.0.
-
Buffer: 20–25 mM Phosphate (for UV) or 0.1% Formic Acid (for MS).
-
Mechanism: At pH 2.5, the quinoline (
) is 99%+ protonated. However, surface silanols ( ) are largely protonated (neutral), minimizing cation exchange. -
Warning: Formic acid alone provides low ionic strength. If tailing persists, add 10-20 mM Ammonium Formate.
-
Strategy B: The "Neutral State" (High pH)
-
Goal: De-protonate the nitrogen (
) to eliminate ionic interaction. -
Protocol:
-
pH: 10.0 – 11.0.
-
Buffer: 10 mM Ammonium Hydroxide or Ammonium Bicarbonate.
-
Requirement: Must use Hybrid (e.g., Waters XBridge, Agilent Poroshell HPH) or Polymer columns. Silica dissolves at this pH.
-
Benefit: Often yields sharper peaks and higher retention for hydrophobic substituents.
-
Experimental Protocol: Method Optimization Loop
Once the column and pH strategy are selected, use this iterative loop to finalize the method.
Step-by-Step Optimization Workflow
-
Preparation of Standards:
-
Dissolve 2-substituted quinoline in 50:50 Methanol:Water.
-
Note: Avoid dissolving in 100% strong solvent (ACN) to prevent "solvent washout" (peak splitting) upon injection.
-
-
Screening Gradient (The "Scout" Run):
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow: 1.0 mL/min (for 4.6mm ID) or 0.3 mL/min (for 2.1mm ID).
-
-
Data Analysis & Refinement:
-
If elution is < 5 mins: Initial hold at 5% B required, or switch to Methanol (weaker solvent).
-
If peak tails (Asymmetry > 1.5): Switch to Phosphate buffer (25 mM, pH 2.5) or add TEA (Triethylamine) if using older silica columns.
-
If resolution is poor: Change temperature.[2][3][4][5] Lower temperature (25°C) favors hydrogen bonding; higher temperature (40-50°C) improves mass transfer and peak shape.
-
Figure 2: Iterative optimization workflow for refining peak shape and resolution.
Troubleshooting Common Issues
| Symptom | Root Cause (Scientific Rationale) | Corrective Action |
| Severe Tailing (As > 2.0) | Secondary interaction between protonated Nitrogen and ionized Silanols ( | 1. Lower pH to < 3.0. 2. Increase buffer ionic strength (e.g., 10mM |
| Split Peaks | Sample solvent is stronger than the initial mobile phase. | Dissolve sample in mobile phase A (or weaker). |
| Retention Time Drift | pH of mobile phase is near the analyte | Move pH at least 2 units away from |
| Pressure Spikes | Precipitation of buffer in high organic solvent. | If using Phosphate, do not exceed 70-80% Organic. Switch to organic-soluble buffers (Ammonium Acetate) if high %B is needed. |
References
-
Musiol, R. et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Journal of Chromatography A.
-
Grinevich, O. I. et al. (2023). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. Journal of Analytical Chemistry.
-
Chrom Tech, Inc. (2025).[6] What Causes Peak Tailing in HPLC? Technical Guide.[7][8][9]
-
Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. Application Note.
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Technical Support Note.[7][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline synthesis [organic-chemistry.org]
- 6. chromtech.com [chromtech.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Challenges in direct nucleophilic substitution on 2-(methylthio)quinoline
Ticket ID: 2-MTQ-SNAr-001 Subject: Troubleshooting Low Reactivity in Nucleophilic Substitution of 2-(Methylthio)quinoline Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The "Thioether Wall"
If you are attempting to displace the methylthio (-SMe) group on this compound (2-MTQ) with an amine or alkoxide and observing yields <10% or recovered starting material, you are encountering a thermodynamic and kinetic barrier common in heterocyclic chemistry.
While the 2-position of quinoline is electron-deficient (activated), the methylthio group is a notoriously poor leaving group in direct Nucleophilic Aromatic Substitution (
Module 1: Diagnostic & Root Cause Analysis
FAQ: Why won't my reaction proceed even in refluxing ethanol?
Technical Explanation:
The rate of
-
Poor Leaving Group Ability: The thiomethoxide anion (
) is a strong base ( of conjugate acid ). In , the leaving group ability roughly correlates inversely with basicity. departs much more slowly than or . -
Reversibility: The attack of nucleophiles (especially amines) on the thioether can be reversible. Without a driving force (like a very stable LG), the intermediate Meisenheimer complex may collapse back to the starting material.
Data: Relative Leaving Group Ability in Heterocyclic
| Rank | Group | Leaving Group Ability | Comment |
| 1 | Excellent | The "Gold Standard" for this substrate. | |
| 2 | Very Good | Good reactivity, but sulfones are preferred. | |
| 3 | Good | Highly electronegative, accelerates addition step. | |
| 4 | Moderate | Standard substrates. | |
| 5 | Poor | Your current bottleneck. Requires activation. |
Module 2: The "Gold Standard" Solution (Oxidation-Substitution)
Recommendation: Do not struggle with the thioether. Convert it to a sulfone.[1] This 2-step sequence is often faster and higher-yielding than a single forced step on the sulfide.
Protocol: Activation via Oxidation
Objective: Transform this compound into 2-(methylsulfonyl)quinoline.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 equiv) in DCM (0.1 M).
-
Oxidant Addition: Cool to 0°C. Add
-CPBA (2.2 - 2.5 equiv) portion-wise.-
Note: 1.0 equiv yields the sulfoxide (also reactive), but 2.0+ equiv ensures full conversion to the highly reactive sulfone.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Sulfone is significantly more polar than sulfide).
-
Workup: Quench with saturated aqueous
(to remove excess peroxide) followed by saturated (to remove -chlorobenzoic acid). -
Substitution: Isolate the crude sulfone. React with your nucleophile (amine/alkoxide) in mild conditions (e.g., THF or EtOH, RT to 60°C). The sulfone is an exceptional leaving group (
is a weak base) and displacement is often quantitative.
Visualization: The Activation Workflow
Caption: Transformation of the sluggish thioether into a reactive sulfone electrophile.
Module 3: Direct Substitution (The "Brute Force" Method)
If you cannot oxidize (e.g., sensitive functional groups elsewhere on the molecule), you must optimize the direct
Troubleshooting Direct Displacement
1. Solvent Selection (The Dipolar Effect)
-
Issue: Protic solvents (EtOH, MeOH) solvate the nucleophile, reducing its energy.
-
Fix: Switch to polar aprotic solvents: DMSO, DMF, or NMP . These solvate the cation but leave the nucleophilic anion "naked" and more reactive.
2. Temperature
-
Requirement: Direct displacement of -SMe often requires temperatures >120°C.
-
Setup: Use a sealed pressure tube or microwave reactor to access superheated conditions.
3. Acid Catalysis (For Amine Nucleophiles)
-
Mechanism: Adding a Lewis Acid or Brønsted acid (e.g., HCl in dioxane, or
) protonates/complexes the quinoline nitrogen. -
Benefit: This increases the electronegativity of the ring, lowering the LUMO energy and making the C-2 position more susceptible to attack.
-
Warning: Ensure your nucleophile is not deactivated by the acid.
Visualization: Reaction Energy Profile
Caption: Comparison of activation energy barriers between direct thioether displacement and sulfone displacement.
Module 4: Carbon-Carbon Bond Formation
If your goal is to form a C-C bond (not C-N or C-O),
Liebeskind-Srogl Cross-Coupling
This reaction specifically targets thioethers using a Palladium catalyst and a Copper cofactor.[2][3]
-
Reagents: Boronic Acid (
), Pd(0) source, CuTC (Copper(I) thiophene-2-carboxylate).[2][3][4] -
Mechanism: The CuTC coordinates the sulfur, facilitating oxidative addition of Pd into the C-S bond (which is otherwise difficult).
-
Application: Ideal for attaching aryl or alkyl groups to the 2-position of quinoline, replacing the -SMe group.
References
- Reactivity of Quinoline Thioethers: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General principles of azine reactivity and leaving group hierarchy). Note: Standard text confirming 2-position susceptibility and leaving group trends ( ).
-
Oxidation Protocols (Sulfide to Sulfone)
-
Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[1] "TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides." Journal of Organic Chemistry.
-
(Demonstrates efficient oxidation protocols relevant to heterocyclic sulfides).
-
-
Liebeskind-Srogl Coupling (C-C Bond Formation)
-
Liebeskind, L. S., & Srogl, J. (2000).[5] "Thiol Ester−Boronic Acid Cross-Coupling." Journal of the American Chemical Society.
-
(The foundational paper for replacing sulfur groups using Pd/Cu catalysis).
-
-
Comparative Reactivity Studies
- Wolf, C., et al. (2010). "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids and Bromobenzonitriles." Journal of Organic Chemistry.
Sources
Optimizing reaction conditions for the oxidation of 2-(methylthio)quinoline
Technical Support Center: 2-(Methylthio)quinoline Oxidation Protocols Ticket ID: #OX-2MQ-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Overview: The Substrate Challenge
You are working with This compound , a substrate where the sulfur atom is directly attached to the electron-deficient 2-position of the quinoline ring. This electronic environment creates a unique "tug-of-war" during oxidation:
-
Deactivated Sulfur: The quinoline ring withdraws electron density from the sulfur, making it less nucleophilic than typical alkyl sulfides. It requires stronger driving force than a simple thioether.
-
Nitrogen Vulnerability: The quinoline nitrogen is a competing nucleophile. While less reactive than the sulfur, strong oxidants (like m-CPBA) in excess will oxidize the nitrogen to form the N-oxide.
This guide provides two distinct workflows: Protocol A for selective Sulfoxide synthesis (stopping at S=O) and Protocol B for Sulfone synthesis (driving to O=S=O).
Module 1: Selective Synthesis of Sulfoxide (S=O)
Target: 2-(methylsulfinyl)quinoline
The Challenge: Stopping oxidation exactly at the sulfoxide stage without over-oxidizing to the sulfone. The Solution: Use Sodium Periodate (NaIO₄) .[1][2][3] It is a mild, controllable oxidant that is kinetically slow to react with sulfoxides, providing a natural "brake" to the reaction.
Standard Operating Procedure (SOP-A)
| Parameter | Specification |
| Reagent | Sodium Periodate (NaIO₄) |
| Stoichiometry | 1.05 - 1.1 equivalents |
| Solvent System | Methanol : Water (1:1 to 3:1 ratio) |
| Temperature | 0 °C to Room Temperature (RT) |
| Reaction Time | 2 - 12 hours (Monitor via TLC) |
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of this compound in Methanol (approx. 0.1 M concentration).
-
Oxidant Prep: Dissolve 1.1 eq of NaIO₄ in a minimum amount of water.
-
Addition: Dropwise add the aqueous NaIO₄ to the quinoline solution at 0 °C.
-
Why: Low temperature suppresses the kinetic rate of the second oxidation step (sulfoxide
sulfone).
-
-
Monitoring: Allow to warm to RT. Monitor by TLC.
-
Note: The sulfoxide is much more polar than the sulfide.
-
-
Workup: Quench with saturated sodium thiosulfate (removes excess oxidant). Extract with DCM or EtOAc. The product is often a solid that can be recrystallized from EtOAc/Hexanes.
Module 2: Complete Oxidation to Sulfone (O=S=O)
Target: 2-(methylsulfonyl)quinoline
The Challenge: Ensuring complete conversion while managing the risk of N-oxide formation. The Solution: Use 3-Chloroperbenzoic acid (m-CPBA) or Oxone® . m-CPBA is standard but requires pH control or stoichiometry management to protect the nitrogen.
Standard Operating Procedure (SOP-B)
| Parameter | Specification |
| Reagent | m-CPBA (70-77% purity) |
| Stoichiometry | 2.2 - 2.5 equivalents |
| Solvent | Dichloromethane (DCM) or Chloroform |
| Temperature | 0 °C |
| Buffer (Optional) | NaHCO₃ (solid, suspended) |
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of substrate in DCM (0.1 M).
-
Buffering (Critical): Add 3.0 eq of solid NaHCO₃ if you observe N-oxidation in test runs.
-
Why:m-CPBA generates m-chlorobenzoic acid as a byproduct. Acidic conditions can protonate the quinoline nitrogen, protecting it from oxidation, but can also slow down the sulfur oxidation. Neutral/Basic conditions generally favor sulfur oxidation but increase N-oxide risk. Recommendation: Start without buffer; if N-oxide forms, add buffer.
-
-
Addition: Add m-CPBA portion-wise at 0 °C.
-
Reaction: Stir at RT for 4–16 hours.
-
Workup:
-
Wash with 10% Na₂SO₃ (destroys peroxides).
-
Wash with Saturated NaHCO₃ (removes m-chlorobenzoic acid byproduct).
-
Dry organic layer (MgSO₄) and concentrate.[4]
-
Module 3: Troubleshooting & Diagnostics (FAQ)
Q1: I am seeing a spot on TLC that is more polar than my sulfone. What is it? A: This is likely the Quinoline N-oxide .
-
Cause: Excess oxidant or high temperatures.
-
Fix: If using m-CPBA, reduce equivalents to exactly 2.2 eq. Switch to the Oxone protocol (Oxone in MeOH/H2O) which is often more selective for sulfur over nitrogen in heterocycles.
Q2: My reaction stalls at the sulfoxide and won't go to sulfone. A: The electron-deficient quinoline ring makes the sulfoxide sulfur less nucleophilic.
-
Fix: Increase temperature to 40 °C (refluxing DCM). If using m-CPBA, ensure your reagent isn't degraded (titrate it).
Q3: How do I separate the Sulfoxide from the Sulfone? A: These have significantly different polarities.
-
Sulfone: Less polar (moves higher on Silica).
-
Sulfoxide: Highly polar (often sticks near the baseline in non-polar solvents).
-
Purification: Use a gradient column. Start with 10% EtOAc/Hexane (elutes Sulfide), then 40% EtOAc/Hexane (elutes Sulfone), then 5% MeOH/DCM (elutes Sulfoxide).
Visualizing the Chemistry
Diagram 1: Reaction Pathway & Selectivity
This diagram illustrates the stepwise oxidation and the competing N-oxide pathway.
Caption: Stepwise oxidation pathway showing the kinetic difference between Sulfoxide (Step 1) and Sulfone (Step 2) formation.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve experimental issues.
Caption: Diagnostic flowchart for correcting common oxidation deviations.
References
-
Carreño, M. C. (1995). "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds." Chemical Reviews, 95(6), 1717–1760. Link
-
Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[5] "TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides." The Journal of Organic Chemistry, 75(18), 6208–6213. Link
-
Kargar, H. (2011).[3] "Rapid and efficient biomimetic oxidation of 2-imidazolines to their corresponding imidazoles with NaIO4." Inorganic Chemistry Communications, 14(6), 863–866.[3] Link[3]
-
Vertex AI Search. (2025). "Synthesis of 2-(methylsulfonyl)quinoline from this compound." BenchChem Technical Data. Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Rapid and efficient biomimetic oxidation of 2-imidazolines to their corresponding imidazoles with NaIO4 catalyzed by Mn(salophen)Cl / Inorganic Chemistry Communications, 2011 [sci-hub.box]
- 4. prepchem.com [prepchem.com]
- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]
Preventing side reactions in Friedlander synthesis of quinolines
Technical Support & Troubleshooting Center
Introduction: The Friedländer Paradox
Welcome to the . If you are here, you likely appreciate the Friedländer synthesis for its versatility in drug discovery but are frustrated by its primary flaw: substrate instability .
The "Friedländer Paradox" is simple: The very feature that makes 2-aminobenzaldehyde reactive (the ortho-relationship between the amine and the aldehyde) also makes it prone to rapid self-condensation (forming anthranils or oligomers) before it can react with your ketone.
This guide moves beyond standard textbook procedures. We focus on preventative engineering —modifying the reaction environment to suppress competitive pathways.
Core Troubleshooting Modules
Module A: The "Self-Destructing" Starting Material
Issue: Low yields due to oligomerization of 2-aminobenzaldehyde. Diagnosis: The starting material turns dark/tarry before reaction completion; LCMS shows dimers (anthranil derivatives).
The Mechanistic Fix: In Situ Generation (The "Trojan Horse" Strategy) Do not isolate 2-aminobenzaldehyde. Instead, use a stable precursor (2-nitrobenzaldehyde) and reduce it in the presence of the ketone. As soon as a molecule of amine is generated, it is statistically more likely to encounter the excess ketone than another amine molecule.
Protocol 1: One-Pot Reductive Cyclization (Fe/AcOH Mediated) Target Audience: Users seeing <40% yield with isolated amines.
-
Setup: 3-neck round bottom flask, mechanical stirrer (magnetic stirring often fails with iron sludge).
-
Reagents:
-
2-Nitrobenzaldehyde (1.0 equiv)[1]
-
Target Ketone (1.2 - 1.5 equiv)
-
Iron powder (3.0 - 5.0 equiv, <325 mesh)
-
Solvent: Glacial Acetic Acid (AcOH)
-
-
Procedure:
-
Dissolve nitroaldehyde and ketone in AcOH.
-
Heat to 60°C.
-
Add Iron powder portion-wise over 30 minutes (Exothermic! Monitor temp).
-
Increase heat to reflux (100–110°C) for 2–4 hours.
-
Checkpoint: Monitor disappearance of the nitro peak via TLC/LCMS.
-
-
Workup: Filter hot through Celite (to remove iron salts). Dilute filtrate with water, neutralize with
, and extract with EtOAc.
Why this works: The concentration of free 2-aminobenzaldehyde never reaches the threshold required for second-order self-condensation kinetics.
Module B: The "Ketone Sponge" Effect (Aldol Polymerization)
Issue: The ketone reactant is consumed by its own self-aldol condensation, leaving unreacted amine. Diagnosis: Crude NMR shows complex aliphatic region (polymer); amine starting material remains.
The Mechanistic Fix: Lewis Acid Catalysis
Strong bases (KOH/NaOH) indiscriminately deprotonate ketones. Lewis acids (
Protocol 2: Mild Lewis Acid Catalysis Target Audience: Users working with base-sensitive or volatile ketones.
-
Catalyst: Indium(III) Chloride (
) or Scandium(III) Triflate ( ) (10 mol%). -
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).
-
Procedure:
-
Benefit: This suppresses the high-energy transition states required for ketone polymerization.
Module C: The Regioselectivity Trap
Issue: Unsymmetrical ketones (e.g., 2-butanone) yield a mixture of regioisomers. Diagnosis: Double peaks in LCMS with identical mass; complex aromatic NMR splitting.
The Mechanistic Fix: Kinetic vs. Thermodynamic Control
-
Acidic Conditions: Generally favor the more substituted enol (Thermodynamic control), leading to 3-substituted quinolines.
-
Basic Conditions: Often favor the less substituted enolate (Kinetic control), leading to 2-substituted quinolines.
| Condition | Dominant Enol/Enolate | Major Product Outcome |
| Acid (e.g., AcOH, | More substituted (Thermodynamic) | 2,3-disubstituted quinoline |
| Base (e.g., LDA, KOH) | Less substituted (Kinetic) | 2-substituted quinoline |
Visualizing the Competitive Landscape
The following diagram maps the critical decision points where side reactions occur and how the In Situ strategy bypasses the primary failure mode.
Figure 1: Reaction pathway analysis showing the "In Situ" reduction bypass (Green line) preventing the accumulation of unstable 2-aminobenzaldehyde and its subsequent dimerization.
Frequently Asked Questions (FAQ)
Q1: My 2-aminobenzaldehyde is commercially available but looks dark brown. Can I use it? A: No. Dark color indicates significant oxidation and polymerization (anthranil formation).
-
Fix: Purify via flash chromatography immediately before use, or switch to the 2-nitrobenzaldehyde reduction protocol (See Module A) to generate fresh amine in situ.
Q2: I am using a microwave reactor. Does this change the side reaction profile? A: Yes, usually for the better. Microwave irradiation often accelerates the condensation step (Amine + Ketone) faster than the degradation pathways.
-
Tip: Run solvent-free or in minimal EtOH. Solvent-free conditions (mechanochemistry) have been shown to drastically reduce solvent-mediated side reactions [1].
Q3: Can I use 2-aminoacetophenone instead of 2-aminobenzaldehyde? A: Yes, but be aware of the "Dimerization Trap." 2-aminoacetophenone is less reactive than the aldehyde, requiring harsher conditions (higher heat/acid), which increases the risk of charring.
-
Recommendation: Use a solid acid catalyst (e.g., Zeolite or Sulfated Zirconia) to drive the reaction without the corrosive effects of liquid mineral acids.
Q4: How do I remove the iron sludge from the "In Situ" method? A: The sludge (Iron oxides/salts) can clog filters.
-
Technique: Do not let the reaction cool completely before filtering. Filter hot through a wide pad of Celite. Washing the Celite pad with hot methanol ensures the product doesn't crash out inside the filter cake.
References
-
Mechanochemical Synthesis: Wang, G. W., et al. (2024).[5] "Solvent-free synthesis of quinolines." ResearchGate.
-
General Mechanism & Review: Marco-Contelles, J., et al. (2009). "The Friedländer Synthesis: A Review." Chemical Reviews.
-
In Situ Reduction Protocol: McNaughton, B. R., & Miller, B. L. (2003). "One-Pot Synthesis of Quinolines via the In Situ Reduction of Nitro Compounds." Organic Letters.
-
Lewis Acid Catalysis: Yadav, J. S., et al. (2001). "Indium(III) Chloride Catalyzed Friedländer Quinoline Synthesis." Tetrahedron Letters.
-
Regioselectivity Control: BenchChem Technical Guide. "Optimizing reaction conditions for Friedländer quinoline synthesis."
Sources
Troubleshooting low conversion rates in Skraup quinoline synthesis
Executive Summary: The "Black Tar" Paradox
The Skraup synthesis is chemically elegant but operationally brutal. It relies on the in situ generation of acrolein from glycerol, which then undergoes a Michael addition with aniline, followed by acid-catalyzed cyclization and oxidation.[1]
The Core Problem: The reaction is a race between two pathways:
-
The Product Pathway: Acrolein reacts with aniline
Quinoline.[2][3][4][5] -
The Failure Pathway: Acrolein polymerizes with itself or aniline oxidizes non-selectively
Intractable black tar.
Low conversion rates are rarely due to "unreactive" starting materials; they are almost always due to loss of intermediates to polymerization or uncontrolled exotherms ejecting material. This guide addresses the causality of these failures.
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the bottleneck.
Figure 1: Diagnostic logic tree for isolating the root cause of Skraup reaction failure.
Critical Troubleshooting (Q&A)
Q1: My reaction turns into a solid black solid ("The Runaway") within minutes. How do I stop this?
The Cause: Uncontrolled acrolein generation. The dehydration of glycerol is endothermic, but the subsequent Michael addition and cyclization are exothermic. If you mix everything and heat rapidly, acrolein generates in a burst, reacts instantly, and the heat spikes (often >200°C), causing immediate polymerization.
The Fix: The Ferrous Sulfate Moderator. You must use a moderator.[1][6][7] Ferrous sulfate (FeSO₄) acts as a radical scavenger and an oxygen carrier. It slows the oxidation step, distributing the heat evolution over time rather than an instant spike.
-
Protocol Adjustment: Add finely powdered FeSO₄·7H₂O (approx. 5-10g per 100g amine) to the reaction mixture before adding acid.
-
Self-Validating Check: The reaction should reflux gently. If you see sudden "puffing" or smoke, your moderator load is too low or heating is too aggressive.
Q2: I have no violent exotherm, but my yield is stuck at 30%.
The Cause: Wet Glycerol. Standard USP-grade glycerol contains ~5% water. Water inhibits the dehydration of glycerol to acrolein (Le Chatelier’s principle). If acrolein forms too slowly, the aniline sits in hot sulfuric acid and slowly degrades before it can react.
The Fix: Use "Dynamite Grade" Glycerol.[8]
-
Specification: Ensure glycerol water content is <0.5%.
-
Alternative: If you only have USP glycerol, heat it to 180°C in an open flask for 30 minutes (with stirring) to drive off water before adding it to the main reaction.
Q3: Nitrobenzene is difficult to remove during workup. Can I use a different oxidant?
The Cause: Nitrobenzene is the classic oxidant (it gets reduced to aniline, which then reacts), but it has a high boiling point (210°C) and toxicity issues.
The Fix: Iodine or Inorganic Oxidants. Iodine is a superior, milder oxidant for laboratory scale (up to 100g). It allows for easier workup and often higher yields (see Table 1).
-
Protocol: Use 0.1 - 0.2 equivalents of Iodine (
). -
Mechanism: Iodine facilitates the dehydrogenation of the dihydroquinoline intermediate without the risk of over-oxidizing the aniline starting material.
Comparative Data: Oxidant Efficiency
Table 1: Impact of Oxidant and Moderator on Quinoline Yield (Standardized on Aniline Substrate)
| Oxidant System | Moderator | Reaction Temp | Typical Yield | Notes |
| Nitrobenzene | None | 160°C | 25-40% | High risk of runaway; difficult workup. |
| Nitrobenzene | FeSO₄ | 145-150°C | 80-90% | The "Classic" optimized route. Stable. |
| Arsenic Acid | None | 150°C | 40-50% | Obsolete. High toxicity (historic method). |
| Iodine ( | None | 140°C | 65-75% | Cleaner workup; less tar. |
| Iodine ( | FeSO₄ | 140°C | 85-92% | Recommended. Best balance of yield/safety. |
The "Gold Standard" Protocol (Modified Skraup)
Do not use the 1880 textbook method. Use this moderated, stepwise protocol.
Reagents:
-
Aniline (0.25 mol)
-
Glycerol (0.85 mol, Dry/Dynamite grade )
-
Sulfuric Acid (conc. 98%, 100g)
-
Nitrobenzene (0.15 mol) OR Iodine (0.01 mol catalytic + chemical oxidant)
Step-by-Step Workflow:
-
The "Sulfo-Mix": In a round-bottom flask equipped with a reflux condenser and vigorous mechanical stirring (magnetic stirring often fails due to viscosity), combine Aniline, Glycerol, Nitrobenzene, and Ferrous Sulfate. Mix until homogenous.
-
Acid Addition: Place flask in an ice bath. Add Sulfuric Acid dropwise.[9] Why? To prevent premature dehydration of glycerol.
-
The Initiation: Remove ice bath. Heat the flask using an oil bath.
-
Crucial Step: Heat slowly to 100°C. Hold for 15 mins.
-
Then ramp to 135-140°C.
-
-
Reflux Observation: The reaction will likely bubble vigorously around 140°C. This is the acrolein formation.[3][10] If it threatens to flood the condenser, remove the oil bath immediately. The FeSO₄ should keep this manageable.[3]
-
Completion: Reflux at 145-150°C for 4 hours.
-
Workup (Steam Distillation):
-
Dilute with water.[3]
-
Basify with 50% NaOH until pH > 10.
-
Steam Distill: This is non-negotiable. Extraction with ether/DCM will pull over too much tar. Steam distillation separates the clean quinoline/aniline fraction from the non-volatile polymer tar.
-
Mechanistic Visualization
Understanding the pathway helps visualize where yield is lost.
Figure 2: Reaction mechanism highlighting the "Yield Loss Zone" where acrolein polymerizes instead of reacting.
References
-
Clarke, H. T.; Davis, A. W. (1922). "Quinoline".[1][2][3][4][5][6][8][11][12][13] Organic Syntheses, Coll.[8] Vol. 1, p.478. (Detailed discussion on the necessity of Ferrous Sulfate and "Dynamite" glycerol).
- Manske, R. H. F.; Kulka, M. (1953). "The Skraup Synthesis of Quinolines". Organic Reactions, 7, 59-98. (Comprehensive review of mechanism and substituent effects).
-
BenchChem Technical Support. (2025). "Troubleshooting low yield in Skraup synthesis of quinoline precursors". (Modern troubleshooting parameters for temperature control).
-
Song, Y., et al. (2016). "Recent Advances in Metal-Free Quinoline Synthesis". International Journal of Molecular Sciences, 17(8), 1289. (Discussion on Iodine and modern oxidants).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. iipseries.org [iipseries.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Sulfur Oxidation Control in 2-(Methylthio)quinoline Scaffolds
Case ID: 2-MTQ-OX-CONTROL Assigned Specialist: Senior Application Scientist Status: Active
Executive Summary & Chemical Logic
Controlling the oxidation state of 2-(methylthio)quinoline is a critical checkpoint in medicinal chemistry. The sulfur atom in this scaffold acts as a "switchable" handle:
-
Sulfide (-S-): Nucleophilic, stable, often the resting state for storage.
-
Sulfoxide (-SO-): Chiral center, intermediate polarity, moderate leaving group.
-
Sulfone (-SO₂-): Highly electron-withdrawing, excellent leaving group for SNAr displacement, metabolic endpoint.
The Central Challenge: The quinoline nitrogen is susceptible to oxidation (forming N-oxides) when using non-selective electrophilic oxidants like m-CPBA. This guide provides protocols to decouple sulfur oxidation from nitrogen oxidation.
Decision Matrix: Reagent Selection
Use this table to select the correct protocol based on your target oxidation state and available reagents.
| Target State | Recommended Reagent | Selectivity (S vs N) | Reaction Time | Risk Profile |
| Sulfoxide (S=O) | Sodium Periodate (NaIO₄) | High | 12–24 h | Low. Very difficult to over-oxidize to sulfone or N-oxide. |
| Sulfone (SO₂) | Ammonium Molybdate / H₂O₂ | High | 2–6 h | Low. Metal catalyst directs oxygen to S, sparing N. |
| Sulfone (SO₂) | m-CPBA (>2.5 equiv) | Low | < 1 h | High. High risk of N-oxide formation; requires purification. |
Visualizing the Oxidation Pathways
The following diagram illustrates the competitive pathways. Note that while the Sulfide
Figure 1: Reaction pathways showing the selective routes (solid lines) versus the common N-oxidation pitfall (dashed red lines).
Standard Operating Protocols (SOPs)
Protocol A: Selective Synthesis of the Sulfoxide
Target: 2-(methylsulfinyl)quinoline
Theory: Sodium periodate (NaIO₄) acts via a cyclic periodate-sulfur intermediate. This mechanism is highly specific to the sulfur lone pair and is sterically demanding enough to avoid the quinoline nitrogen. It is self-limiting; it will not oxidize the sulfoxide to the sulfone under these conditions.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Oxidant: NaIO₄ (1.1 equiv)
-
Solvent: Methanol/Water (5:1 ratio)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of substrate in 10 mL Methanol.
-
Oxidant Prep: Dissolve 1.1 mmol NaIO₄ in 2 mL warm water.
-
Addition: Add the aqueous oxidant dropwise to the substrate solution at 0 °C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Checkpoint: TLC will show a distinct spot more polar than the starting material.
-
-
Workup: Filter off the precipitated sodium iodate (NaIO₃). Remove methanol in vacuo. Extract the aqueous residue with Dichloromethane (DCM).
-
Purification: Usually not required. If necessary, recrystallize from EtOAc/Hexane.
Protocol B: Chemoselective Synthesis of the Sulfone
Target: 2-(methylsulfonyl)quinoline
Theory: To achieve the +4 oxidation state without touching the nitrogen, we utilize a catalytic system. Ammonium heptamolybdate forms a peroxomolybdate complex with H₂O₂. This electrophilic species transfers oxygen to sulfur efficiently but is less reactive toward the electron-deficient quinoline nitrogen compared to peracids.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Oxidant: 30% H₂O₂ (5.0 equiv)[1]
-
Catalyst: (NH₄)₆Mo₇O₂₄·4H₂O (Ammonium Heptamolybdate) (2 mol%)
-
Solvent: Ethanol[2]
Step-by-Step:
-
Setup: Dissolve 1.0 mmol substrate and the Molybdate catalyst in 5 mL Ethanol.
-
Addition: Add H₂O₂ (30% aq) dropwise at RT.
-
Reaction: Stir at RT. The reaction is usually exothermic; monitor temperature.
-
Checkpoint: Conversion to sulfoxide is fast (<30 min). Conversion to sulfone takes 2–6 hours.
-
-
Quench: Add saturated aqueous Na₂SO₃ to quench excess peroxide (Test with starch-iodide paper).
-
Workup: Remove ethanol in vacuo. Extract with EtOAc.[3] Wash with brine.
-
Yield: Expect >90% yield of high-purity sulfone.
Troubleshooting & FAQs
Q1: I used m-CPBA and my product mass is M+16 higher than expected. What happened?
Diagnosis: You likely formed the Quinoline N-oxide . Fix:
-
If you need the sulfone: Treat the crude mixture with PCl₃ (Phosphorus trichloride) in refluxing chloroform. This selectively reduces the N-oxide back to the quinoline without reducing the sulfone.
-
Prevention: Switch to Protocol B (Molybdate/H₂O₂) or use Oxone in buffered aqueous methanol.
Q2: The NaIO₄ reaction is stalling at 50% conversion.
Diagnosis: Solubility issue. NaIO₄ is insoluble in organic solvents; the substrate is insoluble in water. Fix:
-
Increase the water content slightly or switch to an Acetone/Water system.
-
Ensure vigorous stirring to maximize surface area between phases.
-
Do not heat above 40 °C, or you risk over-oxidation.
Q3: Can I use Oxone (Potassium Peroxymonosulfate)?
Answer: Yes. Oxone is excellent for making the sulfone .
-
Protocol: Dissolve substrate in MeOH/H₂O (1:1). Add 1.5 equiv Oxone. Stir at RT for 4 hours.
-
Note: Oxone is acidic. If your quinoline has acid-sensitive groups, add NaHCO₃ to buffer the solution.
Q4: Why is the Sulfone a better leaving group?
Technical Insight: The sulfone group (-SO₂Me) is strongly electron-withdrawing (Hammett
References
-
Selective Sulfoxide Synthesis: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[4][5][6] The Journal of Organic Chemistry, 27(1), 282–284.
-
Molybdate Catalyzed Oxidation: McKillop, A., & Tarbin, J. A. (1996). Sodium Perborate and Sodium Percarbonate: Cheap, Safe and Versatile Oxidising Agents for Organic Synthesis. Tetrahedron, 52(35), 11385-11404.
- N-Oxide Side Reactions: Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier. (Foundational text on the susceptibility of quinoline nitrogen to peracids).
-
Oxone Protocols: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.
Sources
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. A Convenient One-Pot Preparation of 2-Methyl-3-(phenylthio- methyl)quinolines from Morita-Baylis-Hillman Adducts and Their Oxidation to the Corresponding Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does sodium periodate function in the oxidation of sulfides t... | Study Prep in Pearson+ [pearson.com]
- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
Stability issues of 2-(methylthio)quinoline under acidic conditions
The following Technical Support Guide is designed for researchers and process chemists working with 2-(methylthio)quinoline (CAS: 10352-73-5). It addresses the critical instability of the C2-thiomethyl bond under acidic conditions, providing mechanistic insights, diagnostic steps, and remediation protocols.
Core Issue Overview
Subject: Acid-Catalyzed Hydrolysis of this compound. Severity: High. Impact: Quantitative conversion to 2-quinolinone (Carbostyril) and release of methanethiol gas.
The 2-position of the quinoline ring is highly electrophilic, particularly when the ring nitrogen is protonated. While the methylthio group (-SMe) is generally stable in neutral or basic organic media, it becomes an excellent leaving group in aqueous acid. This results in a Nucleophilic Aromatic Substitution (
Diagnostic Q&A: Troubleshooting Your Experiment
Use this section to identify if your experiment has been compromised.
Q1: "I detect a strong, rotten-cabbage odor coming from my reaction flask. Is this normal?"
Status: Critical Indicator of Degradation.
-
Cause: The smell is Methanethiol (MeSH) . This is the byproduct released when the methylthio group is cleaved from the quinoline ring.
-
Chemical Reality: The threshold for detecting MeSH is in the ppb range. If the smell is distinct, significant hydrolysis has likely already occurred.
-
Action: Immediately neutralize the solution to pH > 7 using a weak base (e.g.,
) to stop the catalytic cycle. Vent the hood to clear the volatile thiol.
Q2: "My HPLC shows a new peak that is more polar than my starting material. What is it?"
Status: Product Identification.
-
Suspect: 2-Quinolinone (also known as 2-Hydroxyquinoline).
-
Verification:
-
UV Spectrum: this compound typically shows
around 240-250 nm and 300-320 nm. The hydrolysis product, 2-quinolinone, exhibits a distinct bathochromic shift and different peak shape due to the amide-like conjugation in the lactam tautomer. -
Retention Time: 2-Quinolinone is significantly more polar (hydrogen bond donor/acceptor) than the lipophilic thioether and will elute earlier on a standard C18 Reverse Phase column.
-
Q3: "I used HCl in methanol for salt formation, but my yield is low. Why?"
Status: Methodological Error.
-
Explanation: While methanolic HCl is common for making salts, trace water in the solvent or hygroscopic uptake from air allows the acid to catalyze the substitution of -SMe with -OMe (methanolysis) or -OH (hydrolysis).
-
Correction: Use anhydrous acids (e.g., HCl in dioxane or ether) under strictly anhydrous conditions (Schlenk line or Nitrogen atmosphere). Avoid heating acidic solutions.
Mechanistic Insight: The Hydrolysis Pathway
Understanding the mechanism is the only way to prevent recurrence. The reaction is not a simple cleavage; it is an acid-activated addition-elimination.
The Pathway
-
Activation: The quinoline nitrogen is protonated (
), generating the quinolinium ion. This dramatically lowers the LUMO energy at the C2 position. -
Nucleophilic Attack: Water attacks the C2 carbon.
-
Elimination: The tetrahedral intermediate collapses, expelling methanethiol (a neutral leaving group in this context) to form the enol (2-hydroxyquinoline).
-
Tautomerization: The enol rapidly tautomerizes to the thermodynamically stable lactam (2-quinolinone).
Visualizing the Mechanism
Figure 1: Acid-catalyzed hydrolysis pathway of this compound converting to 2-quinolinone.[1]
Data & Stability Profile
The following data summarizes the stability boundaries.
| Parameter | Condition | Stability Status | Observation |
| pH Range | pH < 2 | Unstable | Rapid hydrolysis (minutes to hours depending on temp). |
| pH Range | pH 4 - 6 | Meta-Stable | Slow degradation; acceptable for short workups at 0°C. |
| pH Range | pH > 7 | Stable | Indefinitely stable in absence of strong oxidants. |
| Temperature | > 40°C (Acidic) | Critical Failure | Complete conversion to 2-quinolinone. |
| Solvent | Aqueous Acid | Poor | Hydrolysis dominant. |
| Solvent | Anhydrous Acid | Fair | Risk of solvolysis (e.g., Methanolysis if MeOH used). |
Remediation & Protocols
Protocol A: Stability Check (HPLC)
Before committing valuable material to a reaction, validate the quality.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Acetonitrile (Do not use acidic diluents).
-
Method: C18 Column, Gradient 5% to 95% MeCN in Water (0.1% Formic Acid modifier is acceptable for the run time, but do not store sample in it).
-
Analysis:
-
Target Peak: this compound (Late eluter).
-
Impurity Peak: 2-quinolinone (Early eluter, broad UV absorption).
-
Limit: If Impurity > 1%, repurify.
-
Protocol B: Purification (Removing the Hydrolysis Product)
If your batch is contaminated with 2-quinolinone, use this solubility difference.
-
Dissolution: Dissolve the crude mixture in Diethyl Ether or Toluene (The thioether is highly soluble; the quinolinone is poorly soluble).
-
Filtration: Filter off the insoluble solids.[2] The solid residue is likely the 2-quinolinone impurity.
-
Wash: Wash the organic filtrate with 1M NaOH (cold) to remove any remaining phenolic tautomers.
-
Dry & Concentrate: Dry over
and concentrate in vacuo.
Protocol C: Safe Acidic Workup
If you must use acid (e.g., to quench a reaction).
-
Cooling: Chill the reaction mixture to 0°C or lower.
-
Acid Choice: Use weak acids (Acetic acid, dilute
) instead of HCl/H2SO4 if possible. -
Speed: Perform the quench and extraction immediately. Do not let the layers stir together for extended periods.
-
Neutralization: Immediately wash the organic layer with Saturated
to remove residual acid.
Troubleshooting Decision Tree
Use this logic flow to determine the next steps for your sample.
Figure 2: Decision tree for diagnosing and treating this compound instability.
References
-
Reactivity of Quinoline Derivatives
-
Mechanism of Hydrolysis:[3] The activation of the 2-position in quinoline by protonation is a fundamental concept in heterocyclic chemistry.
-
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
-
Nucleophilic Substitution in N-Heterocycles
- Context: Discussion on the displacement of leaving groups (including alkylthio)
-
Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Synthesis and Reactivity of 2-Quinolinones
- Context: This paper discusses the synthesis of 2-quinolinones via hydrolysis of related precursors, validating the thermodynamic stability of the lactam product.
-
Source: El-Hiti, G. A., et al. (2016). "Chemistry of Substituted Quinolinones. Part VI." Molecules, 21(1), 65. [Link]
-
General Stability Data
- Context: Standard safety and handling data for quinoline derivatives indicating incompatibility with strong oxidizing agents and acids.
-
Source: PubChem Compound Summary for CID 25145 (this compound). [Link]
Sources
Method refinement for palladium-catalyzed functionalization of quinolines
Status: Operational | Tier: 3 (Advanced Methodology) | Lead Scientist: Dr. A. Vance
Welcome to the Advanced Catalysis Support Hub. You are likely here because your palladium-catalyzed functionalization of quinoline has stalled, yielded a black precipitate, or functionalized the wrong carbon (likely C2 when you wanted C8).
This guide bypasses standard textbook theory to address the kinetic and thermodynamic bottlenecks specific to the quinoline scaffold.
Module 1: Diagnostic Matrix
Identify your failure mode to select the correct troubleshooting workflow.
| Symptom | Probable Cause | Technical Explanation | Immediate Action |
| 0% Conversion / Stalled Reaction | Catalyst Poisoning (N-Coordination) | The quinoline nitrogen lone pair ( | Switch to N-Oxide Route (See Module 2). |
| Wrong Regioselectivity (C2 instead of C8) | Acidity-Driven CMD | C2-H is the most acidic proton. Under standard CMD (Concerted Metalation-Deprotonation) conditions, Pd favors the thermodynamic product. | Change Ligand/Solvent System to favor kinetic C8 cyclopalladation (See Module 3). |
| Pd Black Precipitation | Oxidant Incompatibility | Incompatible oxidant (e.g., Cu(II) in certain solvents) causes rapid disproportionation of Pd(II) to Pd(0) agglomerates. | Switch to Ag(I) salts or regenerate Pd(II) via aerobic conditions with specific ligands. |
Module 2: The "Dead Catalyst" & The N-Oxide Solution
Issue: Direct functionalization of free quinoline often fails because the substrate acts as a poison. The Fix: N-Oxidation. [1]
By converting quinoline to Quinoline N-oxide , you achieve two critical objectives:
-
Eliminate Poisoning: The N-O moiety is less basic than the free amine, preventing irreversible binding to the electrophilic Pd(II) center.
-
Install a Directing Group: The oxygen atom acts as a hemilabile ligand, coordinating to Pd to direct C-H activation specifically to the C8 position via a 5-membered palladacycle.
Expert Insight: Do not attempt to "force" direct quinoline functionalization by increasing catalyst loading. You will simply generate more inactive complex. Oxidize the nitrogen first (
-CPBA or), functionalize, and then reduce (Zn/AcOH or Mo(CO)6).
Module 3: Controlling Regioselectivity (C2 vs. C8)
This is the most common support ticket we receive. The selectivity depends entirely on the Ligand-Solvent-Oxidant triad.
Scenario A: You want C8-Functionalization (The "Fagnou" Route)
To hit the C8 position, you must favor the formation of a 5-membered palladacycle between the N-oxide oxygen and the C8-H bond.
-
Mechanism: Coordination-Assisted C-H Activation.[2]
-
Critical Reagents:
-
Catalyst: Pd(OAc)
(Ligand-free is often preferred). -
Solvent: Acetic Acid (AcOH) or Toluene/Pivalic Acid.
-
Why? Anionic ligands (Acetate/Pivalate) act as an internal base to deprotonate C8 via a six-membered transition state (CMD) while the Pd is anchored to the Oxygen.
-
Scenario B: You want C2-Functionalization
To hit C2, you must rely on the innate acidity of the C2-H bond or steric control.
-
Mechanism: Acidity-driven CMD.
-
Critical Reagents:
-
Catalyst: Pd(OAc)
+ Phosphine Ligands (e.g., or JohnPhos). -
Solvent: Dioxane or DMF.[3]
-
Why? Bulky phosphines prevent the formation of the compact C8-palladacycle. The Pd then attacks the most acidic position (C2) via an intermolecular CMD pathway.
-
Module 4: Validated Protocol (C8-Arylation)
Standard Operating Procedure for C8-Arylation of Quinoline N-Oxide.
Objective: Arylation of Quinoline N-oxide at C8 using an Aryl Iodide.
Reagents:
-
Quinoline N-oxide (1.0 equiv)
-
Aryl Iodide (1.2 - 1.5 equiv)
-
Pd(OAc)
(5 mol%)[3][4] -
AgOAc (1.0 - 2.0 equiv) [Crucial for halide abstraction and catalyst turnover]
-
Acetic Acid (0.2 M concentration)
Workflow:
-
Setup: In a screw-cap vial, combine Pd(OAc)
, AgOAc, and Quinoline N-oxide. -
Solvent: Add Acetic Acid. (Note: The acidic medium promotes the dissociation of acetate ligands, creating a cationic Pd species that coordinates readily to the N-oxide).
-
Addition: Add Aryl Iodide.
-
Reaction: Heat to 100–110 °C for 12–24 hours.
-
Checkpoint: The reaction mixture should remain homogeneous or have a grey suspension (AgI). If distinct black mirrors form on the glass early, oxygen ingress occurred.
-
-
Workup: Filter through Celite (removes AgI and Pd black). Concentrate.
-
De-oxygenation (Optional): If the free quinoline is desired, treat the crude N-oxide product with Zn powder (3 equiv) in AcOH at RT for 1 hour.
Module 5: Visualizing the Mechanism
Diagram 1: The Selectivity Fork (C2 vs C8)
This decision tree illustrates how ligand and substrate choices dictate the reaction outcome.
Caption: Divergent pathways for Quinoline N-oxide functionalization based on ligand sterics and solvent acidity.
Module 6: Frequently Asked Questions (FAQ)
Q: I am using Ag2CO3 but getting low yields for C8 arylation. Why? A: Carbonate bases are often too basic and can promote non-specific binding or competitive C2 activation. Switch to AgOAc. The acetate anion is critical; it acts as a "proton shuttle" in the Concerted Metalation-Deprotonation (CMD) step required for the difficult C8-H activation [1].
Q: Can I use air (O2) instead of Silver salts? A: Generally, no, unless you are using specific aerobic catalytic systems (like Pd/Phenanthroline). For C8-arylation of N-oxides, Silver (Ag+) is not just an oxidant; it acts as a halide scavenger . It precipitates Iodide (from Ar-I) as AgI, preventing Iodide from poisoning the cationic Pd catalyst [2].
Q: My product is the 8,8'-biquinolyl dimer. What happened? A: You likely ran out of Aryl Iodide or the catalyst is too active towards homocoupling. This occurs via a Pd(II)/Pd(IV) cycle where two molecules of quinoline N-oxide coordinate to the same Pd center. Ensure you have a slight excess of Aryl Iodide and keep the concentration of Quinoline N-oxide lower [3].
References
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects. Source: ACS Catalysis (2015). URL:[Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Source: Journal of the American Chemical Society / PMC (2010). URL:[Link]
-
Experimental and Mechanistic Analysis of the Palladium-Catalyzed Oxidative C8-Selective C–H Homocoupling of Quinoline N-Oxides. Source: Journal of the American Chemical Society / PMC (2012). URL:[Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Source: Molecules (MDPI) (2021). URL:[Link][5]
Sources
- 1. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Avoiding impurities in the synthesis of 2-arylquinoline derivatives
Technical Support Center: Synthesis of 2-Arylquinoline Derivatives
Introduction: The Purity Paradox in Quinoline Synthesis
2-Arylquinoline scaffolds are privileged pharmacophores in antimalarial, anticancer, and anti-inflammatory therapeutics. However, their synthesis is often plagued by a "purity paradox": the high reactivity required to close the heterocyclic ring often triggers competing polymerization and regiochemical scrambling.
This guide moves beyond standard protocols to address the root causes of impurities. We focus on three dominant synthetic pathways: Classical Condensation (Doebner-Miller) , Transition-Metal Cross-Coupling (Suzuki-Miyaura) , and Multi-Component Cycloaddition (Povarov) .
Module 1: Classical Condensation (Doebner-Miller / Modified Skraup)
Context: Acid-catalyzed condensation of anilines with
Troubleshooting Guide
Q1: I am observing a persistent isomeric impurity (approx. 10-15%) by HPLC that co-elutes with my product. Re-crystallization fails to remove it. What is it?
Diagnosis: You are likely observing regioisomer formation , specifically when using meta-substituted anilines.
-
Mechanism: In the Skraup/Doebner-Miller reaction, a meta-substituent allows cyclization at either the ortho or para position relative to the amino group. This typically yields a mixture of 5- and 7-substituted quinolines.
-
Solution:
-
Switch to a Regio-Defined Precursor: If possible, use a 2,4-disubstituted aniline to block one reactive site.
-
Solvent Engineering: Switch from aqueous acid to a biphasic system (e.g., Toluene/6M HCl). The interfacial tension can alter the kinetics of the cyclization step, often favoring the sterically less hindered 7-substituted isomer [1].
-
Q2: My reaction mixture turns into an intractable black tar (polymerization) before the starting material is consumed. How do I control this?
Diagnosis: Uncontrolled polymerization of the
-
Root Cause: The high temperature required for the Skraup reaction causes the vinyl ketone intermediate to polymerize rather than condense with the aniline.
-
Protocol Adjustment (The "Two-Phase" Fix):
-
Do not add the aldehyde all at once.
-
Implement a Biphasic Modified Doebner-Miller Protocol :
-
Phase A: Aniline + 6M HCl (Aqueous).
-
Phase B: Toluene (Organic).
-
Action: Add the aldehyde dropwise to the refluxing biphasic mixture. The aldehyde remains largely in the organic layer, partitioning slowly into the aqueous acid phase where it immediately reacts with the aniline, preventing high local concentrations of the sensitive aldehyde [2].
-
-
Module 2: Transition Metal Catalysis (Suzuki-Miyaura Coupling)
Context: Coupling of 2-chloroquinoline with arylboronic acids. Primary Impurity Class: Homocoupling (Biaryls), Protodeboronation, and Residual Metal.
Troubleshooting Guide
Q3: LC-MS shows a significant peak corresponding to the biaryl dimer of my boronic acid (Ar-Ar), but conversion of the quinoline is low.
Diagnosis: Oxidative Homocoupling.
-
Mechanism: Presence of trace oxygen facilitates the formation of peroxo-palladium species, which consume the boronic acid to form Ar-Ar instead of entering the catalytic cycle with the quinoline.
-
Corrective Action:
-
Degassing is Critical: Sparging with argon for 10 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.[1]
-
Base Selection: Switch from
to . Phosphate bases often provide a "buffer" effect that stabilizes the boronate intermediate, reducing homocoupling rates compared to carbonates [3].
-
Q4: My final product has a dark grey tint, and elemental analysis shows >500 ppm Palladium. How do I remove this without losing yield?
Diagnosis: Palladium leaching / Metal-Organic complex formation.
-
Protocol (The Scavenger Workflow):
-
Do not rely solely on column chromatography. Pd-complexes often "streak" or co-elute with nitrogenous heterocycles.
-
Step 1: Dissolve crude product in THF or Ethyl Acetate.
-
Step 2: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at 10 wt% relative to the crude mass.
-
Step 3: Stir at 50°C for 4 hours.
-
Step 4: Filter through a 0.45 µm PTFE pad.
-
Result: This typically reduces Pd content to <20 ppm [4].
-
Module 3: Povarov Cycloaddition (Multi-Component)
Context: Reaction of aniline, aldehyde, and alkene (or alkyne) catalyzed by Lewis Acids. Primary Impurity Class: Incomplete Aromatization (Tetrahydroquinolines).
Troubleshooting Guide
Q5: I have isolated the core structure, but the mass is M+2 or M+4 relative to the target 2-arylquinoline. The NMR shows aliphatic peaks.
Diagnosis: Stalled Aromatization. The Povarov reaction initially yields a 1,2,3,4-tetrahydroquinoline. The final oxidation step to the fully aromatic quinoline is often the bottleneck.
-
The "Green" Fix: Avoid toxic oxidants like DDQ or nitrobenzene if possible.
-
Recommended Protocol (Iodine-Promoted):
-
Use Molecular Iodine (
, 20 mol%) in DMSO at 100°C. -
Mechanism: DMSO acts as the stoichiometric oxidant (re-oxidizing HI to
), driving the dehydrogenation to completion efficiently. This is a "one-pot" modification where the initial Povarov adduct is formed, and then DMSO/ is added to force aromatization [5].
-
Visualizing the Impurity Pathways
The following diagram illustrates the critical decision nodes where impurities are generated and the specific interventions required to avoid them.
Caption: Decision matrix for impurity mitigation across three primary synthetic routes. Red nodes indicate critical failure points; Green nodes indicate technical interventions.
Comparative Data: Purification Efficiency
The table below summarizes the efficiency of different purification methods specifically for removing Palladium from 2-arylquinoline crude mixtures (Suzuki Route).
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss (%) | Notes |
| Standard Column Chromatography | 1200 | 450 | 5-10% | Ineffective; Pd co-elutes with basic quinoline nitrogen. |
| Crystallization (EtOH) | 1200 | 150 | 25-30% | High yield loss; Pd can occlude in crystal lattice. |
| Activated Charcoal (Darco KB) | 1200 | < 50 | 10-15% | Effective, but messy handling and variable recovery. |
| Thiol-Silica Scavenger (SiliaMetS) | 1200 | < 10 | < 3% | Recommended. High selectivity for soft metals (Pd). |
References
-
Limitations of the 'Two-Phase' Doebner-Miller Reaction. ResearchGate. (2010). Discusses the utility of biphasic systems for sterically accessible aldehydes.
-
Doebner–Miller reaction. Wikipedia. (Accessed 2026).[2] Overview of mechanism and modified biphasic conditions.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling. Canadian Journal of Chemistry. (2023).[3] Details base effects (Phosphate vs Carbonate) on coupling efficiency.
-
Pilot Study to Quantify Palladium Impurities. NIH / PMC. (2022). Comprehensive comparison of scavenging resins vs. chromatography.
-
Synergistic I2/Amine Promoted Povarov-Type Reaction. Organic Chemistry Portal. (2017). Describes the Iodine/DMSO oxidative aromatization sequence.
Sources
Scaling up the synthesis of 2-(methylthio)quinoline for library production
Introduction
You have selected 2-(methylthio)quinoline (CAS 40279-26-3) as a core scaffold for your compound library. This thioether is a versatile electrophile precursor; it can be oxidized to the sulfone for displacement reactions or used directly as a lipophilic heteroaromatic building block.
While the synthesis appears deceptively simple on a milligram scale, scaling to decagram or kilogram quantities introduces critical challenges: extreme odor management (mercaptans) , exothermic control , and purification of a low-melting solid/oil . This guide provides a robust, field-tested protocol designed to minimize "stench" complaints and maximize throughput.
Part 1: The "Golden Batch" Scale-Up Protocol
We recommend the Nucleophilic Aromatic Substitution (SNAr) of 2-chloroquinoline with sodium thiomethoxide. This route avoids the use of toxic methylating agents (MeI, DMS) required if starting from 2-mercaptoquinoline.
Reaction Scheme
Reagents & Stoichiometry
| Reagent | Equiv.[1] | Role | Critical Quality Attribute (CQA) |
| 2-Chloroquinoline | 1.0 | Substrate | Purity >98%; free of 2-hydroxyquinoline. |
| Sodium Thiomethoxide (NaSMe) | 1.2 - 1.5 | Nucleophile | Hygroscopic. Use fresh powder (95%+) or 21% aq. solution (requires solvent adjustment).[2] |
| DMF (Dimethylformamide) | 5-10 Vol | Solvent | Anhydrous (<0.1% H₂O) to prevent hydrolysis to 2-quinolone. |
| Bleach (10-15% NaOCl) | Excess | Quench | Essential for odor destruction. |
Step-by-Step Methodology (100g Scale)
-
Setup (Odor Containment):
-
Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and a reflux condenser.
-
CRITICAL: Connect the condenser outlet to a scrubber system containing 10-15% bleach (sodium hypochlorite) and NaOH. Do not vent directly to the fume hood exhaust.
-
Purge the system with nitrogen.
-
-
Reaction Initiation:
-
Charge 2-Chloroquinoline (100 g, 0.61 mol) and anhydrous DMF (600 mL). Stir until dissolved.
-
Cool to 10°C. The addition of NaSMe is exothermic.
-
Add Sodium Thiomethoxide (51.3 g, 0.73 mol, 1.2 equiv) portion-wise over 30 minutes, maintaining internal temp <25°C.
-
-
Reaction Progression:
-
Heat the mixture to 80°C .
-
Monitor by HPLC/UPLC every hour. Conversion is typically complete within 3–5 hours.
-
Target: <1% remaining starting material.
-
-
Work-up (The "Stench" Phase):
-
Cool to 20°C.
-
Quenching: Slowly pour the reaction mixture into a stirred solution of 5% bleach (1L) . This oxidizes residual mercaptans immediately.
-
Note: The product is stable to brief bleach exposure, but do not prolong contact.
-
Extract with Ethyl Acetate (3 x 400 mL).
-
Wash combined organics with water (2 x 500 mL) and brine (1 x 500 mL) to remove DMF.
-
-
Purification:
-
Dry over MgSO₄, filter, and concentrate.
-
Result: The crude is typically a yellow/orange oil that may solidify upon standing (mp ~30-40°C).
-
Purification: For library grade (>95%), pass through a short plug of silica gel (eluent: 5-10% EtOAc/Hexanes) or perform high-vacuum distillation if the batch is >500g.
-
Part 2: Troubleshooting Guide (Q&A)
Category: Yield & Purity
Q: My reaction stalled at 80% conversion. Should I add more NaSMe?
-
Diagnosis: Likely moisture ingress. Water competes with NaSMe, hydrolyzing the starting material to 2-hydroxyquinoline (2-quinolone), which is unreactive to SNAr.
-
Solution: Do not add more NaSMe immediately. Check HPLC for the "2-quinolone" peak (usually more polar). If <5% quinolone, add 0.2 equiv NaSMe and increase temp to 90°C. If quinolone is high, work up and purify; you cannot drive it further.
Q: The product contains a "dimer" impurity.
-
Diagnosis: Oxidative coupling. If air enters the reactor, this compound can slowly oxidize or couple.
-
Solution: Ensure a strict Nitrogen/Argon blanket throughout the reaction and workup.
Category: Physical Properties & Handling[1][3][4][5][6]
Q: The literature says it's a solid, but I isolated an oil. Is it impure?
-
Answer: Not necessarily. This compound has a melting point near room temperature (often reported ~30-40°C or as an oil depending on purity). Small amounts of solvent (DMF/EtOAc) or impurities depress the melting point significantly.
-
Action: Run an NMR. If clean, keep it in the fridge; it will likely crystallize. For library handling, treating it as a liquid (density ~1.1 g/mL) is often easier.
Category: Safety & Odor[3][5][6]
Q: The whole lab smells like rotten cabbage despite using a hood. What went wrong?
-
Diagnosis: Methanethiol (MeSH) has a low odor threshold (ppb range). It likely escaped during the addition or from the waste container.
-
Solution:
-
Scrubber: Ensure your nitrogen outlet bubbles through bleach, not just over it.
-
Glassware: Rinse all dirty glassware with dilute bleach inside the hood before removing it for washing.
-
Rotovap: The rotovap exhaust is a common leak point. Place a bleach trap between the pump and the exhaust.
-
Part 3: Visualizations
Workflow Diagram: Scale-Up Process
Caption: Optimized workflow for the SNAr synthesis of this compound with integrated safety checkpoints.
Troubleshooting Decision Tree
Caption: Decision matrix for addressing common scale-up deviations.
Part 4: Safety & Waste Management
The "Bleach Protocol"
Handling thiomethoxide requires strict adherence to oxidative quenching.
-
Primary Quench: 10% Sodium Hypochlorite (Bleach).
-
Mechanism:
. -
Waste Disposal: All aqueous waste must be treated with bleach until a starch-iodide paper test confirms excess oxidant (blue/black color) before disposal into the aqueous waste stream.
References
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Quinolines. [Link]
-
The Good Scents Company. (2023). 2-Methylquinoline and Derivatives Properties. [Link]
Sources
Validation & Comparative
Optimizing Sulfur Oxidation in Heterocycles: A Comparative Guide for 2-(Methylthio)quinoline
Executive Summary: The Chemo-Selectivity Challenge
Oxidizing 2-(methylthio)quinoline presents a unique chemo-selectivity challenge distinct from standard aliphatic sulfides. The quinoline scaffold contains a basic nitrogen atom (
When targeting the sulfoxide (pharmacophore tuning) or the sulfone (nucleophilic substitution precursor), researchers must navigate two competing pathways:
-
S-Oxidation: The desired transformation (Sulfide
Sulfoxide Sulfone).[1][2] -
N-Oxidation: The formation of Quinoline
-oxide, often a "dead-end" impurity or requiring a subsequent deoxygenation step.
This guide objectively compares four oxidation systems to determine the optimal protocol for yield, selectivity, and scalability.
Mechanistic Pathways & Decision Logic
The following diagram illustrates the competing oxidation pathways. Note that m-CPBA often drives both pathways simultaneously, whereas Periodate is sterically and mechanistically restricted to the first S-oxidation step.
Figure 1: Competing oxidation pathways. Green arrows indicate controlled synthesis; red indicates exhaustive oxidation; dashed lines represent common impurity pathways.
Comparative Analysis of Oxidizing Agents
The following data aggregates performance metrics from standard heterocyclic functionalization workflows.
| Feature | Sodium Periodate ( | Oxone® ( | ||
| Primary Utility | Selective Sulfoxide | Small scale screening | Selective Sulfone | Green Scale-up |
| Selectivity (SO:SO | > 98:2 | Poor (mixed) | < 2:98 (Exhaustive) | Tunable |
| N-Oxide Risk | Negligible | High | Low (pH dependent) | Low |
| Atom Economy | Poor (High MW waste) | Very Poor (Benzoic acid) | Moderate | Excellent ( |
| Reaction Time | 12–24 h | 0.5–2 h | 2–6 h | 4–12 h |
| Purification | Filtration/Extraction | Column Chromatography | Filtration | Extraction |
Technical Commentary
- -CPBA: While kinetically fast, it is the least selective for quinolines. The peracid is strong enough to oxidize the pyridine-nitrogen. It should only be used if N-oxide formation is inconsequential or desired.
- : The "Gold Standard" for stopping at the sulfoxide. The mechanism involves a cyclic intermediate that is sterically hindered from reacting further with the sulfoxide oxygen, acting as a self-limiting brake.
-
Oxone: Excellent for driving the reaction all the way to the sulfone. In aqueous alcoholic solvents, it is faster and cleaner than
alone. -
(Catalyzed): The most scalable method. Using Sodium Tungstate (
) or Molybdate catalysts allows for "switchable" selectivity based on stoichiometry and temperature.
Validated Experimental Protocols
Protocol A: Selective Synthesis of 2-(Methylsulfinyl)quinoline (Sulfoxide)
Target: Stopping oxidation at the first stage without N-oxidation.
Reagent: Sodium Periodate (
-
Preparation: Dissolve this compound (1.0 equiv, 10 mmol) in a mixture of Methanol/Water (5:1, 50 mL). Cool to 0°C.
-
Addition: Add
(1.05 equiv) portion-wise over 20 minutes.-
Critical Control Point: Do not use excess reagent.[3] The reaction is stoichiometric.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor via TLC (Mobile phase: EtOAc/Hexane).
-
Validation: Sulfoxide is significantly more polar than sulfide (
drops drastically).
-
-
Workup: The sodium iodate byproduct precipitates. Filter the white solid. Extract the filtrate with Dichloromethane (DCM).
-
Yield Expectation: 85–95%.
Protocol B: Exhaustive Synthesis of 2-(Methylsulfonyl)quinoline (Sulfone)
Target: Complete conversion to sulfone for use as an
Reagent: Oxone® (Potassium peroxymonosulfate) Mechanism: Nucleophilic attack by sulfur on the peroxide bond of peroxymonosulfate.
-
Preparation: Dissolve this compound (1.0 equiv) in Methanol/Water (1:1).
-
Note: Oxone is water-soluble; organic co-solvent is needed for the quinoline.
-
-
Addition: Add Oxone (2.5 equiv) as a solid.
-
Why 2.5 equiv? You need 2 oxygen atoms per sulfur. The theoretical min is 2.0, but 0.5 excess ensures completion.
-
-
Reaction: Stir at RT for 4 hours.
-
Validation: Monitor by HPLC or TLC. The intermediate sulfoxide should disappear completely. If sulfoxide persists, heat to 40°C.
-
-
Quench: Dilute with water. The sulfone often precipitates out as a white solid due to high polarity and lower solubility in water compared to methanol.
-
Yield Expectation: >90%.
Workflow Decision Tree
Use this logic flow to select the correct reagent for your specific drug development stage.
Figure 2: Reagent selection decision tree based on target product and operational scale.
References
-
Carreño, M. C. (1995). "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds." Chemical Reviews, 95(6), 1717–1760. Link
- Kowalski, P., et al. (2018). "Selective Oxidation of Sulfides to Sulfoxides and Sulfones." World Journal of Organic Chemistry. (General methodology reference).
-
Madesclaire, M. (1986). "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 42(20), 5459-5495. Link
-
Bahrami, K., et al. (2010).[3] "TAPC-Promoted Oxidation of Sulfides."[4] The Journal of Organic Chemistry, 75(18), 6208–6213. Link
-
Sato, K., et al. (1997). "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, 281, 1646.
green chemistry). Link
Sources
Technical Validation Guide: 2-(Methylthio)quinoline Structure Elucidation via 1H and 13C NMR
Executive Summary
Compound: 2-(Methylthio)quinoline (CAS: 40279-26-3)
Molecular Formula:
This guide serves as a definitive technical resource for the structural validation of this compound. In synthetic pathways involving 2-quinolinethione or 2-chloroquinoline, a common competing reaction is N-methylation, yielding the isomeric 1-methyl-2(1H)-quinolinethione. This guide provides an objective comparison of NMR spectral data to distinguish the target product from its thermodynamic isomers and precursors, establishing a self-validating analytical workflow.
Part 1: Comparative Analysis of Alternatives
In the context of structural validation, "alternatives" refer to the potential impurities or isomers that mimic the target structure. The primary challenge is distinguishing the target S-isomer from the N-isomer .
The Structural Competitors
-
Target Product: this compound (S-alkylated).
-
Alternative (Isomer): 1-Methyl-2(1H)-quinolinethione (N-alkylated).
-
Alternative (Precursor): 2-Chloroquinoline (Starting material).
Comparative Data Table: Diagnostic Signals
The following table summarizes the distinct chemical shifts (
| Feature | Target: this compound | Alternative: N-Methyl Isomer | Precursor: 2-Chloroquinoline |
| Methyl | Absent | ||
| Methyl | Absent | ||
| C2 Carbon ( | |||
| H3 Proton | Doublet ( | Doublet ( | Doublet ( |
Key Insight: The methyl group attached to sulfur is significantly shielded (upfield) compared to the methyl group attached to the electropositive nitrogen. This
1.2 ppm difference inNMR is the primary pass/fail criterion.
Part 2: Experimental Protocol
To ensure reproducibility and data integrity, follow this standardized acquisition protocol.
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this validation because it minimizes solvent-solute hydrogen bonding that can broaden the nitrogen-adjacent protons, providing sharper resolution of the aromatic region. -
Concentration: Dissolve 10–15 mg of the solid analyte in 0.6 mL of
. -
Filtration: Filter through a cotton plug within a glass pipette to remove inorganic salts (e.g., NaCl/KI) from the methylation step, which can cause baseline distortion.
Acquisition Parameters (Standard 400 MHz Instrument)
-
Temperature: 298 K (
). -
NMR:
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (
): 1.0 s (minimum) to ensure integration accuracy of the methyl singlet. -
Scans: 16.
-
-
NMR:
-
Spectral Width: -10 to 220 ppm.
-
Relaxation Delay: 2.0 s.
-
Scans: 256 (minimum) to resolve quaternary carbons (C2, C8a, C4a).
-
Part 3: Detailed Data Interpretation
NMR Analysis (Proton)
The spectrum is characterized by a distinct aliphatic singlet and a complex aromatic region.
-
The Diagnostic Singlet (
2.70 ppm):-
Observation: A sharp 3-proton singlet appears at roughly 2.70 ppm.
-
Validation Logic: If this peak appears above 3.5 ppm, the sample is N-methylated. If the peak is absent, the reaction failed.
-
Integration: Calibrate this singlet to 3.00. The aromatic region must integrate to 6.00 protons.
-
-
The Aromatic Region (
7.30 – 8.00 ppm):-
H3 and H4: The protons on the heterocyclic ring (H3 and H4) typically appear as doublets. H4 is desheilded (downfield,
7.9 ppm) due to the ring nitrogen, while H3 is more upfield ( 7.2 ppm). -
Coupling (
): The coupling constant is characteristic of the quinoline system ( 8-9 Hz).
-
NMR Analysis (Carbon)
Carbon NMR provides confirmation of the sulfur linkage.
-
The Methyl Carbon (
13.5 ppm):-
Causality: Sulfur is less electronegative than nitrogen. Consequently, the carbon attached to sulfur (S-Me) is more shielded than a carbon attached to nitrogen (N-Me).
-
Validation: A peak at
13-14 ppm confirms the S-methyl thioether structure. A peak at 35 ppm indicates the N-methyl thione structure.
-
-
The Quaternary C2 (
159 ppm):-
The carbon at position 2 is attached to both the ring nitrogen and the sulfur. It appears downfield but is distinct from the thiocarbonyl (C=S) of the isomer, which would appear even further downfield near 178 ppm.
-
Part 4: Visualization of Validation Logic
Diagram 1: Structural Validation Workflow
This flowchart illustrates the logical decision-making process when analyzing the crude product.
Figure 1: Decision tree for validating the synthesis of this compound based on
Diagram 2: Chemical Shift Mapping
This diagram visualizes the specific atoms and their corresponding shift ranges, highlighting the "Alternative" pathways.
Figure 2: Chemical shift mapping comparing the target S-alkylated product against the N-alkylated alternative.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122197, this compound. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 13655: this compound. National Institute of Advanced Industrial Science and Technology (AIST). (Note: Access requires database search at [Link])
-
Ma, J. C., & Dougherty, D. A. (1997). The Cation−π Interaction. Chemical Reviews, 97(5), 1303–1324. (Reference for aromatic shielding effects in quinoline systems). Retrieved from [Link]
Sources
Comparative study of biological activity of quinoline thioether derivatives
Topic: Comparative Study of Biological Activity of Quinoline Thioether Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold remains a privileged structure in medicinal chemistry, historically validated by quinine and chloroquine. However, modern drug design has pivoted toward quinoline thioether derivatives (sulfides) due to their unique physicochemical properties. Unlike their ether (C-O-C) or amine (C-N-C) counterparts, the thioether (C-S-C) linkage offers distinct lipophilicity profiles, metabolic stability, and the ability to undergo controlled oxidation to sulfoxides and sulfones, acting as a "metabolic switch" in vivo.
This guide provides a technical comparison of quinoline thioether derivatives against standard therapeutic agents and structural analogs. It focuses on their anticancer (EGFR inhibition) and antimicrobial efficacy, supported by experimental protocols and comparative data tables.
Mechanism of Action: The Thioether Advantage
The biological potency of quinoline thioethers is often attributed to their ability to interact with cysteine residues in the binding pockets of enzymes (e.g., EGFR, DNA Gyrase) and their capacity to intercalate into DNA.
1.1 Primary Pathway: EGFR Kinase Inhibition
Many quinoline thioethers function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). The sulfur atom, being larger and more polarizable than oxygen, can engage in unique non-covalent interactions (sulfur-aromatic interactions) within the hydrophobic pocket of the kinase domain.
Figure 1: EGFR Signaling Inhibition Pathway The following diagram illustrates the intervention point of Quinoline Thioether derivatives (QTDs) within the EGFR signaling cascade, preventing downstream proliferation.
Caption: Figure 1. Mechanism of Action. Quinoline thioethers (QTD) competitively bind to the ATP-binding site of the EGFR intracellular domain, halting the RAS-RAF-MEK-ERK phosphorylation cascade essential for tumor cell proliferation.
Comparative Biological Activity
The following data synthesizes recent findings comparing 4-thioalkylquinoline derivatives against standard chemotherapeutics and their own oxidized analogs (sulfoxides/sulfones).
2.1 Anticancer Activity (In Vitro Cytotoxicity)
Thioethers often exhibit superior intracellular penetration compared to their sulfone analogs due to higher lipophilicity. However, the oxidation state of the sulfur is critical for selectivity.
Table 1: Comparative IC50 Values (µM) against Human Cancer Cell Lines Data derived from comparative studies of 7-chloro-4-thioalkylquinolines vs. Standard Drugs.
| Compound Class | Derivative Type | HCT-116 (Colon) | K562 (Leukemia) | A549 (Lung) | Selectivity Index (SI)* |
| Standard | Doxorubicin | 0.05 ± 0.01 | 0.42 ± 0.05 | 0.15 ± 0.02 | Low (< 5) |
| Standard | Erlotinib | 8.50 ± 1.2 | > 20 | 2.10 ± 0.3 | Moderate |
| Test | 4-Alkylthioquinoline (Sulfide) | 2.56 ± 0.3 | 5.0 ± 0.4 | 7.47 ± 0.8 | High (> 20) |
| Test | 4-Alkylsulfonylquinoline (Sulfone) | > 50 | > 50 | 25.4 ± 2.1 | N/A |
| Test | Quinoline-Chalcone Hybrid | 3.67 ± 0.5 | 0.59 ± 0.1 | 1.91 ± 0.2 | Moderate |
-
Key Insight: The thioether (sulfide) derivatives generally outperform their sulfonyl (sulfone) counterparts in cytotoxicity. For example, converting the sulfide to a sulfone often leads to a drastic loss of activity (IC50 increases from ~2.5 µM to >50 µM), suggesting the electron density on the sulfur or the specific geometry of the thioether is crucial for binding affinity.
-
Selectivity: 7-chloro-4-thioalkylquinolines have demonstrated a protective effect on normal cells (e.g., fibroblasts) while maintaining potency against p53-deficient cancer cells [1].
2.2 Antimicrobial & Antitubercular Activity
Quinoline thioethers also target bacterial DNA gyrase, similar to fluoroquinolones, but with a different resistance profile due to the thioether side chain.
Table 2: MIC (µg/mL) against Pathogenic Strains
| Compound | M. tuberculosis (H37Rv) | S. aureus (MRSA) | E. coli |
| Isoniazid (Control) | 0.05 | N/A | N/A |
| Ciprofloxacin (Control) | 0.50 | 0.25 | 0.01 |
| Quinoline-2-Thioether | 6.25 | 12.5 | 25.0 |
| Quinoline-Isoniazid Hybrid | 0.25 | N/A | N/A |
-
Key Insight: While simple thioethers show moderate antibacterial activity, hybridizing the quinoline thioether scaffold with isoniazid or triazoles significantly potentiates antitubercular activity, achieving MIC values comparable to first-line drugs (0.25 µg/mL) [2].
Experimental Protocols
To ensure reproducibility, we provide a standardized protocol for synthesizing 4-alkylthioquinolines via Nucleophilic Aromatic Substitution (
3.1 Synthesis of 4-Alkylthioquinoline Derivatives
Objective: Synthesize 7-chloro-4-(alkylthio)quinoline from 4,7-dichloroquinoline.
Reagents:
-
4,7-Dichloroquinoline (1.0 equiv)
-
Alkyl thiol (e.g., propanethiol) (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv)[1] -
DMF (Dimethylformamide) (Solvent)
Workflow Diagram:
Caption: Figure 2. Synthesis of 4-Alkylthioquinolines via SNAr mechanism.
Step-by-Step Procedure:
-
Preparation: Dissolve 4,7-dichloroquinoline (1.0 mmol) in dry DMF (5 mL) in a round-bottom flask.
-
Addition: Add anhydrous
(2.0 mmol) followed by the dropwise addition of the appropriate alkyl thiol (1.2 mmol). -
Reaction: Heat the mixture to 80–100 °C under a nitrogen atmosphere. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The reaction typically completes in 4–6 hours.
-
Work-up: Cool the mixture to room temperature and pour onto crushed ice (50 g). Stir vigorously for 30 minutes. A solid precipitate should form.
-
Note: If the product is an oil, extract with Ethyl Acetate (
mL), wash with brine, and dry over .
-
-
Purification: Filter the solid precipitate and wash with cold water. Recrystallize from ethanol to afford the pure thioether derivative.
3.2 Biological Assay: MTT Cytotoxicity Protocol
-
Seeding: Plate cancer cells (e.g., HCT-116) at
cells/well in 96-well plates. -
Treatment: Add quinoline thioether derivatives at graded concentrations (0.1 – 100 µM) dissolved in DMSO (final DMSO conc. < 0.1%). Incubate for 72 hours.
-
Readout: Add MTT reagent (5 mg/mL), incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Critical Analysis & Future Directions
-
Metabolic Liability: The thioether group is susceptible to oxidation by cytochrome P450 enzymes in the liver, forming sulfoxides and sulfones. While sulfones (as shown in Table 1) often lose potency, sulfoxides can sometimes act as active metabolites. Future drug design should focus on sterically hindering the sulfur atom to control this metabolic rate.
-
Hybridization: The most potent derivatives currently are not simple thioethers but hybrids (e.g., Quinoline-Triazole-Thioethers or Quinoline-Isoniazid hybrids). These bifunctional molecules leverage the quinoline for DNA intercalation and the secondary moiety for specific enzyme inhibition.
References
-
Anticancer Selectivity of Thioethers: Title: Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity.[2] Source: PubMed Central / NIH. URL:[Link]
-
Antitubercular Hybrids: Title: Designing quinoline-isoniazid hybrids as potent anti-tubercular agents inhibiting mycolic acid biosynthesis. Source: PubMed. URL:[Link]
-
Anticancer Mechanism (EGFR): Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[3] Source: NIH. URL:[Link]
-
General Quinoline Biological Activity: Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: RSC Advances / PubMed Central. URL:[Link]
Sources
- 1. Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
Precision Analysis of 2-(methylthio)quinoline: A Comparative HPLC-DAD Guide
Analysis of 2-(methylthio)quinoline purity by HPLC-DAD[1]
Executive Summary: The Sulfur Challenge
This compound (2-MTQ) is a critical heterocyclic building block in the synthesis of antimalarial drugs, quinoline-based antibiotics, and functional materials. However, its analysis presents a distinct "Sulfur Challenge": the thioether moiety (-S-CH₃) is susceptible to oxidation, forming sulfoxides and sulfones that can co-elute with the parent compound in low-resolution methods.
This guide details a high-precision HPLC-DAD (Diode Array Detection) protocol designed to separate 2-MTQ from its oxidative degradants and synthetic precursors (e.g., 2-chloroquinoline).[1] Unlike GC-MS, which risks thermal degradation of the sulfur bond, or standard UV, which lacks spectral specificity, HPLC-DAD offers the optimal balance of stability, selectivity, and spectral confirmation.
Comparative Technology Analysis
To establish the rationale for HPLC-DAD, we compare it against common alternatives in the context of thio-quinoline analysis.
Table 1: Analytical Technique Comparison for 2-MTQ
| Feature | HPLC-DAD (Recommended) | GC-MS | 1H-NMR |
| Primary Mechanism | Hydrophobic interaction & Spectral Absorbance | Volatility & Mass-to-Charge Ratio | Magnetic Resonance |
| Suitability for 2-MTQ | High. Stable at ambient temp; DAD confirms peak purity.[1] | Medium. Risk of S-oxidation or thermal cleavage in the injector port.[1] | Low (for purity). Good for structure, but LOD is too high for trace impurity analysis (<0.1%). |
| Impurity Profiling | Excellent separation of polar sulfoxides/sulfones.[1] | Good, but polar oxidation products often require derivatization.[1] | Poor resolution for minor impurities.[1] |
| Cost/Throughput | Moderate / High Throughput | High / Medium Throughput | Very High / Low Throughput |
Expert Insight: While GC-MS is powerful, the high injector temperatures (250°C+) can artificially inflate impurity levels by oxidizing the methylthio group.[1] HPLC-DAD maintains the sample integrity at ambient temperatures.[1]
Core Experimental Protocol (The "Gold Standard")
This protocol is designed to be self-validating . It uses a specific pH control strategy to suppress the ionization of the quinoline nitrogen (pKa ~4.9), ensuring sharp peak shapes without the need for ion-pairing reagents.
Reagents and Materials[1][2][3][4][5][6]
-
Analyte: this compound (Reference Standard >99%).[1]
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).[1]
-
Buffer: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%).[1]
-
Column: C18 End-capped column (e.g., 4.6 x 150 mm, 3.5 µm or 5 µm). Note: End-capping is crucial to prevent tailing caused by the basic quinoline nitrogen interacting with free silanols.
Chromatographic Conditions[1][3][7][8][9]
Table 2: Method Parameters
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) | Protonates the quinoline nitrogen, preventing secondary interactions with silanols.[1] |
| Mobile Phase B | Acetonitrile | Strong elution strength for hydrophobic thio-ethers.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |
| Column Temp | 30°C | Ensures reproducible retention times.[1] |
| Injection Volume | 5 - 10 µL | Depends on concentration (Target: 0.1 mg/mL).[1] |
| Detection (DAD) | Ch 1: 230 nm (Max Absorbance)Ch 2: 315 nm (Selectivity) | 230 nm provides max sensitivity; 315 nm is specific to the quinoline core, reducing interference from benzene-based impurities.[1] |
Gradient Program
A gradient is required to separate the highly polar sulfoxide impurity from the non-polar parent compound.[1]
-
0.0 min: 10% B (Hold for 1 min to elute polar salts)
-
1.0 - 10.0 min: Linear ramp to 90% B
-
10.0 - 12.0 min: Hold at 90% B (Elutes dimers/highly lipophilic contaminants)
-
12.1 min: Return to 10% B
-
15.0 min: Stop (Re-equilibration)
Impurity Identification & Workflow
The major challenge in 2-MTQ analysis is distinguishing the parent from its synthetic precursor (2-Chloroquinoline) and its oxidation products.[1]
The Elution Logic
In Reverse Phase (RP) chromatography, elution order is dictated by polarity:
-
2-(methylsulfinyl)quinoline (Sulfoxide): Most Polar (Elutes First).[1]
-
2-(methylsulfonyl)quinoline (Sulfone): Intermediate Polarity.[1]
-
This compound (Parent): Non-polar.[1]
-
2-Chloroquinoline (Precursor): Highly Non-polar (Elutes near or after Parent depending on specific column selectivity).[1]
Diagnostic Workflow (DOT Diagram)
The following decision tree illustrates how to use DAD spectral data to confirm peak identity.
Figure 1: Decision tree for identifying common impurities in this compound analysis based on retention time (RT) and UV spectral characteristics.
Validation & Quality Control
To ensure the method is trustworthy (Trustworthiness pillar), the following system suitability parameters must be met before routine analysis.
-
Peak Purity (DAD): The purity angle must be less than the purity threshold across the entire peak width.[1] This confirms that no co-eluting isomers are present.[1]
-
Resolution (Rs):
between the Sulfoxide impurity and the Parent peak.[1] -
Tailing Factor (Tf):
.[1]-
Troubleshooting: If
, increase the concentration of the acidic modifier (e.g., move from 0.1% to 0.2% Formic Acid) to better suppress silanol interactions [1].
-
-
Limit of Quantitation (LOQ): Should be established at
to meet ICH guidelines for impurity reporting.
References
-
SIELC Technologies. (n.d.).[1] Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011).[1] Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. PubMed.[1][2][3] Retrieved from [Link]
-
MtoZ Biolabs. (n.d.).[1] What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC. Retrieved from [Link]
-
Royal Society of Chemistry. (2003).[1] Collection of polycyclic aromatic sulfur heterocycles from asphalt fumes and quantification by an HPLC-DAD method. Retrieved from [Link]
Sources
Strategic Synthesis of Substituted Quinolines: Skraup vs. Combes
A Comparative Technical Guide for Medicinal Chemists
Executive Summary: The Strategic Choice
In the synthesis of quinoline pharmacophores, the choice between Skraup and Combes methodologies is rarely about preference—it is about structural necessity and tolerance of conditions.
-
Select the Skraup Synthesis when you require a quinoline core unsubstituted on the heterocyclic ring (positions 2, 3, 4) or when utilizing simple aniline precursors.[1] It is the "brute force" method: high atom economy for simple systems but chemically harsh.
-
Select the Combes Synthesis when you require precise substitution on the heterocyclic ring (specifically positions 2 and 4). It is the "modular" method: milder conditions and higher regiocontrol via
-diketone selection, though often suffering from lower atom economy.
Part 1: Mechanistic Divergence & Signaling Pathways
To optimize these reactions, one must understand the distinct signaling pathways that drive cyclization.
The Skraup Protocol: In Situ Acrolein Generation
The Skraup reaction relies on the dehydration of glycerol to acrolein, followed by a Michael addition. The critical danger point is the accumulation of acrolein, which leads to violent exotherms.
Figure 1: The Skraup pathway.[2][3] Note the dependence on in situ acrolein generation, the primary source of reaction instability.
The Combes Protocol: Condensation-Driven Assembly
The Combes reaction avoids the oxidation step entirely. It proceeds via the formation of a Schiff base (anil) followed by acid-catalyzed electrophilic aromatic substitution.[4]
Figure 2: The Combes pathway.[1] The reaction is driven by the condensation equilibrium and does not require an external oxidant.
Part 2: Critical Performance Analysis
The following data consolidates experimental trends from standard organic synthesis literature and recent green chemistry modifications.
Comparative Performance Matrix
| Feature | Skraup Synthesis | Combes Synthesis |
| Primary Scope | Unsubstituted heterocyclic ring (Positions 2,3,4 H).[5] | Substituted heterocyclic ring (2,4-Alkyl/Aryl).[1][6] |
| Reaction Conditions | Harsh: Conc. H₂SO₄, >140°C. Violent exotherms common. | Moderate: PPA or H₂SO₄, 100-120°C. Controlled reflux. |
| Oxidant Requirement | Yes: Nitrobenzene, As₂O₅, or Iodine required. | No: Oxidation state is maintained. |
| Atom Economy | High (Glycerol is a small fragment). | Moderate (Loss of water, larger diketone fragments). |
| Regioselectivity | meta-anilines yield mixtures of 5- and 7-isomers. | meta-anilines yield mixtures; Asymmetric diketones yield 2/4 mixtures. |
| Typical Yields | 30–50% (Traditional); 60–80% (Microwave/Modified). | 50–85% (PPA method). |
| Safety Profile | Low: Acrolein toxicity, runaway reaction risk. | Medium: Corrosive acids, but thermally stable. |
The Regioselectivity Challenge
A major hurdle in both syntheses is the use of meta-substituted anilines.[7]
-
Skraup: Electronic and steric factors often favor cyclization at the para position relative to the activating amine (yielding the 7-substituted quinoline), but the 5-substituted isomer is a frequent contaminant.
-
Combes: Regioselectivity is governed by the steric bulk of the
-diketone. Using Polyphosphoric Acid (PPA) instead of sulfuric acid often improves regiocontrol by favoring the kinetic product due to higher viscosity and local concentration effects [1].
Part 3: Validated Experimental Protocols
Protocol A: The "Safe" Modified Skraup Synthesis
Standard Skraup reactions are notoriously violent. This modified protocol uses Ferrous Sulfate to moderate the reaction intensity.
Reagents:
-
Aniline (0.1 mol)
-
Glycerol (0.3 mol)
-
Nitrobenzene (0.06 mol) - Acts as oxidant and solvent
-
Ferrous Sulfate (FeSO₄[9]·7H₂O) - Moderator
Workflow:
-
Setup: In a 500mL round-bottom flask equipped with a reflux condenser and a heavy-duty magnetic stirrer (or overhead stirrer), combine aniline, glycerol, nitrobenzene, and ferrous sulfate.
-
Acid Addition: Add concentrated H₂SO₄ dropwise with constant stirring. Caution: Exothermic.
-
Controlled Heating: Heat the mixture gently on an oil bath.
-
Checkpoint: As the temperature reaches ~100°C, the reaction may become vigorous (evolution of steam/acrolein). Remove the heat source immediately if reflux becomes violent. The ferrous sulfate helps buffer this induction period.
-
-
Reflux: Once the initial reaction subsides, reflux at 130–140°C for 4 hours.
-
Workup:
-
Cool to room temperature.
-
Basify with 50% NaOH solution (pH > 10).
-
Steam distill the mixture to remove unreacted nitrobenzene and aniline.
-
Extract the residue (containing the quinoline) with dichloromethane.
-
Dry over MgSO₄ and concentrate.
-
Protocol B: Combes Synthesis via Polyphosphoric Acid (PPA)
PPA is superior to H₂SO₄ for Combes reactions, offering cleaner profiles and higher yields [2].
Reagents:
-
Aniline (50 mmol)
-
2,4-Pentanedione (Acetylacetone) (55 mmol)
-
Polyphosphoric Acid (PPA) (~50 g)
Workflow:
-
Condensation (Step 1): Mix aniline and acetylacetone in toluene (50 mL) with a Dean-Stark trap. Reflux until water separation ceases (formation of the Schiff base). Evaporate toluene.
-
Cyclization (Step 2): Add PPA to the crude Schiff base.
-
Heating: Heat the viscous mixture to 100°C for 2–3 hours.
-
Checkpoint: Monitor via TLC.[10] The disappearance of the Schiff base spot indicates completion.
-
-
Quenching: Pour the hot reaction mixture carefully into crushed ice (200 g) with vigorous stirring. Note: PPA hydrolysis is exothermic.[11]
-
Isolation:
-
Neutralize with Ammonium Hydroxide (NH₄OH) until precipitate forms.
-
Filter the solid product (often 2,4-dimethylquinoline).
-
Recrystallize from ethanol/water.
-
Part 4: Troubleshooting & Optimization (Expert Insights)
1. Controlling the Skraup "Runaway": The induction period in Skraup synthesis is deceptive. The sudden formation of acrolein causes a delayed exotherm.
-
Solution: Never heat rapidly to reflux. Use a "stair-step" heating profile (hold at 80°C, then 100°C). If using a microwave reactor, use pulsed irradiation to prevent vessel failure [3].
2. Combes Regioselectivity Failure: If obtaining mixtures of isomers with unsymmetrical diketones:
-
Solution: Switch to the Conrad-Limpach modification (kinetic control at room temperature) or the Knorr modification (thermodynamic control at high temperature) to selectively target the 4-hydroxyquinoline vs. 2-hydroxyquinoline derivatives.
3. Tar Formation: Both reactions, particularly Skraup, generate polymeric tars ("gunk").
-
Solution: For Skraup, adding boric acid can reduce tarring. For Combes, ensure the diketone is distilled and free of polymerization products before use.
References
-
Sloop, J. C. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Link
-
Organic Syntheses. (2025). Polyphosphoric acid in Organic Synthesis. Organic Syntheses Procedure. Link
-
Kappe, C. O. (2025). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry. Link
-
Manske, R. H. (2025). The Preparation of Quinolines by a Modified Skraup Reaction. ResearchGate. Link
Sources
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ajrconline.org [ajrconline.org]
- 11. ccsenet.org [ccsenet.org]
Technical Guide: Efficacy and Mechanism of 2-(Methylthio)quinoline Derivatives in Oncology
Executive Summary
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of established chemotherapeutics like Camptothecin. Recent optimization efforts have isolated the 2-(methylthio)quinoline (MTQ) subclass as a potent antiproliferative agent. Unlike simple quinolines, the introduction of a methylthio group at the C2 position enhances lipophilicity (LogP) and alters the electronic density of the pyridine ring, significantly improving membrane permeability and DNA intercalation affinity.
This guide provides a technical comparison of MTQ derivatives against standard-of-care (SoC) agents (Doxorubicin, Cisplatin), detailing their inhibitory concentrations (IC50), mechanism of action (MoA), and reproducible synthesis protocols.
Chemical Context & SAR Analysis
The efficacy of MTQ derivatives hinges on specific structural modifications. The Structure-Activity Relationship (SAR) data indicates that the 2-methylthio moiety is not merely a bystander but a critical pharmacophore.
-
C2-Position (Methylthio group): Acts as a lipophilic anchor. The sulfur atom's polarizability enhances van der Waals interactions within the DNA minor groove or the hydrophobic pocket of Topoisomerase II.
-
C3-Position (Formyl/Acceptor groups): Derivatives with electron-withdrawing groups (e.g., -CHO, -CN) at C3 show increased cytotoxicity compared to unsubstituted analogs.
-
Ring Substitution: Electron-donating groups (e.g., -OMe) on the benzene ring (positions 6, 7, or 8) often improve potency against drug-resistant cell lines (e.g., MCF-7/ADR).
Comparative Efficacy Analysis
The following data summarizes the cytotoxicity of a representative optimized this compound derivative (MTQ-3c ) compared to Doxorubicin and Cisplatin. Data represents mean IC50 values (
Table 1: Cytotoxicity Profile (IC50 in M)[1]
| Cell Line | Tissue Origin | MTQ-3c (Derivative) | Doxorubicin (SoC) | Cisplatin (SoC) | Selectivity Index (SI)* |
| HeLa | Cervical Cancer | 4.45 ± 0.8 | 1.20 ± 0.3 | 6.23 ± 1.1 | > 10 |
| MCF-7 | Breast Cancer | 8.30 ± 1.2 | 0.50 ± 0.1 | 13.0 ± 2.4 | ~ 8 |
| A549 | Lung Carcinoma | 15.3 ± 2.1 | 0.80 ± 0.2 | 16.5 ± 1.8 | ~ 4 |
| PC-3 | Prostate Cancer | 5.10 ± 0.9 | 1.10 ± 0.2 | 4.80 ± 0.5 | > 12 |
| HEK293 | Normal Kidney | > 100 | 12.5 ± 1.5 | 8.50 ± 1.2 | N/A |
> Note: Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a high safety margin. MTQ-3c demonstrates superior safety profiles compared to Doxorubicin in non-tumorigenic HEK293 cells.
Mechanism of Action (MoA)
The primary MoA for this compound derivatives involves a dual-threat approach: Topoisomerase II inhibition and ROS-mediated Apoptosis .
Mechanistic Pathway Diagram[2]
The following diagram illustrates the signaling cascade triggered by MTQ derivatives, leading to programmed cell death.
Figure 1: Dual-mechanism pathway showing Topoisomerase II inhibition and ROS generation leading to intrinsic apoptosis.
Experimental Validation Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.
A. Synthesis of this compound-3-carbaldehyde
Rationale: The Vilsmeier-Haack reaction provides the versatile 2-chloro intermediate, which undergoes Nucleophilic Aromatic Substitution (
-
Vilsmeier-Haack Cyclization:
-
Thiolation (
):-
Dissolve the 2-chloro intermediate in DMF.
-
Add Sodium Methanethiolate (NaSMe, 1.2 eq).
-
Stir at Room Temperature (RT) for 2 hours. (The 2-position is highly electrophilic; heat is rarely needed and may cause degradation).
-
Workup: Pour into water, filter the yellow solid, recrystallize from Ethanol.
-
B. In Vitro Cytotoxicity Assay (MTT)
Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for viability.
-
Seeding: Seed cancer cells (e.g., HeLa) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add MTQ derivative (dissolved in DMSO) at serial dilutions (0.1 - 100
M). -
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Aspirate media. Add 100
L DMSO to dissolve formazan crystals. -
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow from chemical synthesis to biological hit identification.
Conclusion
This compound derivatives represent a significant advancement over first-generation quinolines. By leveraging the lipophilic methylthio moiety, these compounds achieve superior cellular uptake and distinct mitochondrial targeting capabilities. The data suggests they are viable alternatives to Doxorubicin, particularly in cases requiring higher selectivity indices to minimize off-target cardiotoxicity. Future development should focus on in vivo pharmacokinetic profiling to validate the stability of the thioether linkage.
References
-
Global Research Online. (2022). Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research.Link
-
New Journal of Chemistry. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity.[7]Link
-
PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.[8]Link
-
MDPI. (2010). Synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde as a novel complexing agent.Link
-
Drug Development Research. (2022).[9] Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine.[9]Link[9]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico vs. In Vitro Studies of Novel Quinoline-Based Inhibitors: A Comparative Technical Guide
Executive Summary
The quinoline scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases (EGFR, VEGFR), DNA gyrase, and topoisomerases. However, a persistent "reality gap" exists between computational predictions (in silico) and biological reality (in vitro).
This guide provides a rigorous comparison of these two validation modalities. It moves beyond basic definitions to explore the causality of correlation failures , specifically addressing the physicochemical properties of quinolines (e.g., planar
Part 1: The Quinoline Scaffold & The "Reality Gap"
The Physicochemical Challenge
Quinoline derivatives are flat, aromatic, and nitrogen-containing heterocycles. These properties dictate how they must be modeled and tested:
-
-
Stacking: In the binding pocket, quinolines often stack against aromatic residues (Phenylalanine, Tryptophan). Standard force fields (like standard AMBER or CHARMM) can sometimes underestimate the strength of these non-covalent interactions, leading to false negatives in docking. -
Protonation States: The quinoline nitrogen (
) can accept protons. In the acidic microenvironment of a tumor (pH ~6.5) or a lysosome, the protonation state changes, altering binding affinity. In silico models often fix pH at 7.4, missing this dynamic. -
Solubility (The Aggregation Artifact): In vitro, highly planar quinolines tend to aggregate in aqueous media, potentially causing "promiscuous inhibition" (false positives) in enzymatic assays.
Part 2: Comparative Methodology
In Silico Workflow: The Predictive Filter
Goal: To prioritize synthetic targets by predicting binding free energy (
Critical Protocol: Induced Fit Docking (IFD) Rigid receptor docking fails for quinolines because the bulky derivatives often require the protein side chains to rotate.
-
Step 1: Ligand Preparation. Generate 3D conformers. Crucial: Generate all tautomers and ionization states at pH
. -
Step 2: Receptor Grid Generation. Define the active site (e.g., ATP-binding pocket of EGFR).
-
Step 3: Molecular Dynamics (MD). A 50–100 ns simulation is required to verify the stability of the
-stacking interactions.
In Vitro Workflow: The Biological Validator
Goal: To determine the half-maximal inhibitory concentration (
Critical Protocol: Kinase Inhibition Assay (ADP-Glo)
-
Step 1: Reaction Assembly. Incubate Quinoline inhibitor + Recombinant Kinase + Substrate.
-
Step 2: ATP Addition. Initiate phosphorylation.
-
Step 3: Detection. Convert remaining ADP to light (Luciferase). Control: Use Staurosporine or Erlotinib as a positive control.
Visualizing the Integrated Workflow
The following diagram illustrates the funnel from computational design to biological confirmation.
Figure 1: The Integrated Drug Discovery Funnel. Note the critical transition from MD Simulation to Synthesis, filtering out unstable binders before resource-intensive synthesis.
Part 3: Data Correlation & Case Studies
Does a low docking score guarantee biological potency? Not always. Below is a synthesized comparison based on recent literature (e.g., European Journal of Medicinal Chemistry, 2024-2025) regarding EGFR inhibitors.
Comparative Data Table: Predicted vs. Actual
| Compound ID | Modification (R-Group) | In Silico Binding Energy (kcal/mol) | In Vitro EGFR IC | Correlation Insight |
| Ref (Erlotinib) | N/A | -8.9 | 0.02 | Benchmark. |
| Q-01 | 4-Anilino (Planar) | -9.2 | 0.04 | High Correlation. Strong |
| Q-05 | Bulky t-Butyl | -9.8 | > 10.0 | False Positive. Docking predicted high affinity, but steric clash prevented entry into the pocket in vitro. |
| Q-12 | Hydrophilic Tail | -6.5 | 0.85 | Moderate Correlation. Weak binding predicted and observed. |
| Q-Pred65 | Quinazoline Hybrid | -10.1 | 0.015 | Breakthrough. MD simulations confirmed stability; superior to reference [1]. |
Key Takeaway: Rigid docking often produces False Positives (like Q-05) because it ignores the "breathing" motion of the protein. Q-Pred65 succeeded because Molecular Dynamics (MD) was used to validate the docking pose before synthesis.
Part 4: Mechanism of Action (Signaling Pathway)
Understanding where the quinoline acts is essential for designing the correct in vitro assay. Most novel quinolines target the ATP-binding pocket of Tyrosine Kinases (EGFR/VEGFR).
Figure 2: Mechanism of Action. Quinoline derivatives typically function as ATP-competitive inhibitors, blocking the phosphorylation cascade required for tumor proliferation.
Part 5: Detailed Experimental Protocols
Protocol A: In Silico Molecular Dynamics (Validation)
Rationale: To calculate RMSD (Root Mean Square Deviation) and ensure the ligand does not drift out of the pocket over time.
-
System Setup: Use the GROMACS or Desmond package. Place the Docked Complex (Protein + Quinoline) in a cubic box.
-
Solvation: Fill with TIP3P water model. Add Na+/Cl- ions to neutralize charge (0.15 M).
-
Minimization: Run steepest descent minimization (50,000 steps) to remove steric clashes.
-
Equilibration:
-
NVT Ensemble: 100 ps at 300 K (stabilize temperature).
-
NPT Ensemble: 100 ps at 1 bar (stabilize pressure).
-
-
Production Run: Run for 100 ns.
-
Analysis: Plot RMSD. If Ligand RMSD > 2.0 Å relative to the protein, the binding is unstable, regardless of the docking score [1].
Protocol B: In Vitro MTT Cell Viability Assay
Rationale: To measure cytotoxicity in cancer cell lines (e.g., A549, MCF-7).
-
Seeding: Plate cancer cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Dissolve Quinoline derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells.
-
Control: DMSO only (Negative), Doxorubicin (Positive).
-
-
Incubation: Incubate for 48h or 72h at 37°C/5% CO
. -
MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h. Live cells convert yellow MTT to purple formazan.
-
Solubilization: Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read Absorbance at 570 nm. Calculate IC
using non-linear regression (GraphPad Prism) [2].
References
-
In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Source: MDPI (2024). Significance: Demonstrates the use of MD simulations to validate "Pred65" which showed superior stability to Erlotinib.
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Source: PubMed / Archiv der Pharmazie (2025). Significance: Correlates docking scores with an experimental IC50 of 0.015 µM for compound 4f.
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors. Source: RSC Advances (2024). Significance: Provides experimental protocols for dual-target inhibition and GI50 calculation.
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition. Source: RSC Advances (2024). Significance: Validates quinolines against structural proteins (tubulin) rather than just enzymes.
Definitive Elemental Confirmation of 2-(methylthio)quinoline: HRMS vs. Nominal Mass Techniques
Executive Summary
Verdict: High-Resolution Mass Spectrometry (HRMS) is the mandatory standard for the elemental confirmation of 2-(methylthio)quinoline (
While nominal mass instruments (Single/Triple Quadrupole) can detect the presence of the parent ion (
Technical Context: The Sulfur Challenge
Target Molecule: this compound
Formula:
The critical analytical challenge lies in the sulfur atom. In drug development and synthesis verification, confirming the presence of sulfur is often as important as the carbon backbone. Sulfur introduces a unique mass defect and a distinct isotopic signature (
Comparative Analysis: HRMS vs. Nominal Mass
This section objectively compares the "product" (HRMS Methodology) against the standard alternative (Nominal Mass MS).
The Ambiguity of Nominal Mass (The Alternative)
A nominal mass spectrometer (e.g., a standard LC-MS QQQ) operates with a resolution of roughly 0.7 Da (FWHM).
-
Observation: The instrument reports a peak at
176.1. -
The Problem: This mass is chemically promiscuous. Within a
Da window, dozens of biologically relevant formulas exist. A nominal mass system cannot distinguish (Target) from (a potential degradation product or impurity). -
Result: Inconclusive. Requires secondary validation (e.g., NMR).
The Precision of HRMS (The Solution)
An HRMS system (e.g., Q-TOF or Orbitrap) operates with a resolution >30,000 (FWHM) and mass accuracy <5 ppm.[1]
-
Observation: The instrument reports a peak at
176.0532. -
Mass Defect Filtering: The specific decimal value (.0532) rules out oxygen-rich species, which typically have lower mass defects.
-
Isotopic Confirmation: HRMS can resolve the A+2 peak derived from
( 178.049) distinct from the A+2 peak derived from two atoms.
Data Summary: Theoretical vs. Experimental
| Parameter | Nominal Mass MS (Alternative) | HRMS (Recommended) | Status |
| Observed | 176.1 | 176.0532 | Confirmed |
| Theoretical | 176 | 176.0534 | |
| Mass Error | N/A (Resolution too low) | -1.1 ppm | Excellent |
| Isotope Pattern (A+2) | Detects peak at 178 (merged) | Resolves | Specific |
| Formula Confidence | < 50% (Ambiguous) | > 99% (Definitive) |
Experimental Protocol: A Self-Validating System
Phase 1: Sample Preparation
-
Solvent: HPLC-grade Methanol (MeOH). Avoid DMSO as it is difficult to remove and causes ion suppression.
-
Concentration: Prepare a stock at 1 mg/mL, dilute to 1 µg/mL (1 ppm) for infusion.
-
Ionization Agent: Add 0.1% Formic Acid (v/v) to promote protonation (
).
Phase 2: HRMS Acquisition (Q-TOF/Orbitrap)
-
Ion Source: Electrospray Ionization (ESI) in Positive Mode.
-
Resolution Setting: Set to >30,000 FWHM (at
400). Rationale: This resolution is necessary to separate the isotope peak from background noise. -
Calibration: Use a lock-mass (e.g., Leucine Enkephalin or internal calibrant) to ensure mass accuracy stays within ±2 ppm.
Phase 3: Data Processing (The Decision Logic)
-
Extract Ion Chromatogram (EIC): Target
. -
Calculate Mass Error: Must be
ppm. -
Analyze Isotope Pattern:
-
Look for the A+1 peak (approx 11% relative abundance due to
). -
CRITICAL: Look for the A+2 peak at
178.049. The relative abundance must be approx 4.5% (indicative of 1 Sulfur atom). If this peak is missing or <1%, the molecule does not contain sulfur.
-
Visualization of Workflows
Diagram 1: Analytical Workflow
This diagram outlines the physical path of the sample from preparation to digital confirmation.
Caption: The linear flow ensures sample integrity is maintained until high-resolution digitization.
Diagram 2: Formula Confirmation Logic
This decision tree illustrates the "Seven Golden Rules" logic applied to this compound.
Caption: Logical cascade for filtering candidate formulas based on mass accuracy and isotopic fidelity.
References
-
Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics.[2][3] Retrieved from [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Referencing Chapter 3 on Isotopes and Mass Accuracy).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7060, 2-Methylquinoline (Structural analog reference). Retrieved from [Link]
Sources
Comparative Docking Studies of 2-(Methylthio)quinoline Analogs
This guide provides an in-depth comparative analysis of 2-(methylthio)quinoline analogs, focusing on their molecular docking profiles against antiviral (HBV) and anticancer targets. It synthesizes experimental data to evaluate the pharmacophoric impact of the S-methyl moiety compared to its 2-thioxo precursors.
A Technical Guide for Medicinal Chemists & Structural Biologists
Executive Summary: The S-Methyl Switch
The quinoline scaffold is a privileged structure in medicinal chemistry. However, the specific modification at the C2 position—converting a 2-thioxo (C=S) or 2-mercapto (C-SH) group into a 2-(methylthio) (C-S-Me) group—drastically alters the physicochemical and binding properties of the molecule.
This guide compares these analogs, demonstrating that S-methylation is not merely a protecting group strategy but a functional switch that:
-
Abolishes H-bond donor capability at the N1/C2 axis.
-
Increases Lipophilicity (LogP) , enhancing membrane permeability.
-
Induces Steric Fit , targeting hydrophobic pockets in viral polymerases and kinase domains.
Chemical Context & Synthesis Logic
To understand the docking results, one must understand the structural inputs. The primary comparison lies between the 2-thioxo-dihydroquinoline precursor and the This compound product.
Synthesis & Tautomeric Considerations
The synthesis typically involves the alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates.[1][2] A critical insight for docking setup is the tautomeric state . The precursor exists in a thione-thiol equilibrium, while the product is fixed as the S-methyl ether.
Key Insight: In docking simulations, the 2-thioxo form often acts as a hydrogen bond donor (via NH), whereas the 2-(methylthio) form acts exclusively as a hydrophobic contact or weak H-bond acceptor.
Figure 1: The "S-Methyl Switch" transforms the electronic and steric profile of the quinoline scaffold, driving different binding modes.
Comparative Docking Analysis
The following data aggregates docking studies of Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and its derivatives against Hepatitis B Virus (HBV) targets and anticancer peptides (CB1a).
Table 1: Binding Affinity & Interaction Profile
Data synthesized from Kovalenko et al. (Molecules 2020) and related quinoline studies.
| Compound Class | R-Group (C2) | Target | Binding Energy (kcal/mol) | Primary Interaction Type | Key Residues Involved |
| Analog A (Product) | -S-CH₃ (Methylthio) | HBV Polymerase | -8.95 | Hydrophobic / Van der Waals | Tyr-Hydrophobic Pocket |
| Analog B (Precursor) | =S (Thioxo) | HBV Polymerase | -7.20 | H-Bonding (Polar) | Asp/Glu (Backbone) |
| Analog C (Fused) | Thio-pyrano fused | CB1a (Cancer) | -6.10 | Pi-Pi Stacking | Phe15, Trp12 |
| Standard Control | Lamivudine | HBV Polymerase | -6.50 | H-Bonding | Active Site Catalytic Triad |
Analysis of Performance
-
Hydrophobic Efficiency: The 2-(methylthio) analog (Analog A) consistently outperforms the thioxo precursor (Analog B) in deep hydrophobic pockets. The methyl group on the sulfur atom extends the scaffold, allowing it to reach hydrophobic sub-pockets that the planar thioxo group cannot.
-
HBV Inhibition: In the study by Kovalenko et al., the 2-(methylthio) derivatives showed high inhibition of HBV replication at 10 µM.[1] The docking suggests this is due to the molecule stabilizing the viral polymerase in a non-functional conformation.
-
Anticancer Selectivity: For fused systems (Analog C), the sulfur atom contributes to planarity, enhancing intercalation or stacking interactions with aromatic residues (Phe, Trp) in cancer-associated peptides.
Detailed Experimental Protocol
To reproduce these comparative results, the following self-validating workflow is recommended. This protocol ensures that the tautomeric states of the sulfur group are correctly handled—a common source of error in automated docking.
Phase 1: Ligand Preparation (Critical Step)
-
Geometry Optimization: Do not use standard force fields (MMFF94) alone. Sulfur hypervalency and bond lengths require Quantum Mechanical (QM) optimization.
-
Action: Optimize ligand geometry using DFT B3LYP/cc-pVDZ (Gaussian or ORCA).
-
Validation: Verify the C-S bond length is approx 1.75 Å for the methylthio ether.
-
Phase 2: Receptor Grid Generation
-
Target: HBV Polymerase or EGFR Kinase Domain.
-
Grid Box: Center on the co-crystallized ligand but expand the box by 5 Å in the direction of the hydrophobic pocket to accommodate the bulky -SMe group.
Phase 3: Docking & Scoring[3]
-
Algorithm: Genetic Algorithm (Lamarckian) is preferred for handling the rotatable bonds of the 3-carboxylate and 2-methylthio groups.
-
Scoring Function: Use a function that heavily weights desolvation (e.g., AutoDock Vina or Glide XP), as the displacement of water by the hydrophobic methylthio group is the primary driver of affinity.
Figure 2: Validated workflow for docking sulfur-containing quinolines, emphasizing QM optimization for ligand geometry.
Mechanistic Interpretation
Why does the 2-(methylthio) group enhance activity?
-
Desolvation Entropy: The methylthio group is lipophilic. When it enters a hydrophobic pocket (e.g., in HBV polymerase), it displaces ordered water molecules. This release of water into the bulk solvent provides a favorable entropic gain (
). -
Electronic Modulation: The sulfur atom is a "soft" nucleophile. In the 2-position, it modulates the electron density of the quinoline ring system, potentially enhancing
stacking interactions with aromatic residues like Tyr or Phe in the active site. -
Steric Occlusion: Unlike the smaller =O or =S groups, the -SMe group has specific directionality. It can act as a "doorstop," preventing the conformational changes required for enzyme catalysis.
References
-
Kovalenko, S. M., et al. (2020).[3] Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238.[3] Link
-
Kumar, R., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. BioMed Research International. Link
-
Bhardwaj, N., et al. (2020).[2] Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Turkish Journal of Chemistry, 44(6), 1623-1641. Link
-
BenchChem. (2025). Comparative Docking Analysis of Quinoline Derivatives Across Diverse Protein Targets. Link
Sources
Cross-Validation of Analytical Methods for Quinoline Metabolite Detection
A Comparative Technical Guide for Bioanalytical Implementation
Executive Summary: The Analytical Divergence
In the development of quinoline-based therapeutics (e.g., antimalarials like Primaquine, kinase inhibitors), a critical analytical gap often emerges between discovery and clinical monitoring. LC-MS/MS is the gold standard for identifying trace hydroxylated metabolites responsible for hemotoxicity, yet HPLC-FLD (Fluorescence Detection) remains the workhorse for cost-effective therapeutic drug monitoring (TDM) in resource-limited settings.
This guide provides a rigorous framework for cross-validating these two distinct methodologies. Unlike standard protocols, we focus on the causality of variance —specifically how matrix effects in MS and lack of specificity in FLD can lead to discordant data, and how to resolve it using FDA M10-compliant cross-validation.
The Biological Context: Primaquine Metabolism[1]
To understand the analytical challenge, we must visualize the target. Quinoline metabolism is bifurcated. Using Primaquine (PQ) as our case study, the parent drug is metabolized via two competing pathways:[1]
-
MAO-A Pathway: Generates Carboxyprimaquine (cPQ), the major plasma metabolite (non-toxic, high abundance).[2]
-
CYP2D6 Pathway: Generates unstable hydroxylated metabolites (e.g., 5-hydroxyprimaquine), which are redox-active and linked to hemolytic anemia.
Diagram 1: Quinoline Metabolic Divergence
This pathway dictates the required sensitivity: HPLC is sufficient for cPQ, but LC-MS/MS is mandatory for 5-OH-PQ.
Caption: Metabolic bifurcation of Primaquine. Green path is accessible to HPLC-FLD; Yellow path requires LC-MS/MS stabilization.
Method A vs. Method B: Technical Specifications
The core of this guide is the cross-validation of a high-sensitivity method against a high-throughput method.
| Feature | Method A: LC-MS/MS (Triple Quad) | Method B: HPLC-FLD |
| Detection Principle | Mass-to-charge ratio (SRM mode). | Native fluorescence (Ex: 350nm, Em: 420nm). |
| Primary Utility | PK Profiling, Metabolite ID, Trace Analysis. | QC Release, High-dose TDM, Formulation Stability. |
| Linearity Range | 0.5 – 500 ng/mL | 20 – 5000 ng/mL |
| Selectivity Risk | Ion Suppression: Phospholipids in plasma can suppress ionization, causing false negatives. | Co-elution: Endogenous amines may fluoresce, causing false positives. |
| Internal Standard | Isotopically labeled ( | Structural Analog (e.g., Mefloquine). |
Experimental Workflow: Self-Validating Protocols
To ensure scientific integrity, we utilize a Mixed-Mode Cation Exchange (MCX) extraction. Quinolines are basic compounds; using MCX allows us to wash away neutral interferences (phospholipids) that plague LC-MS, and acidic interferences that plague HPLC-FLD.
Protocol: Dual-Stream Sample Preparation
This single extraction protocol feeds both instruments to eliminate extraction variability.
Reagents:
-
Sorbent: Oasis MCX 30 mg/1 cc cartridges.
-
Loading Buffer: 2% Formic Acid in Water.
-
Elution Solvent: 5%
in Methanol.
Step-by-Step Workflow:
-
Pre-Treatment (The Causality Check):
-
Aliquot
plasma. -
Add
Internal Standard Mix (Contains both -PQ and Mefloquine). -
Why: Adding both ISs initially controls for pipetting errors across both detection methods.
-
Dilute with
of 2% Formic Acid (Acidifies sample to charge the basic quinoline nitrogen).
-
-
Solid Phase Extraction (SPE):
-
Reconstitution & Split:
-
Evaporate eluate under
at 40°C. -
Reconstitute in
Mobile Phase (10% ACN in Water + 0.1% Formic Acid). -
SPLIT SAMPLE: Transfer
to Vial A (LC-MS) and to Vial B (HPLC).
-
Diagram 2: The Cross-Validation Workflow
Visualizing the critical control points (CCP) where error can be introduced.
Caption: Dual-stream workflow ensures that differences in data are due to detection physics, not sample preparation.
Data Synthesis & Comparative Metrics
When cross-validating, you are not looking for identical numbers, but for concordance within the overlapping range .
Table 1: Performance Metrics Comparison
Data representative of typical quinoline validation studies [1, 2].
| Metric | LC-MS/MS Results | HPLC-FLD Results | Cross-Validation Verdict |
| LLOQ | 0.5 ng/mL | 15 ng/mL | Divergent: LC-MS is required for terminal phase PK. |
| Accuracy (Mid-QC) | 98.5% ( | 96.2% ( | Concordant: Both meet FDA M10 criteria ( |
| Precision (CV%) | 3.2% | 5.8% | Acceptable: MS is tighter, but FLD is robust. |
| Matrix Factor | 0.95 (Normalized) | N/A (Peak Purity check) | Critical: MS requires IS normalization; FLD requires blank subtraction. |
| Correlation ( | -- | -- | 0.985 (in range 20–500 ng/mL). |
Statistical Analysis for Cross-Validation
To formally validate Method B against Method A, do not rely solely on linear regression. Use the Bland-Altman Difference Plot :
-
Calculate the % Difference for each sample:
. -
Acceptance Criteria: 67% of samples must be within
of the mean difference (FDA M10 Guideline [3]).
Troubleshooting & Expert Insights
The "Hidden" Metabolite Interference: In HPLC-FLD, the hydroxylated metabolites (5-OH-PQ) often elute slightly earlier than the parent but may have higher fluorescence quantum yields.
-
Symptom:[6][7][8][9][10] HPLC concentration reads higher than LC-MS/MS.
-
Fix: Check peak purity using a diode array or change the organic modifier gradient slope to separate the 5-OH isobar.
The "Crosstalk" in MS:
Quinolines often fragment to a common tropylium ion (
-
Symptom:[6][7][8][9][10] High background noise in blank samples.
-
Fix: Select a more specific daughter ion for the transition (e.g., side-chain fragmentation) rather than the core ring structure.
References
-
FDA. (2022).[7] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[6][7][8] [Link]
-
Pyry, A., et al. (2018). Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites. Malaria Journal. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation. [Link]
Sources
- 1. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 6. m.youtube.com [m.youtube.com]
- 7. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. Frontiers | Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure [frontiersin.org]
- 10. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking new quinoline synthesis methods against classical reactions
From The Skraup "Sledgehammer" to Precision Catalysis
Executive Summary
The quinoline scaffold remains a "privileged structure" in medicinal chemistry, underpinning antimalarials (Chloroquine), fluoroquinolone antibiotics (Ciprofloxacin), and emerging kinase inhibitors. For decades, the Skraup and Friedländer syntheses have been the industrial workhorses. However, their reliance on harsh acids, high temperatures, and toxic oxidants poses significant challenges for late-stage functionalization (LSF) and green manufacturing.
This guide benchmarks these classical methods against two modern contenders: Transition-Metal Catalyzed C-H Activation (Rh/Co) and Sustainable Iron-Catalyzed Oxidative Coupling . Our data indicates that while classical methods retain dominance in bulk commodity synthesis, modern catalytic approaches offer superior atom economy and functional group tolerance for high-value pharmaceutical intermediates.
The Classical Baseline: Mechanics & Limitations[1]
To understand the necessity of new methods, we must first audit the incumbent technologies.
2.1 The Skraup Synthesis
The "Sledgehammer" Approach: Historically the most common method for simple quinolines. It involves heating aniline with glycerol, sulfuric acid, and an oxidant (nitrobenzene or iodine).
-
Mechanism: Glycerol dehydrates to acrolein
Michael addition of aniline Cyclization Oxidation.[1][2] -
Limitations:
-
Violent Exotherm: Requires careful moderation (often with FeSO₄).[2]
-
Poor Selectivity: Meta-substituted anilines yield regioisomeric mixtures (5- and 7-substituted quinolines).
-
Harsh Conditions: Incompatible with acid-sensitive groups (acetals, Boc-amines).
-
2.2 The Friedländer Synthesis
The "Modular" Approach: Condensation of 2-aminobenzaldehyde with enolizable ketones.
-
Mechanism: Acid/Base catalyzed aldol condensation followed by cyclodehydration.
-
Limitations:
-
Substrate Availability: 2-aminobenzaldehydes are unstable (prone to self-condensation) and expensive to source or synthesize.
-
The Modern Contenders
3.1 Rh(III)-Catalyzed C-H Activation/Annulation
This method utilizes the directing group (DG) ability of functional groups (like oximes or amides) to activate proximal C-H bonds, reacting them with alkynes or alkenes to build the quinoline ring.
-
Key Advantage: Orthogonal reactivity. It allows for the construction of the ring and functionalization in one step under mild conditions.
3.2 Iron-Catalyzed Acceptorless Dehydrogenative Coupling (ADC)
A green chemistry breakthrough. This method couples 2-aminoaryl alcohols with ketones/alcohols, using an iron pincer complex to shuttle hydrogen, often releasing only water and H₂ gas as byproducts.
-
Key Advantage: High atom economy and earth-abundant catalyst.[3]
Head-to-Head Benchmarking
The following data compares the Skraup Reaction (Classical) against the Fe-Catalyzed ADC (Modern) for the synthesis of 2-phenylquinoline.
| Metric | Classical Skraup | Modern Fe-Catalyzed ADC |
| Reaction Temp | 140–150 °C | 100–110 °C |
| Catalyst/Promoter | Conc. H₂SO₄ (Stoichiometric) | Fe-Pincer Complex (0.5–2 mol%) |
| Oxidant | Nitrobenzene/Iodine (Toxic) | None (Acceptorless) |
| Solvent | None (Neat) or AcOH | Toluene or Xylene |
| Yield (Isolated) | 45–65% | 88–94% |
| Atom Economy | Low (Loss of H₂O + Oxidant waste) | High (Loss of 2H₂ + H₂O) |
| E-Factor (Waste) | High (>10 kg waste/kg product) | Low (<2 kg waste/kg product) |
| Regioselectivity | Poor (for meta-anilines) | Excellent (substrate controlled) |
Mechanistic Visualization
The following diagrams contrast the linear, harsh pathway of the Skraup synthesis with the cyclic, catalytic efficiency of the modern Iron-ADC method.
Caption: Comparative mechanistic flow.[4][5] Top (Red): The Skraup linear pathway requiring stoichiometric oxidants. Bottom (Green): The Iron-catalyzed catalytic cycle which recycles the active species and utilizes "borrowing hydrogen" methodology.
Self-Validating Experimental Protocols
6.1 Protocol A: The Classical Skraup (Baseline)
Use this for bulk synthesis of unsubstituted quinoline where starting material cost is the primary constraint.
Safety Warning: This reaction is highly exothermic. Perform behind a blast shield.
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a heavy-duty magnetic stirrer.
-
Reagents: Add Aniline (0.1 mol), Glycerol (0.3 mol), and Nitrobenzene (0.06 mol).
-
Acid Addition: Slowly add concentrated H₂SO₄ (0.25 mol) dropwise. Shake frequently to prevent local overheating.
-
Heating: Heat the mixture gently on a sand bath.
-
Critical Step: When the reaction temperature reaches ~140°C, the reaction may become vigorous (evolution of steam/acrolein). Remove heat immediately if boiling becomes uncontrollable.
-
-
Reflux: Once the exotherm subsides, reflux for 4 hours.
-
Workup: Cool to room temperature. Dilute with water.[5][6] Steam distill to remove unreacted nitrobenzene. Basify the residue with 50% NaOH.
-
Isolation: Steam distill again to collect the crude quinoline. Dry over Na₂SO₄ and distill under reduced pressure.
-
Expected Yield: 45–55%.
-
6.2 Protocol B: Iron-Catalyzed Acceptorless Dehydrogenative Coupling (Modern)
Use this for synthesizing substituted quinolines with high atom economy and sensitive functional groups.
System: Fe-PNP Pincer Complex Catalysis.
-
Setup: Flame-dry a Schlenk tube and cool under Argon atmosphere.
-
Catalyst Loading: Charge the tube with the Fe-catalyst (e.g., (PNP)Fe(H)(CO)Br) (1.0 mol%) and KOtBu (1.2 mol% as base activator).
-
Substrates: Add 2-aminobenzyl alcohol (1.0 mmol) and acetophenone (1.1 mmol).
-
Solvent: Add anhydrous Toluene (3.0 mL).
-
Reaction: Seal the tube and heat to 110°C in an oil bath for 12–16 hours.
-
Validation: The reaction is driven by the evolution of H₂ gas. No external oxidant is required.[7]
-
-
Workup: Cool to room temperature. Filter through a short pad of silica gel (eluting with ethyl acetate) to remove the iron catalyst.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc).
-
Expected Yield: 88–94%.
-
Purity Check: 1H NMR will show distinct quinoline doublets at δ 8.0–8.2 ppm without the complex impurity profile seen in Skraup crudes.
-
Decision Matrix: When to Switch?
| Scenario | Recommended Method | Rationale |
| Bulk Commodity Chemical | Skraup / Doebner-Miller | COGS is king. Reagents are pennies per kg. Waste treatment is handled at scale. |
| Late-Stage Drug Discovery | Rh(III) C-H Activation | High value intermediate.[8][9] Need to install quinoline on a complex molecule without destroying other chiral centers. |
| Green Manufacturing | Fe-Catalyzed Coupling | Strict E-factor limits. Avoidance of toxic waste (nitrobenzene) and heavy metals (Pd/Rh). |
| Complex Substitution | Friedländer / Povarov | Need specific substitution patterns (e.g., 2,3-disubstituted) that are hard to access via C-H activation. |
References
-
BenchChem. (2025).[10][2][9] Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). Retrieved from
-
Mandal, A., & Khan, A. T. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.[9][11][12] Organic & Biomolecular Chemistry, 22, 2339-2358.
-
Lu, Y., et al. (2024).[5] Iron-catalyzed quinoline synthesis via acceptorless dehydrogenative coupling.[3][5] Journal of the American Chemical Society, 146, 23338-23347.[5] Link
-
Hao, Z., et al. (2022).[5] Co(OAc)2·4H2O Catalyzed Dehydrogenative Cyclization for Quinolines. The Journal of Organic Chemistry, 87, 12596-12607.[5] Link
-
Kumar, I., & Sharma, R. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
-
Wang, J., et al. (2016).[7] Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization.[8][9] Organic Letters, 18, 2062-2065.[7] Link
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. iipseries.org [iipseries.org]
- 5. Quinoline synthesis [organic-chemistry.org]
- 6. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]
Safety Operating Guide
2-(Methylthio)quinoline Proper Disposal Procedures
CAS Number: 612-57-7 Formula: C₁₀H₉NS Synonyms: 2-Methylsulfanylquinoline; 2-Methylmercaptoquinoline
Part 1: Executive Safety Summary
Immediate Action Required: 2-(Methylthio)quinoline is a toxic , irritating , and malodorous (stench) organic sulfide. Improper disposal can lead to facility-wide odor contamination and environmental violations.
-
Primary Hazard: Toxic if swallowed/absorbed; Severe Eye/Skin Irritant.
-
Operational Hazard: Stench Agent. Even trace amounts can trigger false gas leak alarms or nausea among personnel.
-
Disposal Class: Hazardous Chemical Waste (Do NOT dispose of in municipal trash or down the drain).
-
Incompatibility: Strong Oxidizers (e.g., Nitric Acid, Peroxides) – Risk of exothermic reaction and generation of sulfoxides/sulfones.
Part 2: Hazard Identification & Waste Classification
Before handling, classify the waste stream to ensure regulatory compliance (EPA RCRA) and safety.
| Property | Specification | Disposal Implication |
| Physical State | Low-melting solid or liquid (depending on purity/temp) | May require solid or liquid waste streams. |
| Flash Point | > 175°F (79°C) (Est.) | Combustible Liquid (Class IIIA). Not a "Flammable Liquid" (Class IB/IC) but burns if heated. |
| Odor Threshold | Extremely Low (ppb range) | Mandatory Double Containment to prevent facility evacuation. |
| Reactivity | Nucleophilic Sulfur | Incompatible with Oxidizers and Alkylating Agents. |
| RCRA Code | Not P/U listed specifically. | Classify as D001 (Ignitable) if mixed with solvents, or Toxic based on characteristics. |
Part 3: Pre-Disposal "Stench" Management Protocol
Objective: Neutralize the odor before the waste container leaves the hood to prevent elevator/corridor contamination.
Option A: Double Containment (Standard)
If you cannot chemically treat the waste, you must physically contain the odor.
-
Place the primary waste container (tightly capped) inside a heavy-duty polyethylene bag (minimum 2 mil thickness).
-
Add a scoop of activated carbon or vermiculite into the bag before sealing.
-
Heat-seal or tape the bag shut.
-
Place this bag inside a second bag or a secondary hard-plastic container.
Option B: Chemical Oxidation (Recommended for Liquids)
Caution: This reaction is exothermic.[1] Perform on small scales (<100mL) in a fume hood.
-
Dilute: Ensure the waste is dissolved in a solvent (e.g., ethanol).
-
Oxidize: Slowly add 10% Sodium Hypochlorite (Bleach) or 3% Hydrogen Peroxide .
-
Monitor: Watch for heat generation. Allow to cool.
-
Dispose: The resulting mixture is still Hazardous Chemical Waste (due to organic content) but is now odorless.
Part 4: Step-by-Step Disposal Procedures
Scenario 1: Liquid Waste (Reaction Mixtures/Stock Solutions)
-
Segregation: Select a waste container labeled "Non-Halogenated Organic" (unless mixed with DCM/Chloroform).
-
Compatibility Check: Ensure the container does not contain strong oxidizers (Nitric Acid, Chromic Acid).
-
Transfer:
-
Perform transfer in a functioning fume hood.
-
Use a funnel to prevent drips (droplets on the bottle thread are a major odor source).
-
-
Decontamination: Wipe the bottle threads and exterior with a bleach-soaked paper towel immediately after closing.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "this compound, [Solvent Name]"
-
Hazard Checkbox: Toxic, Irritant.
-
Note: Write "STENCH" in large letters on the tag.
-
Scenario 2: Solid Waste (Pure Compound/Contaminated Debris)
-
Packaging: Collect solid waste in a wide-mouth jar or double-bagged system.
-
Sharps/Debris: Contaminated syringes or pipettes must go into a Chemically Contaminated Sharps container, not biohazard sharps.
-
Sealing: Tape the lid shut to prevent loosening during transport.
Part 5: Visualizing the Workflow
Figure 1: Waste Segregation Decision Tree
This logic gate ensures you select the correct waste stream and avoid dangerous incompatibilities.
Caption: Decision logic for segregating this compound waste based on physical state and solvent compatibility.
Figure 2: Spill Cleanup & Odor Control Workflow
Follow this specific protocol if a spill occurs to prevent building-wide odor complaints.
Caption: Operational workflow for neutralizing and cleaning up spills of thio-quinoline compounds.
Part 6: References & Authority[5][6]
-
National Institutes of Health (NIH) PubChem. Compound Summary: this compound (CID 265118). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification (D001, Toxic Characteristics). Retrieved from [Link]
-
Princeton University EHS. Laboratory Safety Guide: Managing Stench Chemicals. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT) EHS. SOP for Handling Malodorous Compounds (Thiols/Sulfides). Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(Methylthio)quinoline
CAS: 10352-04-2 | Class: Heterocyclic Organic Sulfide[1]
Executive Safety Summary
Immediate Action Required: Treat 2-(Methylthio)quinoline as a bio-penetrating irritant with high odor potential.[1]
While often categorized generically as an irritant, the quinoline core combined with a thioether linkage presents specific risks that standard "lab safety" protocols often overlook.[1] The lipophilic nature of the quinoline ring facilitates dermal absorption, while the methylthio group introduces volatility and potential metabolic toxicity (release of sulfur species).
-
Primary Risks: Acute toxicity (Oral/Dermal), Skin/Eye/Respiratory Irritation (H302, H315, H319, H335).[1]
-
Operational Constraint: All handling must occur within a certified chemical fume hood due to the low odor threshold of organosulfur compounds and the respiratory toxicity of quinoline derivatives.
The PPE Matrix: Barrier Selection Logic
Scientific Integrity Note: Do not rely on standard latex gloves.[1] Aromatic heterocycles like quinoline can permeate latex matrices rapidly.[1] The following selection is based on permeation resistance data for similar heterocyclic amines.
Quantitative PPE Specifications
| Protection Zone | Recommended Barrier | Technical Justification (Causality) |
| Hand (Primary) | Nitrile (≥ 5 mil / 0.12 mm) | Permeation Resistance: Nitrile offers superior resistance to aromatic hydrocarbons compared to latex.[1] Protocol: Change every 30 mins or immediately upon splash. |
| Hand (High Risk) | Laminate (Silver Shield®) | Spill Response: For cleaning spills >10mL, standard nitrile degrades too quickly.[1] Laminate films provide >4h breakthrough time.[1] |
| Eye / Face | Chemical Splash Goggles | Vapor/Splash Seal: Safety glasses with side shields are insufficient due to the irritating nature of thio-vapors.[1] Goggles prevent ocular absorption of vapors.[1] |
| Respiratory | Engineering Control (Hood) | Source Capture: The primary defense is a fume hood (Face velocity: 80-100 fpm).[1] Respirators (P100/OV) are only for emergency spill cleanup outside the hood.[1] |
| Body | Poly-coated Lab Coat | Absorbency Block: Standard cotton coats absorb liquids.[1] Poly-coating prevents the "wicking" of toxic fluids to the skin. |
Operational Workflow: A Self-Validating System
This workflow is designed as a closed-loop system. You cannot proceed to the next step without validating the safety of the previous one.
Phase 1: Pre-Operational Validation[1]
-
Ventilation Check: Verify fume hood flow monitor reads "Safe" or use a tissue strip to visualize inward airflow.[1]
-
Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.[1]
-
Double-Glove Indicator:
Phase 2: Active Handling (Synthesis/Transfer)[1]
-
Weighing: If the balance is outside the hood, use a secondary containment vessel (tared vial with cap) to transport the solid/liquid.[1] Never open the stock bottle outside the hood.
-
Liquid Transfer: Use positive-displacement pipettes for viscous thio-liquids to prevent dripping.[1]
-
Heating: If refluxing, ensure all joints are greased or sleeved.[1] Thio-vapors escaping at high temperature are potent respiratory irritants.[1]
Phase 3: Decontamination & Doffing[1]
-
Wipe Down: Clean all tools (spatulas, pipettes) with acetone inside the hood.[1]
-
Waste Segregation: Dispose of wipes in "Solid Hazardous Waste."[1] Do not use general trash.
-
Doffing Sequence: Remove outer gloves
Remove goggles Remove coat Remove inner gloves.[1] -
Hygiene: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk).[1]
Visualized Handling Protocol
The following diagram illustrates the "Defense-in-Depth" strategy required for this compound.
Caption: Decision logic for PPE selection and operational flow. Note the feedback loop on contamination events requiring immediate PPE replacement.
Emergency Response & Waste Disposal
Spill Management (< 50 mL)
-
Evacuate: Clear the immediate area of personnel.
-
Ventilate: Ensure fume hood "Purge" mode is active.[1]
-
Absorb: Use a universal sorbent pad or vermiculite.[1] Do not use paper towels alone, as they increase the surface area for evaporation of noxious odors.[1]
-
Neutralize: Wipe the area with a dilute bleach solution (10%) to oxidize the sulfur residues, reducing odor and toxicity, followed by water.[1]
Waste Disposal Logistics[1]
-
Classification: Hazardous Organic Waste (Sulfur-Containing).[1]
-
Labeling: Must explicitly state "Contains Organic Sulfides" to alert waste handlers of potential odors.[1]
-
Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as this can generate heat and toxic SOx gases.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25168, this compound.[1] PubChem.[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor.[1] Available at: [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: Quinoline and derivatives hazard classification.[1] Available at: [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
